Nicodicodine
Description
Structure
3D Structure
Properties
CAS No. |
808-24-2 |
|---|---|
Molecular Formula |
C24H26N2O4 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C24H26N2O4/c1-26-11-9-24-16-6-8-19(29-23(27)15-4-3-10-25-13-15)22(24)30-21-18(28-2)7-5-14(20(21)24)12-17(16)26/h3-5,7,10,13,16-17,19,22H,6,8-9,11-12H2,1-2H3/t16-,17+,19-,22-,24-/m0/s1 |
InChI Key |
GTGRMWCOZHEYRL-MJFIPZRTSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](CC4)OC(=O)C6=CN=CC=C6 |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)OC(=O)C6=CN=CC=C6 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Nicodicodine: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicodicodine is a semi-synthetic opioid derivative recognized for its antitussive and analgesic properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological profile. Detailed information on its mechanism of action, metabolic pathways, and a summary of available analytical and synthesis methodologies are presented to support further research and development.
Chemical Identity and Structure
This compound, also known as 6-nicotinoyldihydrocodeine, is a derivative of morphine. Its chemical structure is characterized by the esterification of the hydroxyl group at position 6 of dihydrocodeine with nicotinic acid.
Table 1: Chemical Identifiers of this compound [1]
| Identifier | Value |
| IUPAC Name | [(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] pyridine-3-carboxylate |
| CAS Number | 808-24-2 |
| Molecular Formula | C₂₄H₂₆N₂O₄ |
| SMILES | CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3--INVALID-LINK--OC(=O)C6=CN=CC=C6 |
| InChI Key | GTGRMWCOZHEYRL-MJFIPZRTSA-N |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for formulation development and pharmacokinetic studies.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 406.48 g/mol | [1][2] |
| LogP (Octanol-Water Partition Coefficient) | 2.985 (Calculated) | Cheméo |
| Water Solubility | log10WS: -4.98 (Calculated) | Cheméo |
| Boiling Point | 553.3 °C at 760 mmHg (Predicted) | ChemNet |
| Flash Point | 288.4 °C (Predicted) | ChemNet |
| Density | 1.34 g/cm³ (Predicted) | ChemNet |
Pharmacology
Mechanism of Action
As an opioid derivative, this compound primarily exerts its effects through interaction with opioid receptors in the central nervous system (CNS).[3] While specific binding affinities for this compound have not been extensively reported, it is presumed to act as an agonist at these receptors, similar to other opioids. This agonism in the brainstem's cough center leads to the suppression of the cough reflex. Its analgesic effects are also mediated by the activation of opioid receptors in the pain pathways of the brain and spinal cord.
Pharmacokinetics and Metabolism
This compound is metabolized in the liver. The primary metabolic pathway involves demethylation to produce 6-nicotinoyldihydromorphine.[3][4] This metabolite is then further metabolized to dihydromorphine.[3][4] Dihydromorphine is an active metabolite and a more potent opioid than the parent compound, which may contribute to the overall pharmacological effect and duration of action of this compound.[3][4]
Detailed pharmacokinetic parameters such as bioavailability, plasma half-life, and excretion routes for this compound are not extensively documented in publicly available literature.
Experimental Protocols
Detailed and validated experimental protocols specifically for the synthesis, purification, and analysis of this compound are scarce in the available scientific literature. However, methodologies for related compounds can provide a foundational approach for researchers.
Synthesis
A general approach for the synthesis of similar nicotinic esters of morphine derivatives has been described. This typically involves the reaction of the parent opioid with a nicotinoyl chloride in the presence of a base like pyridine. For the closely related compound, nicocodeine, the synthesis involves treating anhydrous codeine base with nicotinic anhydride (B1165640) at elevated temperatures.
Logical Workflow for Potential this compound Synthesis:
Analysis
Standard analytical techniques for opioids can be adapted for the identification and quantification of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for the identification of opioids and their metabolites in biological samples. Derivatization of the molecule may be necessary to improve its volatility and chromatographic properties.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV or mass spectrometry) can be used for the quantification of this compound in pharmaceutical formulations and biological matrices.
General Experimental Workflow for Analysis:
Signaling Pathways
The primary signaling pathway for this compound, like other opioids, involves the activation of G-protein coupled opioid receptors.
Opioid Receptor Signaling Pathway:
Conclusion
This compound is an opioid with established antitussive and analgesic effects. This guide has summarized its core chemical and pharmacological properties. While foundational knowledge exists, there is a clear need for further research to establish a more detailed physicochemical profile and to develop and validate specific experimental protocols for its synthesis and analysis. Such data would be invaluable for future drug development and clinical applications.
References
The In-Depth Mechanism of Action of Nicodicodine: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Nicodicodine, an opioid analgesic and antitussive, exerts its pharmacological effects primarily through its active metabolite, dihydromorphine. This technical guide delineates the mechanism of action of this compound, focusing on the molecular interactions and downstream signaling cascades initiated by dihydromorphine at the mu-opioid receptor (MOR). This document provides a comprehensive overview of receptor binding, G-protein coupling, effector modulation, and the intricate signaling pathways involved. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development in the field of opioid pharmacology.
Introduction
This compound is a semi-synthetic opioid derivative. Following administration, it undergoes hepatic metabolism, primarily through demethylation, to produce its principal active metabolite, dihydromorphine.[1][2] Dihydromorphine is a potent opioid agonist with a mechanism of action centered on the activation of opioid receptors, predominantly the mu-opioid receptor (MOR).[3][4] This guide will, therefore, focus on the well-established mechanism of action of dihydromorphine as the primary driver of this compound's pharmacological profile.
Receptor Binding and Affinity
The initial and most critical step in the action of dihydromorphine is its binding to opioid receptors, which are members of the G-protein coupled receptor (GPCR) superfamily.[5][6] Dihydromorphine exhibits a strong binding affinity for the mu-opioid receptor, with a lesser affinity for the delta (DOR) and kappa (KOR) opioid receptors. This selectivity for the MOR is fundamental to its analgesic and other opioid-related effects.[3]
Table 1: Receptor Binding Affinities (Ki) of Dihydromorphine and Morphine
| Compound | Mu-Opioid Receptor (Ki, nM) | Delta-Opioid Receptor (Ki, nM) | Kappa-Opioid Receptor (Ki, nM) |
| Dihydromorphine | 2.5[3] | 137[3] | 223[3] |
| Morphine | 4.9[3] | 273[3] | 227[3] |
Note: A lower Ki value indicates a higher binding affinity.
G-Protein Coupling and Signal Transduction
Upon agonist binding, the mu-opioid receptor undergoes a conformational change, facilitating its coupling to intracellular heterotrimeric G-proteins, specifically of the Gi/o family.[6][7] This coupling initiates a cascade of intracellular signaling events.
The activation of the Gi/o protein leads to the dissociation of its subunits: the Gαi/o subunit and the Gβγ dimer.[7][8] Both of these components are active in signal transduction and modulate the activity of various downstream effectors.
Caption: G-Protein Coupling Cascade.
Downstream Signaling Pathways
The activation of the mu-opioid receptor by dihydromorphine triggers multiple downstream signaling pathways that collectively produce its analgesic and other physiological effects.
Inhibition of Adenylyl Cyclase
The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase.[1][8][9] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[5][10] Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA), a key enzyme involved in the phosphorylation of numerous intracellular proteins.[11]
Modulation of Ion Channels
The dissociated Gβγ subunit plays a crucial role in modulating the activity of ion channels.[6][11] It directly activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to an efflux of potassium ions (K+) and hyperpolarization of the neuronal membrane.[6][11] This hyperpolarization makes the neuron less excitable and reduces the likelihood of firing an action potential.
Simultaneously, the Gβγ subunit inhibits N-type voltage-gated calcium channels (VGCCs).[11] This inhibition reduces the influx of calcium ions (Ca2+) into the presynaptic terminal, which is a critical step for the release of neurotransmitters such as glutamate (B1630785) and substance P, key mediators of pain transmission.[12]
Mitogen-Activated Protein Kinase (MAPK) Pathways
Mu-opioid receptor activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinases (ERK1/2).[5][13] This pathway is thought to be involved in some of the long-term effects of opioids, including tolerance and dependence, as well as potentially contributing to analgesia.[5]
Caption: Downstream Signaling Pathways of MOR Activation.
Quantitative Data on Potency and Efficacy
The potency of an opioid agonist is often expressed as its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). Efficacy refers to the maximal response an agonist can produce. Dihydromorphine is a full agonist at the mu-opioid receptor.
Table 2: Potency and Efficacy of Dihydromorphine
| Parameter | Value | Assay | Reference |
| Analgesic Potency | ~1.2 times that of morphine | In vivo analgesia assays | [3] |
| EC50 | Data not readily available in searched literature | GTPγS binding or cAMP inhibition | |
| IC50 | Data not readily available in searched literature | Adenylyl cyclase inhibition |
Further research is required to definitively establish the EC50 and IC50 values for dihydromorphine across various functional assays.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a receptor.
Objective: To determine the binding affinity of dihydromorphine for the mu-opioid receptor.
Materials:
-
Membrane preparations from cells expressing the mu-opioid receptor (e.g., CHO-hMOR cells) or from brain tissue.[11][14]
-
Radioligand: [³H]DAMGO (a selective mu-opioid agonist).[12][14]
-
Non-specific binding control: Naloxone (a non-selective opioid antagonist).[14]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[14]
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in assay buffer.[14]
-
Assay Setup: In a 96-well plate, add varying concentrations of the unlabeled ligand (dihydromorphine).
-
Add a fixed concentration of the radioligand ([³H]DAMGO).
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess naloxone).[14]
-
Add the membrane preparation to all wells.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.[14]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.[12][14]
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competing ligand (dihydromorphine) and fit the data to a one-site competition curve to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Caption: Experimental Workflow for Radioligand Binding Assay.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by an agonist.
Objective: To determine the potency (EC50) and efficacy (Emax) of dihydromorphine in activating Gi/o proteins coupled to the mu-opioid receptor.
Materials:
-
Membrane preparations containing the mu-opioid receptor.[15]
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).[15]
-
GDP.[15]
-
Unlabeled GTPγS (for non-specific binding).[15]
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, 1 mM EDTA, pH 7.4).[3]
-
Scintillation fluid.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add varying concentrations of the agonist (dihydromorphine).
-
Add the membrane preparation and GDP.
-
Initiation: Add [³⁵S]GTPγS to all wells to start the reaction. Include wells for basal binding (no agonist) and non-specific binding (with excess unlabeled GTPγS).[15]
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).[15]
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.[15]
-
Counting: Measure the radioactivity on the filters.
-
Data Analysis: Calculate the specific [³⁵S]GTPγS binding. Plot the specific binding against the log concentration of dihydromorphine and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[15]
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity by a Gi/o-coupled receptor agonist.
Objective: To determine the potency (IC50) of dihydromorphine in inhibiting adenylyl cyclase.
Materials:
-
Whole cells expressing the mu-opioid receptor.[10]
-
Forskolin (B1673556) (an adenylyl cyclase activator).[10]
-
IBMX (a phosphodiesterase inhibitor).[10]
-
cAMP assay kit (e.g., ELISA, HTRF).
-
Cell lysis buffer.
Procedure:
-
Cell Culture: Culture cells expressing the mu-opioid receptor in appropriate plates.
-
Pre-treatment: Pre-treat the cells with varying concentrations of the agonist (dihydromorphine) in the presence of IBMX.[10]
-
Stimulation: Stimulate the cells with forskolin to increase intracellular cAMP levels.[10]
-
Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP production against the log concentration of dihydromorphine and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]
Conclusion
The mechanism of action of this compound is attributable to its active metabolite, dihydromorphine, a potent mu-opioid receptor agonist. Dihydromorphine's high affinity for the MOR initiates a cascade of intracellular signaling events, primarily through the Gi/o pathway, leading to the inhibition of adenylyl cyclase, modulation of ion channel activity, and activation of MAPK pathways. These molecular events culminate in the analgesic and other physiological effects characteristic of opioids. The detailed understanding of this mechanism, supported by the quantitative data and experimental protocols provided herein, is crucial for the rational design and development of novel analgesics with improved therapeutic profiles.
References
- 1. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of dihydromorphine, 6-acetyldihydromorphine and dihydroheroin analgesia and their differentiation from morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Opioid inhibition of Ih via adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Structural basis for mu-opioid receptor binding and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The opioid receptor: emergence through millennia of pharmaceutical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
The Metabolic Journey of Nicodicodine to Dihydromorphine: A Technical Guide
Disclaimer: Direct experimental data on the metabolism of nicodicodine to dihydromorphine is limited in publicly available scientific literature. This guide is constructed based on established metabolic pathways of analogous opioid compounds, namely the O-demethylation of dihydrocodeine and the hydrolysis of nicotinoyl esters of morphine. The experimental protocols and quantitative data presented herein are derived from studies on these analogous compounds and should be considered representative.
Introduction
This compound, a semi-synthetic opioid, is structurally related to codeine and dihydrocodeine. Its therapeutic and pharmacological effects are intrinsically linked to its biotransformation within the body. This technical guide provides an in-depth overview of the core metabolic pathway leading to the formation of its active metabolite, dihydromorphine. This process is understood to be a two-step enzymatic conversion primarily occurring in the liver.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the probable metabolic cascade, experimental methodologies for studying these transformations, and quantitative data from analogous reactions to facilitate further research and understanding.
The Metabolic Pathway: From this compound to Dihydromorphine
The metabolism of this compound to dihydromorphine is a sequential process involving two primary enzymatic reactions:
-
O-demethylation: The initial step involves the removal of the methyl group from the 3-position of the morphinan (B1239233) ring of this compound. This reaction is catalyzed by the cytochrome P450 enzyme system, specifically the CYP2D6 isoform. This metabolic conversion yields 6-nicotinoyldihydromorphine.
-
Hydrolysis: The intermediate metabolite, 6-nicotinoyldihydromorphine, subsequently undergoes hydrolysis. This reaction involves the cleavage of the nicotinoyl ester at the 6-position, a process likely mediated by carboxylesterases present in the liver and plasma. This final step liberates the active opioid agonist, dihydromorphine.
The overall metabolic cascade can be visualized as follows:
Figure 1: Proposed metabolic pathway of this compound to dihydromorphine.
Quantitative Data from Analogous Reactions
Table 1: Kinetic Parameters for the O-demethylation of Dihydrocodeine to Dihydromorphine by Human Liver Microsomes.[1]
| Enzyme Source | Substrate | Metabolite | Km (µM) | Vmax (pmol/min/mg protein) |
| Human Liver Microsomes (Extensive Metabolizers) | Dihydrocodeine | Dihydromorphine | 48.5 ± 15.7 | 108.9 ± 53.4 |
| Human Liver Microsomes (Poor Metabolizers) | Dihydrocodeine | Dihydromorphine | Not accurately determined | Significantly lower than extensive metabolizers |
| Recombinant Human CYP2D6 | Dihydrocodeine | Dihydromorphine | 25.0 ± 5.0 | 1.2 ± 0.1 (nmol/min/nmol CYP2D6) |
Km (Michaelis constant) represents the substrate concentration at half-maximal velocity. Vmax (maximal velocity) represents the maximum rate of the reaction.
Table 2: Hydrolysis of Nicomorphine (3,6-dinicotinoyl ester of morphine) in Human Plasma.[2]
| Compound | Half-life in Human Plasma (minutes) |
| Nicomorphine | 3 |
| 6-Nicotinoylmorphine | 3 and 15 (biphasic) |
This data suggests that the hydrolysis of the nicotinoyl ester is a rapid process.
Experimental Protocols for Analogous Reactions
The following are detailed methodologies for key experiments that can be adapted to study the metabolism of this compound.
In Vitro O-demethylation of Dihydrocodeine using Human Liver Microsomes
This protocol is adapted from studies investigating the CYP2D6-mediated metabolism of dihydrocodeine.[1]
Objective: To determine the kinetic parameters (Km and Vmax) for the formation of dihydromorphine from dihydrocodeine.
Materials:
-
Human liver microsomes (from extensive and poor CYP2D6 metabolizers)
-
Dihydrocodeine hydrochloride
-
Dihydromorphine standard
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard (e.g., naloxone) for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (final concentration 0.1-0.5 mg/mL), dihydrocodeine (at various concentrations, e.g., 1-500 µM), and potassium phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring linear formation of the metabolite.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Sample Preparation: Centrifuge the mixture to precipitate proteins. Transfer the supernatant for analysis.
-
Analysis: Quantify the formation of dihydromorphine using a validated LC-MS/MS method.
Data Analysis:
-
Plot the rate of dihydromorphine formation against the substrate (dihydrocodeine) concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.
Figure 2: General experimental workflow for in vitro metabolism studies.
In Vitro Hydrolysis of 6-Nicotinoylmorphine in Human Plasma
This protocol is based on the rapid hydrolysis observed for nicomorphine and its metabolites.[2]
Objective: To determine the rate of hydrolysis of a nicotinoyl ester opioid in human plasma.
Materials:
-
6-Nicotinoyldihydromorphine (or a suitable analog like 6-nicotinoylmorphine)
-
Fresh human plasma
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification
-
HPLC or LC-MS/MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of the nicotinoyl ester in a suitable solvent (e.g., methanol (B129727) or DMSO) and dilute to the desired starting concentration in phosphate buffer.
-
Reaction Initiation: Add a small volume of the substrate solution to pre-warmed human plasma at 37°C.
-
Time-course Sampling: At various time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the plasma mixture.
-
Reaction Termination: Immediately add the aliquot to a tube containing a quenching solution (e.g., ice-cold acetonitrile with internal standard) to stop the enzymatic hydrolysis.
-
Sample Processing: Vortex and centrifuge the samples to precipitate plasma proteins.
-
Analysis: Analyze the supernatant for the disappearance of the parent compound and the appearance of the hydrolyzed product (dihydromorphine) using a validated analytical method.
Data Analysis:
-
Plot the concentration of the parent compound versus time.
-
Determine the half-life (t1/2) of the hydrolysis reaction from the concentration-time profile.
Conclusion
The metabolism of this compound to the potent analgesic dihydromorphine is a critical determinant of its pharmacological activity. Based on the metabolism of structurally related opioids, this biotransformation is a two-step process involving CYP2D6-mediated O-demethylation followed by carboxylesterase-mediated hydrolysis. While direct experimental data for this compound remains to be fully elucidated, the provided information on analogous compounds offers a robust framework for researchers. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for designing and interpreting future studies aimed at comprehensively characterizing the metabolism and pharmacokinetics of this compound. Such research is essential for optimizing its therapeutic use and understanding its potential for drug-drug interactions and inter-individual variability in response.
References
The Pharmacokinetics and Pharmacodynamics of Nicodicodine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicodicodine, a semi-synthetic opioid synthesized in 1904, functions as a prodrug, exerting its pharmacological effects primarily through its active metabolite, dihydromorphine. This technical guide provides a comprehensive overview of the known pharmacokinetic and pharmacodynamic properties of this compound, with a necessary focus on its principal active metabolite. Due to the limited clinical use of this compound, direct quantitative data for the parent compound is scarce. Therefore, this document synthesizes available information on dihydromorphine to elucidate the anticipated clinical and physiological effects of this compound administration. This guide includes a summary of receptor binding affinities, metabolic pathways, and detailed experimental protocols relevant to the study of this and similar opioid compounds.
Introduction
This compound is an opioid compound developed for its antitussive and analgesic properties.[1] Structurally related to codeine, it undergoes metabolic activation in the liver to produce its principal active metabolite, dihydromorphine.[1] Consequently, the pharmacodynamic effects of this compound are predominantly attributable to the actions of dihydromorphine at opioid receptors. This guide will explore the metabolic conversion of this compound and delve into the pharmacokinetic and pharmacodynamic profiles of dihydromorphine to provide a comprehensive understanding of this compound's mechanism of action and disposition in the body.
Pharmacokinetics
Absorption
The routes of administration for this compound have been cited as oral and intravenous.[1] Specific details regarding its oral bioavailability have not been extensively documented.
Distribution
Information regarding the plasma protein binding and volume of distribution for this compound is not available in the current literature. For its active metabolite, dihydromorphine, specific quantitative data on plasma protein binding and volume of distribution in humans are not well-established. However, for the structurally similar opioid, morphine, plasma protein binding is in the range of 34.0% to 37.5%, primarily to albumin.
Metabolism
This compound is metabolized in the liver via demethylation to form 6-nicotinoyldihydromorphine, which is subsequently metabolized to the active compound, dihydromorphine.[1] This metabolic activation is a critical step in the exertion of its pharmacological effects.
Excretion
The routes of excretion for this compound and its metabolites have not been fully characterized.
Table 1: Summary of Pharmacokinetic Parameters
| Parameter | This compound | Dihydromorphine | Notes |
| Bioavailability (Oral) | Data not available | Data not available | Dihydrocodeine, a related compound, has a low oral bioavailability of approximately 21% due to substantial first-pass metabolism. |
| Protein Binding | Data not available | Data not available | Morphine, a structurally similar opioid, exhibits plasma protein binding of 34-38%. |
| Volume of Distribution | Data not available | Data not available | - |
| Half-life | Data not available | ~4-7 hours (duration of action)[2] | The duration of action provides an estimate of the presence of the active metabolite. |
| Metabolism | Hepatic demethylation to 6-nicotinoyldihydromorphine, then to dihydromorphine.[1] | - | This compound is a prodrug. |
Pharmacodynamics
The pharmacodynamic effects of this compound are mediated by its active metabolite, dihydromorphine, which acts as an agonist at opioid receptors.
Mechanism of Action
Dihydromorphine is an opioid agonist with activity at the mu (µ), delta (δ), and kappa (κ) opioid receptors.[1] The analgesic effects of dihydromorphine are primarily mediated through its agonist activity at the µ-opioid receptor.
Receptor Binding Profile
The binding affinities of dihydromorphine for the major opioid receptor subtypes have been determined through in vitro radioligand binding assays. Dihydromorphine displays a high affinity for the µ-opioid receptor, with lower affinities for the δ and κ-opioid receptors.
Table 2: Opioid Receptor Binding Affinities (Ki) of Dihydromorphine and Comparator Opioids
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| Dihydromorphine | 2.5[1] | 137[1] | 223[1] |
| Morphine | 4.9[1] | 273[1] | 227[1] |
Signaling Pathways
Activation of the µ-opioid receptor by an agonist like dihydromorphine initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), the µ-opioid receptor, upon agonist binding, facilitates the exchange of GDP for GTP on the associated Gαi/o subunit. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate downstream effectors. Key signaling events include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively result in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, leading to the analgesic and other opioid-related effects.
Figure 1. Simplified signaling pathway of dihydromorphine at the µ-opioid receptor.
Experimental Protocols
In Vitro Metabolism of this compound in Human Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic conversion of this compound to dihydromorphine using human liver microsomes.
Objective: To determine the in vitro metabolic profile of this compound and quantify the formation of dihydromorphine.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard (e.g., a structurally similar, stable isotope-labeled compound)
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: Prepare a master mix containing phosphate buffer, the NADPH regenerating system, and pooled HLMs.
-
Reaction Initiation: Pre-warm the master mix to 37°C. Initiate the metabolic reaction by adding a solution of this compound (in a low concentration of organic solvent, e.g., DMSO) to the master mix.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.
-
Reaction Termination: Immediately terminate the reaction in the collected aliquots by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the terminated samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of this compound and its metabolites, including dihydromorphine.
References
In Vitro Opioid Receptor Binding Profile of Nicodicodine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Nicodicodine is an opioid derivative that has been utilized as a cough suppressant. Its pharmacological effects are largely attributed to its metabolism in the liver, where it is converted to the more potent opioid, dihydromorphine. Understanding the interaction of this active metabolite with the various opioid receptor subtypes is crucial for elucidating the therapeutic and off-target effects of this compound. The three main classical opioid receptors—mu (µ), delta (δ), and kappa (κ)—are members of the G protein-coupled receptor (GPCR) superfamily and are the primary targets for both endogenous opioid peptides and exogenous opioid drugs. The binding affinity of a ligand for these receptors dictates its potency and pharmacological profile.
Quantitative Opioid Receptor Binding Profile of Dihydromorphine
The in vitro binding affinities of dihydromorphine for the µ, δ, and κ opioid receptors have been determined through competitive radioligand binding assays. The data presented in Table 1 summarizes the inhibition constant (Ki) values, which are inversely proportional to binding affinity (a lower Ki value indicates a higher affinity).
Table 1: In Vitro Opioid Receptor Binding Affinities of Dihydromorphine
| Ligand | Receptor Subtype | Kᵢ (μmol/l) |
| Dihydromorphine | Mu (µ) | Data not explicitly found in a comparable format |
| Dihydromorphine | Delta (δ) | Data not explicitly found in a comparable format |
| Dihydromorphine | Kappa (κ) | Data not explicitly found in a comparable format |
Note: While a 1998 study by Kotz et al. indicates that dihydromorphine has a high affinity for the mu-opioid receptor, at least 70 times greater than its precursor dihydrocodeine (Ki 0.3 micromol/l), and a 60 times higher affinity for the kappa-opioid receptor compared to dihydrocodeine (Ki 14 micromol/l), specific Ki values for dihydromorphine were not explicitly provided in the available search results in a directly comparable format. The affinity for the delta-opioid receptor was also noted to be significant.[1]
Experimental Protocols: Radioligand Binding Assay
The determination of opioid receptor binding affinities is typically performed using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (the "competitor," e.g., dihydromorphine) to displace a radiolabeled ligand with known high affinity and selectivity for a specific receptor subtype.
Materials and Reagents
-
Receptor Source: Cell membranes prepared from cultured cell lines (e.g., CHO or HEK293) stably expressing a single subtype of human or rodent opioid receptor (µ, δ, or κ).
-
Radioligands:
-
For µ-opioid receptor: [³H]-DAMGO
-
For δ-opioid receptor: [³H]-DPDPE
-
For κ-opioid receptor: [³H]-U-69,593
-
-
Test Compound: Dihydromorphine (or this compound)
-
Non-specific Binding Control: A high concentration of a non-selective opioid antagonist, such as naloxone (B1662785) (typically 10 µM), is used to determine the amount of radioligand that binds to non-receptor components.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester and glass fiber filters are used to separate bound from free radioligand.
-
Scintillation Counter: For quantifying the radioactivity on the filters.
Experimental Procedure
-
Membrane Preparation:
-
Cells expressing the opioid receptor of interest are harvested and homogenized in an ice-cold lysis buffer.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Three sets of reactions are prepared in triplicate:
-
Total Binding: Contains the cell membranes and the radioligand.
-
Non-specific Binding: Contains the cell membranes, the radioligand, and a high concentration of the non-selective antagonist (e.g., naloxone).
-
Competitive Binding: Contains the cell membranes, the radioligand, and varying concentrations of the test compound (dihydromorphine).
-
-
The reaction mixtures are incubated at a specific temperature (e.g., room temperature) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Filtration and Counting:
-
Following incubation, the binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The filters are then placed in scintillation vials with scintillation fluid, and the amount of radioactivity is quantified using a scintillation counter.
-
-
Data Analysis:
-
Specific Binding is calculated by subtracting the non-specific binding from the total binding.
-
The data from the competitive binding experiment is plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
-
Visualizations
Opioid Receptor Signaling Pathways
Opioid receptors primarily signal through two main intracellular pathways upon agonist binding: the G protein-dependent pathway and the β-arrestin-dependent pathway.
Caption: G Protein-Dependent Opioid Receptor Signaling Pathway.
Caption: β-Arrestin-Dependent Opioid Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates the key steps in a typical competitive radioligand binding assay.
References
Preclinical Toxicological Profile of Nicodicodine: A Surrogate-Based Assessment
Disclaimer: No direct preclinical toxicological data for Nicodicodine is publicly available. This technical guide provides a comprehensive overview of the anticipated toxicological profile of this compound by leveraging available data on the closely related opioid, codeine, and general principles of preclinical toxicology testing for pharmaceuticals. This approach is based on the understanding that this compound is a derivative of codeine and is metabolized in the liver to dihydromorphine, an active metabolite with a toxicological profile expected to be similar to other opioids.[1]
Introduction to this compound
This compound is an opioid synthesized in 1904, primarily developed for its antitussive (cough suppressant) and analgesic (pain-relieving) properties.[1] Structurally, it is the 6-nicotinoyl ester of dihydrocodeine. Its pharmacological activity is attributed to its metabolism to 6-nicotinoyldihydromorphine and subsequently to dihydromorphine.[1] Given its classification as an opioid and its metabolic pathway, its toxicological profile is anticipated to align with other compounds in this class, exhibiting side effects such as itching, nausea, and respiratory depression.[1]
General Principles of Preclinical Toxicology Assessment
Before a new chemical entity (NCE) like this compound can be administered to humans, a rigorous preclinical safety evaluation is mandatory. These studies are conducted in vitro and in animal models to identify potential target organs for toxicity, establish a safe starting dose for clinical trials, and understand the dose-response relationship for adverse effects. Key regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for these studies.
A typical preclinical toxicology program includes assessments of:
-
Acute Toxicity: Evaluates the effects of a single, high dose of the substance.
-
Sub-chronic and Chronic Toxicity: Examines the effects of repeated dosing over a longer duration (weeks to months).
-
Genotoxicity: Assesses the potential of a substance to damage genetic material.
-
Carcinogenicity: Investigates the potential of a substance to cause cancer with long-term exposure.
-
Reproductive and Developmental Toxicity: Evaluates the potential effects on fertility, pregnancy, and fetal development.
-
Safety Pharmacology: Investigates the effects on vital physiological functions (cardiovascular, respiratory, and central nervous systems).
-
Toxicokinetics: Studies the absorption, distribution, metabolism, and excretion (ADME) of the substance to correlate exposure with toxic effects.
Experimental Workflows and Methodologies
The following diagrams illustrate a general workflow for preclinical toxicology studies and a hypothetical signaling pathway for opioid-induced toxicity.
Toxicological Profile of Codeine in Preclinical Models
The following tables summarize publicly available preclinical toxicology data for codeine, which serves as a surrogate for this compound.
Acute Toxicity
| Species | Route | LD50 | Reference |
| Dog | SC or IV | 100-200 mg/kg (lethal dose) | MSD Veterinary Manual |
Repeat-Dose Toxicity
14-Day Study in B6C3F1 Mice (Feed Administration)
| Dose (ppm) | Sex | Key Findings | Reference |
| 3125 | Female | Significantly increased mean body weight | National Toxicology Program, 1996 |
| 12500 | Male & Female | Decreased mean body weight | National Toxicology Program, 1996 |
13-Week Study in F344/N Rats (Feed Administration)
| Dose (ppm) | Sex | Key Findings | Reference |
| 3125, 6250, 12500 | Male | Significantly decreased liver weight | National Toxicology Program, 1996 |
| 12500 | Female | Significantly decreased liver weight | National Toxicology Program, 1996 |
| 12500 | Male | Significantly decreased right kidney weight | National Toxicology Program, 1996 |
13-Week Study in B6C3F1 Mice (Feed Administration)
| Dose (ppm) | Sex | Key Findings | Reference |
| 3125, 6250 | Male & Female | Lymphoid depletion of the thymus | Dunnick JK and Elwell MR, 1989 |
| 3125, 6250 | Male & Female | Hyperplasia and hyperkeratosis in the forestomach mucosa | Dunnick JK and Elwell MR, 1989 |
| 3125, 6250 | Male | Testicular degeneration | Dunnick JK and Elwell MR, 1989 |
Genotoxicity and Carcinogenicity
Reproductive and Developmental Toxicity
Studies on the reproductive and developmental toxicity of opioids are crucial. While specific data for this compound is unavailable, opioids as a class are known to cross the placenta. Effects on fertility, embryo-fetal development, and pre- and postnatal development would need to be evaluated in preclinical models.
Experimental Protocols (General)
The following are generalized protocols for key preclinical toxicology studies, adaptable for a compound like this compound.
Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)
-
Test System: Typically rats or mice.
-
Administration: A single oral dose administered by gavage.
-
Procedure: A sequential dosing approach where the outcome of the previously dosed animal determines the dose for the next. The starting dose is selected based on available data.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A gross necropsy is performed at the end of the study.
-
Endpoint: Estimation of the LD50 (median lethal dose).
28-Day Repeated Dose Oral Toxicity Study (OECD 407)
-
Test System: Rodent (e.g., Sprague-Dawley rats) and non-rodent (e.g., Beagle dogs) species.
-
Administration: Daily oral administration (gavage or in feed) for 28 days.
-
Groups: Typically a control group and at least three dose levels (low, mid, high).
-
Observations: Daily clinical observations, weekly body weight and food consumption, ophthalmology, hematology, clinical chemistry, and urinalysis at termination.
-
Pathology: Gross necropsy, organ weights, and histopathological examination of a comprehensive list of tissues.
-
Endpoint: Identification of target organs of toxicity and determination of a No-Observed-Adverse-Effect Level (NOAEL).
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
-
Test System: Strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively.
-
Procedure: The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix).
-
Endpoint: An increase in the number of revertant colonies compared to the control indicates a mutagenic potential.
Conclusion
While specific preclinical toxicology data for this compound is not available in the public domain, a comprehensive toxicological profile can be inferred from its chemical similarity to codeine and its metabolic fate. The expected toxicities are characteristic of the opioid class, including respiratory and central nervous system depression. Any future development of this compound would necessitate a full battery of preclinical toxicology studies, following established international guidelines, to thoroughly characterize its safety profile before human exposure. The data from codeine studies provides a valuable starting point for designing such a program and for anticipating potential adverse effects.
References
Navigating the Labyrinth: A Technical Guide to the Solubility and Stability of Nicodicodine in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Nicodicodine, a semi-synthetic opioid analgesic. Given the limited publicly available data on this compound, this document integrates established principles of pharmaceutical chemistry, data from structurally similar opioids, and standardized experimental protocols to offer a predictive and practical framework for laboratory investigation.
Physicochemical Properties of this compound
A foundational understanding of this compound's physicochemical properties is paramount for predicting its behavior in various solvent systems. Key identifiers and computed properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₆N₂O₄ | [1][2][3][4] |
| Molar Mass | 406.48 g/mol | [1][2][3][4] |
| IUPAC Name | [(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] pyridine-3-carboxylate | [1] |
| CAS Number | 808-24-2 | [2][3] |
Solubility Profile
Precise quantitative solubility data for this compound in a range of laboratory solvents is not extensively documented. However, by examining the solubility of its parent compound, codeine, and another related opioid, hydrocodone, we can infer a likely solubility profile. This compound's structure, featuring a nicotinoyl ester group, may influence its polarity and hydrogen bonding capacity compared to codeine.
Table 1: Estimated Solubility of this compound in Common Laboratory Solvents at 25°C
| Solvent | Type | Expected Solubility (mg/mL) | Rationale/Comments |
| Water (pH 7) | Polar Protic | Low | Opioid bases are typically sparingly soluble in neutral water. |
| 0.1 M HCl | Aqueous Acidic | High | The basic nitrogen atom will be protonated, forming a soluble salt. |
| 0.1 M NaOH | Aqueous Basic | Very Low | As a basic compound, its solubility will be suppressed at high pH. |
| Ethanol | Polar Protic | Soluble | Many opioids exhibit good solubility in lower alcohols.[5] |
| Methanol | Polar Protic | Soluble | Similar to ethanol, expected to be a good solvent. |
| Acetonitrile | Polar Aprotic | Moderately Soluble | Often used in reversed-phase HPLC, suggesting some degree of solubility. |
| Dichloromethane | Nonpolar Aprotic | Soluble | The organic structure should allow for solubility in chlorinated solvents. |
| Chloroform | Nonpolar Aprotic | Soluble | Hydrocodone, a related opioid, is soluble in chloroform.[5] |
| Acetone | Polar Aprotic | Soluble | Hydrocodone is soluble in acetone.[5] |
| Ethyl Acetate | Polar Aprotic | Soluble | Hydrocodone demonstrates solubility in ethyl acetate.[5] |
Disclaimer: The solubility values presented in Table 1 are estimations based on the properties of structurally related compounds and general principles of solubility. These values should be experimentally verified.
Stability Profile and Degradation Pathways
The stability of this compound is a critical parameter for its handling, formulation, and analytical characterization. As an ester derivative of dihydrocodeine, it is susceptible to hydrolysis, particularly under acidic or basic conditions. The opioid core may also be subject to oxidation and photolytic degradation.
Forced Degradation Studies
To elucidate the degradation pathways and establish a stability-indicating analytical method, forced degradation studies are essential. These studies involve subjecting the drug substance to stress conditions more severe than those encountered during routine storage.
Table 2: Predicted Stability of this compound under Forced Degradation Conditions
| Stress Condition | Predicted Stability | Likely Degradation Products |
| Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) | Labile | Dihydrocodeine, Nicotinic Acid |
| Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) | Very Labile | Dihydrocodeine, Nicotinic Acid |
| Oxidative (e.g., 3% H₂O₂, 25°C) | Moderately Stable | N-oxide derivatives, products of aromatic ring oxidation |
| Thermal (e.g., 80°C) | Stable (in solid state) | Potential for minor degradation over extended periods. |
| Photolytic (e.g., ICH Q1B conditions) | Potentially Labile | Complex mixture of photodegradants. |
Potential Degradation Pathway
The primary degradation pathway for this compound is anticipated to be the hydrolysis of the ester linkage, yielding dihydrocodeine and nicotinic acid. Further degradation of the dihydrocodeine core could occur under more stringent conditions.
Caption: Predicted degradation pathway of this compound.
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable data on the solubility and stability of this compound.
Solubility Determination: Shake-Flask Method
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation: Prepare saturated solutions by adding an excess amount of this compound to vials containing the selected solvents.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: Express the solubility in mg/mL or other appropriate units.
Stability Study: Forced Degradation Protocol
Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in the appropriate stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and purified water as a control). For thermal and photolytic studies, use the solid drug substance.
-
Stress Application:
-
Hydrolysis: Incubate the acidic and basic solutions at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidation: Store the hydrogen peroxide solution at room temperature.
-
Thermal: Place the solid drug in a temperature-controlled oven (e.g., 80°C).
-
Photolytic: Expose the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration. Analyze the samples by a stability-indicating HPLC method to determine the amount of remaining this compound and to detect any degradation products.
Experimental and Analytical Workflow
A systematic workflow is essential for the comprehensive evaluation of a drug candidate's solubility and stability.
Caption: General workflow for solubility and stability testing.
Conclusion
While specific experimental data for this compound is scarce, this guide provides a robust framework for its investigation in a laboratory setting. By leveraging knowledge of similar opioid compounds and adhering to standardized pharmaceutical testing protocols, researchers can effectively characterize the solubility and stability of this compound. The experimental methodologies and predictive data presented herein serve as a valuable starting point for further research and development activities involving this compound. It is imperative that the estimated data be confirmed through rigorous experimental validation.
References
Nicodicodine: A Comprehensive Technical Overview
This guide provides an in-depth technical overview of Nicodicodine, focusing on its chemical identity, and intended for researchers, scientists, and professionals in drug development.
Core Chemical Data
This compound is an opioid derivative that has been explored for its antitussive and analgesic properties. A clear understanding of its chemical and physical properties is fundamental for research and development activities.
Chemical Identifiers and Properties
The following table summarizes the key chemical identifiers and computed properties of this compound.
| Identifier/Property | Value | Source |
| CAS Number | 808-24-2 | [1] |
| PubChem CID | 5464304 | [1] |
| Molecular Formula | C₂₄H₂₆N₂O₄ | [1] |
| Molecular Weight | 406.5 g/mol | [1] |
| IUPAC Name | [(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] pyridine-3-carboxylate | [1] |
| SMILES | CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3--INVALID-LINK--OC(=O)C6=CN=CC=C6 | [1] |
| InChI Key | GTGRMWCOZHEYRL-MJFIPZRTSA-N | [1] |
| InChI | InChI=1S/C24H26N2O4/c1-26-11-9-24-16-6-8-19(29-23(27)15-4-3-10-25-13-15)22(24)30-21-18(28-2)7-5-14(20(21)24)12-17(16)26/h3-5,7,10,13,16-17,19,22H,6,8-9,11-12H2,1-2H3/t16-,17+,19-,22-,24-/m0/s1 | [1] |
Experimental Protocols
General Synthesis of Nicotinoyl Esters of Codeine Analogues
A general method for the synthesis of nicotinoyl esters of codeine and its derivatives involves the esterification of the 6-hydroxyl group. The synthesis of the related compound, Nicocodeine, is achieved by treating anhydrous codeine base with nicotinic anhydride (B1165640) at elevated temperatures (e.g., 130 °C)[1]. A similar approach could be applicable for the synthesis of this compound from dihydrocodeine.
Disclaimer: This is a generalized protocol and would require optimization for the specific synthesis of this compound.
Analytical Methodologies
The analysis of this compound can be approached using standard techniques for opioid compounds.
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for the quantification of this compound. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be a typical starting point. Detection would be achieved using a UV detector at a wavelength determined by the UV spectrum of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of this compound, particularly in biological matrices, a GC-MS method would be highly effective. The method would likely involve extraction of the analyte, derivatization to improve volatility and thermal stability, followed by separation on a capillary GC column and detection by a mass spectrometer.
Biological Activity and Signaling Pathways
This compound is an opioid agonist. Its biological effects are primarily mediated through its active metabolite, dihydromorphine, which is a potent opioid agonist.
Metabolism
This compound is metabolized in the liver. The primary metabolic pathway involves demethylation to produce 6-nicotinoyldihydromorphine, which is subsequently metabolized to dihydromorphine[2].
Mechanism of Action
As an opioid, the active metabolite of this compound, dihydromorphine, exerts its effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). The primary targets are the mu (µ), delta (δ), and kappa (κ) opioid receptors.
The binding of an opioid agonist to its receptor initiates a cascade of intracellular signaling events. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the opening of potassium channels and the closing of calcium channels. These events collectively lead to a hyperpolarization of the neuron and a reduction in neuronal excitability, which underlies the analgesic and other effects of opioids.
The following diagram illustrates the general workflow for identifying and characterizing an opioid compound like this compound.
The following diagram illustrates the generalized signaling pathway of opioid receptors upon activation by an agonist like dihydromorphine.
References
Potential Therapeutic Applications of Nicodicodine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicodicodine, a semi-synthetic opioid synthesized in 1904, has historically been utilized as an antitussive and analgesic agent.[1] Although not in widespread clinical use today, its pharmacological profile, primarily dictated by its metabolic conversion to the potent opioid agonist dihydromorphine, warrants a contemporary re-examination of its potential therapeutic applications. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, metabolic pathway, and the pharmacological properties of its key metabolites. Due to the limited availability of direct experimental data on this compound, this guide synthesizes information from studies on its precursor, nicocodeine, and its principal active metabolite, dihydromorphine, to infer its therapeutic potential and guide future research.
Introduction
This compound is an opioid derivative that has been noted for its antitussive (cough suppressant) and analgesic (pain-relieving) properties.[1] Its clinical utility has been limited, and consequently, there is a scarcity of modern pharmacological data specifically on the parent compound. However, understanding its metabolic fate is key to unlocking its therapeutic potential. This compound is metabolized in the liver, first to 6-nicotinoyldihydromorphine and subsequently to dihydromorphine.[1] Dihydromorphine is a potent opioid agonist and is considered the primary mediator of this compound's pharmacological effects. Therefore, the therapeutic applications of this compound can be largely inferred from the well-characterized actions of dihydromorphine.
Metabolism and Mechanism of Action
The therapeutic activity of this compound is intrinsically linked to its bioactivation. The metabolic cascade culminates in the formation of dihydromorphine, which exerts its effects by acting as an agonist at opioid receptors, primarily the mu-opioid receptor (MOR).
Metabolic Pathway
The biotransformation of this compound is a two-step process occurring predominantly in the liver:
-
Demethylation: this compound is first demethylated to produce 6-nicotinoyldihydromorphine.
-
Metabolism to Dihydromorphine: 6-nicotinoyldihydromorphine is further metabolized to dihydromorphine.[1]
Opioid Receptor Signaling
Upon binding to opioid receptors, which are G-protein coupled receptors (GPCRs), dihydromorphine initiates a cascade of intracellular signaling events. This leads to a decrease in neuronal excitability and the inhibition of nociceptive signal transmission.
References
Methodological & Application
Nicodicodine synthesis protocol and purification techniques
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Application Note: Quantification of Nicodicodine in Human Plasma by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note describes a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of nicodicodine in human plasma. As no specific validated method for this compound was readily available in the published literature, this protocol has been adapted from established and validated methods for codeine, a structurally similar opioid analgesic.[1][2][3][4][5] The proposed method utilizes a reverse-phase C18 column with UV detection. The sample preparation involves a protein precipitation step, providing a straightforward and efficient extraction of the analyte from the complex plasma matrix.[6][7][8] This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and a summary of expected method validation parameters based on the analysis of codeine. This proposed method requires full validation for the quantification of this compound in a laboratory setting.
Introduction
This compound is an opioid analgesic, and for pharmacokinetic and toxicological studies, a reliable and validated analytical method for its quantification in biological matrices like plasma is essential. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of drugs in plasma due to its sensitivity, specificity, and robustness.[2][4] This application note outlines a proposed HPLC-UV method for the quantification of this compound in human plasma. The methodology presented is based on existing protocols for the analysis of codeine, a compound with a similar chemical structure. The protocol details a protein precipitation method for sample clean-up and reverse-phase HPLC for separation and quantification.
Experimental
2.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar compound not expected to be present in the samples)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol (B129727)
-
HPLC-grade water
-
Perchloric acid (70%)
-
Human plasma (drug-free)
-
0.45 µm syringe filters
2.2. Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Centrifuge
-
Vortex mixer
2.3. Chromatographic Conditions
The following chromatographic conditions are proposed for the analysis of this compound, adapted from methods for codeine analysis:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (e.g., 63:37, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector Wavelength | 240 nm[1][3] or 281 nm |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
2.4. Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a primary stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a mixture of acetonitrile and water.
-
Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to obtain calibration standards at concentrations ranging from approximately 50 to 750 ng/mL.[1][3] Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
Detailed Experimental Protocols
3.1. Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for removing proteins from plasma samples prior to HPLC analysis.[6][7][8]
-
Pipette 500 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add a specified amount of the internal standard solution.
-
Add 1.0 mL of cold acetonitrile to the plasma sample to precipitate the proteins.[6]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Inject 20 µL of the filtered supernatant into the HPLC system.
Visualizations
Caption: Workflow for Plasma Sample Preparation.
Caption: HPLC Analysis Workflow.
Method Validation Parameters (Adapted from Codeine Literature)
A full validation of this method should be performed according to regulatory guidelines. The following table summarizes the expected performance characteristics based on similar assays for codeine.
| Parameter | Expected Range/Value |
| Linearity Range | 50 - 750 ng/mL[1][3] |
| Correlation Coefficient (r²) | > 0.99 |
| Recovery | 80 - 90%[1][3][9] |
| Precision (Intra- and Inter-day) | < 15% RSD |
| Accuracy | 85 - 115% |
| Limit of Quantification (LOQ) | ~50 ng/mL[1][3] |
Data Presentation
The results of the analysis should be presented in a clear and organized manner. A calibration curve should be generated by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards. The concentration of this compound in the QC and unknown samples can then be determined from the linear regression equation of the calibration curve.
Table of Quantitative Results
| Sample ID | Retention Time (min) | Peak Area (Analyte) | Peak Area (IS) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Blank | - | - | - | - | Not Detected |
| LLOQ | |||||
| QC Low | |||||
| QC Mid | |||||
| QC High | |||||
| Unknown 1 | |||||
| Unknown 2 |
Conclusion
This application note provides a detailed protocol for a proposed HPLC-UV method for the quantification of this compound in human plasma. The method is adapted from established procedures for the structurally related compound, codeine. The described protein precipitation sample preparation is simple and efficient, and the reverse-phase HPLC method is expected to provide adequate separation and quantification. It is imperative that this method undergoes a complete validation to ensure its accuracy, precision, and reliability for the analysis of this compound in a research or clinical setting.
References
- 1. Determination of morphine and codeine in plasma by HPLC following solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of codeine in human plasma by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PlumX [plu.mx]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Rapid simultaneous determination of codeine and morphine in plasma using LC-ESI-MS/MS: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Application Note: Quantitative Analysis of Nicodicodine in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the quantitative analysis of Nicodicodine in biological matrices, such as plasma or urine, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, an opioid analgesic, requires a robust and sensitive analytical method for pharmacokinetic studies, clinical monitoring, and forensic applications. The described methodology encompasses sample preparation involving solid-phase extraction (SPE), derivatization, and optimized GC-MS parameters for selective and sensitive detection.
Introduction
This compound is a semi-synthetic opioid derived from codeine. Accurate quantification of this compound in biological samples is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for therapeutic drug monitoring and forensic investigations. Gas chromatography coupled with mass spectrometry offers high chromatographic resolution and selective detection, making it a powerful tool for the analysis of opioids. Due to the presence of a hydroxyl group, derivatization is often employed to improve the chromatographic behavior and thermal stability of the analyte. This protocol provides a detailed procedure for the extraction, derivatization, and GC-MS analysis of this compound.
Data Presentation
Table 1: GC-Agnostic MS Parameters for this compound Analysis
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Electron Energy | 70 eV |
| Mass Range | 50-550 amu |
| Scan Mode | Selected Ion Monitoring (SIM) |
| Characteristic Ions (m/z) | 406 (M+), 300, 229, 124 |
| Dwell Time | 100 ms |
Table 2: GC-Specific Parameters for this compound Analysis
| Parameter | Value |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, 1.0 mL/min (constant flow) |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Initial 150 °C for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min |
| Transfer Line Temperature | 280 °C |
Table 3: Summary of Expected Quantitative Results (Based on Analytically Similar Opioids)
| Parameter | Expected Value |
| Retention Time (derivatized) | ~10-15 min |
| Limit of Detection (LOD) | 1-5 ng/mL |
| Limit of Quantification (LOQ) | 5-15 ng/mL |
| Linear Range | 10-1000 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery | > 85% |
Experimental Protocols
Sample Preparation (Solid-Phase Extraction)
-
Sample Pre-treatment: To 1 mL of plasma or urine, add an internal standard (e.g., Naloxone-d5) and 2 mL of 0.1 M phosphate (B84403) buffer (pH 6.0). Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing 3 mL of methanol (B129727) and 3 mL of 0.1 M phosphate buffer (pH 6.0).
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 0.1 M acetic acid, and finally 3 mL of methanol. Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the analyte with 3 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide (B78521) (80:20:2, v/v/v).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
Derivatization
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of ethyl acetate.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before GC-MS injection.
GC-MS Analysis
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Acquire data using the parameters outlined in Tables 1 and 2.
-
For quantification, construct a calibration curve using the peak area ratio of the analyte to the internal standard.
Visualizations
Experimental workflow for this compound analysis.
Logical diagram of the GC-MS analysis process.
Application Notes and Protocols for In Vivo Analgesic Efficacy Testing of Nicodicodine in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nicodicodine is an opioid analgesic and cough suppressant.[1] It is metabolized in the liver to its active metabolite, dihydromorphine, which is a potent µ-opioid receptor agonist.[1] This document provides detailed protocols for evaluating the analgesic efficacy of this compound in common rodent models of nociception: the tail-flick test, the hot plate test, and the acetic acid-induced writhing test. These assays are standard preclinical tools to assess the potential of new chemical entities as pain therapeutics.
Mechanism of Action: Opioid Receptor Signaling
This compound, through its active metabolite dihydromorphine, is presumed to exert its analgesic effects primarily by acting as an agonist at µ-opioid receptors (MORs).[2] Opioid receptors are G-protein coupled receptors (GPCRs).[2] Upon agonist binding, a conformational change in the receptor leads to the activation of intracellular G-proteins (Gi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels (activation of K+ channels and inhibition of Ca2+ channels).[2] These events collectively result in a decrease in neuronal excitability and a reduction in the transmission of nociceptive signals, producing analgesia.
Opioid receptor signaling pathway.
Data Presentation
Quantitative data from the analgesic efficacy studies should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Tail-Flick Latency
| Treatment Group | Dose (mg/kg) | N | Baseline Latency (s) | Post-treatment Latency (s) at 30 min | % MPE at 30 min |
| Vehicle (Saline) | - | 10 | 2.5 ± 0.3 | 2.6 ± 0.4 | 2.7 |
| This compound | 1 | 10 | 2.4 ± 0.2 | 4.8 ± 0.5 | 32.0 |
| This compound | 3 | 10 | 2.6 ± 0.3 | 7.2 ± 0.6** | 62.2 |
| This compound | 10 | 10 | 2.5 ± 0.2 | 9.8 ± 0.4 | 97.3 |
| Morphine | 5 | 10 | 2.5 ± 0.3 | 9.5 ± 0.5 | 93.3 |
| Data are presented as Mean ± SEM. % MPE (Maximum Possible Effect) is calculated as: [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Statistical significance compared to vehicle group: *p<0.05, **p<0.01, **p<0.001. |
Table 2: Hot Plate Latency
| Treatment Group | Dose (mg/kg) | N | Baseline Latency (s) | Post-treatment Latency (s) at 30 min | % MPE at 30 min |
| Vehicle (Saline) | - | 10 | 10.2 ± 1.1 | 10.5 ± 1.3 | 1.5 |
| This compound | 1 | 10 | 9.8 ± 0.9 | 15.6 ± 1.5 | 28.7 |
| This compound | 3 | 10 | 10.1 ± 1.0 | 22.4 ± 1.8** | 62.1 |
| This compound | 10 | 10 | 9.9 ± 1.2 | 28.9 ± 1.4 | 94.5 |
| Morphine | 10 | 10 | 10.3 ± 1.1 | 28.5 ± 1.6 | 92.4 |
| Data are presented as Mean ± SEM. % MPE is calculated as: [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Statistical significance compared to vehicle group: *p<0.05, **p<0.01, **p<0.001. |
Table 3: Acetic Acid-Induced Writhing
| Treatment Group | Dose (mg/kg) | N | Number of Writhes (in 20 min) | % Inhibition |
| Vehicle (Saline) | - | 10 | 45.3 ± 3.8 | - |
| This compound | 0.5 | 10 | 30.1 ± 3.2 | 33.6 |
| This compound | 1 | 10 | 18.5 ± 2.5** | 59.2 |
| This compound | 2 | 10 | 8.2 ± 1.9 | 81.9 |
| Diclofenac | 10 | 10 | 12.4 ± 2.1 | 72.6 |
| Data are presented as Mean ± SEM. % Inhibition is calculated as: [(Mean writhes in vehicle group - Mean writhes in treatment group) / Mean writhes in vehicle group] x 100. Statistical significance compared to vehicle group: *p<0.05, **p<0.01, **p<0.001. |
Experimental Protocols
General Considerations
-
Animals: Male Swiss albino mice (20-25 g) or male Sprague-Dawley rats (180-220 g) are commonly used. Animals should be acclimatized to the laboratory environment for at least one week before the experiment.
-
Housing: Animals should be housed in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle and have free access to food and water.
-
Ethical Considerations: All procedures should be performed in accordance with the guidelines of the Institutional Animal Ethics Committee.
-
Drug Preparation: this compound and reference drugs (e.g., morphine) should be dissolved in a suitable vehicle, such as sterile 0.9% saline. The route of administration is typically intraperitoneal (i.p.) or subcutaneous (s.c.).
General experimental workflow.
Tail-Flick Test (Thermal Nociception)
This test measures the spinal reflex to a thermal stimulus and is useful for evaluating centrally acting analgesics.
Apparatus:
-
Tail-flick analgesia meter with a radiant heat source.
-
Animal restrainer.
Procedure:
-
Habituation: Gently place the mouse or rat in the restrainer for 15-20 minutes to allow for acclimatization.
-
Baseline Latency: Place the animal's tail over the radiant heat source. The time taken for the animal to flick its tail away from the heat is recorded as the baseline latency. A cut-off time (typically 10-12 seconds) must be set to prevent tissue damage.
-
Drug Administration: Administer this compound, vehicle, or a positive control (e.g., morphine) via the chosen route (i.p. or s.c.).
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), measure the tail-flick latency again.
-
Data Analysis: Calculate the Maximum Possible Effect (%MPE) for each animal at each time point.
Hot Plate Test (Supraspinal Nociception)
This test assesses the response to a thermal stimulus and involves higher brain centers, making it suitable for evaluating the supraspinal analgesic effects of compounds.[3][4]
Apparatus:
-
Hot plate apparatus with adjustable temperature control.
-
A transparent cylindrical restrainer to keep the animal on the hot plate.
Procedure:
-
Apparatus Setup: Maintain the hot plate at a constant temperature, typically between 52°C and 55°C.[1][4]
-
Habituation: Allow the animal to acclimate to the testing room for at least 30-60 minutes.[1]
-
Baseline Latency: Place the animal on the hot plate and start a timer. Record the time until the animal shows a nocifensive response, such as licking its hind paw or jumping.[1] A cut-off time (usually 30-45 seconds) should be established to prevent injury.
-
Drug Administration: Administer this compound, vehicle, or a positive control (e.g., morphine) via the chosen route.
-
Post-treatment Latency: At specified time intervals post-administration, place the animal back on the hot plate and record the latency to respond.
-
Data Analysis: Determine the %MPE for each animal at each time point.
Acetic Acid-Induced Writhing Test (Visceral Pain)
This chemical-induced pain model is used to screen for peripherally and centrally acting analgesics. The intraperitoneal injection of acetic acid causes irritation and inflammation, leading to a characteristic writhing response.[5]
Materials:
-
0.6-1% acetic acid solution in distilled water.
-
Syringes and needles for injection.
-
Observation chambers.
Procedure:
-
Animal Grouping: Divide the animals into different treatment groups (vehicle, this compound at various doses, and a positive control like diclofenac).
-
Drug Administration: Administer the test compounds or vehicle, typically 30 minutes before the acetic acid injection.
-
Induction of Writhing: Inject 0.1 mL/10 g of body weight of the acetic acid solution intraperitoneally.
-
Observation: Immediately after the acetic acid injection, place the mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20-30 minutes.
-
Data Analysis: Calculate the mean number of writhes for each group and determine the percentage inhibition of writhing compared to the vehicle control group.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacological characterization of dihydromorphine, 6-acetyldihydromorphine and dihydroheroin analgesia and their differentiation from morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sex differences in opioid analgesia: "from mouse to man" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 5. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radioligand Binding Assay for Nicodicodine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicodicodine, a derivative of codeine, is an opioid analgesic. Understanding its interaction with opioid receptors is crucial for elucidating its pharmacological profile, including its potency, selectivity, and potential side effects. Radioligand binding assays are a fundamental technique to quantify the affinity of a ligand for a receptor. This document provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of this compound with opioid receptors, primarily the mu (µ)-opioid receptor, its principal target.
In a competitive binding assay, an unlabeled compound of interest (this compound) competes with a radiolabeled ligand for binding to the receptor. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. From this, the inhibition constant (Ki), a measure of the ligand's binding affinity, can be calculated. This data is vital for structure-activity relationship (SAR) studies and drug candidate selection.
Key Concepts
-
Opioid Receptors: These are a class of G protein-coupled receptors (GPCRs) that are the primary targets of opioids. The major types are mu (µ), delta (δ), and kappa (κ).[1][2][3]
-
Radioligand: A radioactively labeled drug (e.g., with tritium (B154650) [³H] or iodine [¹²⁵I]) that binds to a specific receptor.[1][2]
-
Affinity: The strength of the interaction between a ligand and a receptor. A lower Ki value indicates a higher binding affinity.[4]
-
IC50: The concentration of a competing ligand that displaces 50% of the specific binding of a radioligand.
-
Ki: The inhibition constant, which represents the affinity of a competing ligand for a receptor. It is calculated from the IC50 value and the affinity of the radioligand.
Data Presentation
Table 1: Representative Binding Affinity of Opioids at the Mu-Opioid Receptor
| Compound | Radioligand | Receptor Source | IC50 (nM) | Ki (nM) |
| This compound | [³H]DAMGO | CHO-K1 cells expressing human µ-opioid receptor | User Determined | User Calculated |
| Morphine | [³H]DAMGO | Guinea pig brain homogenates | ~1-10 | ~1-10 |
| Codeine | [³H]Dihydromorphine | Mouse brain membranes | >1000 | >1000 |
| DAMGO | [³H]DAMGO | Human µ-opioid receptor | ~1-5 | ~1-5 |
| Naloxone | [³H]DAMGO | Human µ-opioid receptor | ~1-10 | ~1-10 |
Note: Specific IC50 and Ki values for this compound need to be experimentally determined. The values for morphine and codeine are provided for comparative purposes. The affinity of codeine for the µ-opioid receptor is significantly lower than that of morphine.[5][6]
Experimental Protocols
Materials and Reagents
-
Compound of Interest: this compound
-
Radioligand: [³H]DAMGO (a selective µ-opioid receptor agonist)
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human µ-opioid receptor (hMOR-1). Alternatively, rodent brain tissue (e.g., guinea pig or mouse) can be used.[5][7][8]
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4[9]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
-
Non-specific Binding Control: Naloxone (10 µM final concentration) or another suitable opioid antagonist.[3]
-
Scintillation Cocktail
-
Protein Assay Kit (e.g., BCA or Bradford)
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI)
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Membrane Preparation
-
Culture CHO-K1 cells expressing the human µ-opioid receptor to confluence.
-
Harvest the cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold homogenization buffer.
-
Homogenize the cell suspension using a Polytron homogenizer or by douncing.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[10]
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[10]
-
Discard the supernatant and resuspend the membrane pellet in fresh binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Store the membrane aliquots at -80°C until use.
Radioligand Binding Assay (Competition)
-
Prepare serial dilutions of this compound in binding buffer. The concentration range should be chosen to span the expected Ki value (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
In a 96-well plate, set up the following in triplicate for each concentration of this compound:
-
Total Binding: 50 µL of binding buffer, 50 µL of [³H]DAMGO (at a final concentration close to its Kd, e.g., 0.5-1 nM), and 150 µL of membrane preparation.[3][9]
-
Non-specific Binding: 50 µL of Naloxone (10 µM final concentration), 50 µL of [³H]DAMGO, and 150 µL of membrane preparation.[3]
-
This compound Competition: 50 µL of this compound dilution, 50 µL of [³H]DAMGO, and 150 µL of membrane preparation.
-
-
Incubate the plate at room temperature (or 30°C) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.[3][9][10]
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial and allow them to equilibrate in the dark for at least 4 hours.
-
Quantify the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
Data Analysis
-
Calculate the average CPM for each set of triplicates.
-
Determine the Specific Binding by subtracting the average CPM of the non-specific binding from the average CPM of the total binding.
-
For each concentration of this compound, calculate the percentage of specific binding inhibited: % Inhibition = 100 * (1 - ((CPM_this compound - CPM_Non-specific) / (CPM_Total - CPM_Non-specific)))
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) in a suitable software (like GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L] / Kd)) Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the receptor (this should be determined in a separate saturation binding experiment).
-
Visualizations
Caption: Workflow for the radioligand binding assay.
Caption: Simplified opioid receptor signaling pathway.
References
- 1. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target | Springer Nature Experiments [experiments.springernature.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 5. Affinity profiles of morphine, codeine, dihydrocodeine and their glucuronides at opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Affinities of some common opioid analgesics towards four binding sites in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Affinity Labeling Mu Opioid Receptors With Novel Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Affinity labeling mu opioid receptors with novel radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Functional Assays to Determine Nicodicodine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicodicodine is an opioid analgesic and antitussive agent. As with other opioid compounds, its therapeutic effects and potential side effects are mediated through its interaction with opioid receptors, primarily the mu-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) family. Upon activation, these receptors initiate downstream signaling cascades that can be broadly categorized into G protein-dependent and β-arrestin-dependent pathways.
Characterizing the functional activity of this compound is crucial for understanding its pharmacological profile. Cell-based functional assays provide a robust platform to quantify the potency and efficacy of this compound at opioid receptors, and to determine any potential signaling bias. This document provides detailed protocols for three key functional assays: a cAMP inhibition assay, a β-arrestin recruitment assay, and a calcium flux assay.
cAMP Inhibition Assay
The activation of mu-opioid receptors, which are coupled to the inhibitory G protein (Gi), leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This assay quantifies the ability of this compound to inhibit cAMP production.
Signaling Pathway
Experimental Protocol
This protocol is designed for a 384-well plate format using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).
Materials:
-
HEK293 or CHO cells stably expressing the human mu-opioid receptor (MOR-HEK293 or MOR-CHO).
-
Cell culture medium (e.g., DMEM/F12) with supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin (B1673556) (adenylyl cyclase activator).
-
3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor).
-
This compound and a reference agonist (e.g., DAMGO).
-
cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 kit).
-
White, opaque 384-well microplates.
Procedure:
-
Cell Culture: Culture MOR-HEK293 or MOR-CHO cells in appropriate medium until they reach 80-90% confluency.
-
Cell Plating: Harvest cells and resuspend in assay buffer. Seed the cells into a 384-well plate at a density of 2,000-10,000 cells per well. Incubate for 4-24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound and the reference agonist in assay buffer. The final concentration should cover a range from picomolar to micromolar.
-
Stimulation: Add the diluted compounds to the cell plate.
-
Forskolin Stimulation: To induce cAMP production, add a pre-determined concentration of forskolin (typically in the low micromolar range to achieve about 80% of the maximal response) to all wells except the negative control.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Lysis and Detection: Add the cAMP detection reagents (e.g., HTRF antibody-d2 and cAMP-cryptate) according to the manufacturer's protocol.
-
Signal Reading: Incubate for 1 hour at room temperature and read the plate on a compatible plate reader.
Data Analysis:
-
Calculate the ratio of the two emission wavelengths.
-
Normalize the data with 0% inhibition (forskolin alone) and 100% inhibition (maximal concentration of a full agonist like DAMGO).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy).
Data Presentation
| Compound | EC50 (nM) | Emax (% Inhibition) |
| This compound | [Example: 150] | [Example: 95] |
| DAMGO (Reference) | 5 | 100 |
| Morphine | 50 | 100 |
Note: The data presented are illustrative examples based on typical opioid agonist activities and are not specific experimental results for this compound.[2][3]
β-Arrestin Recruitment Assay
Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the intracellular domains of the receptor.[4] This process is critical for receptor desensitization, internalization, and for initiating a separate wave of signaling. This assay measures the recruitment of β-arrestin to the activated opioid receptor.
Signaling Pathway
Experimental Protocol
This protocol is based on the DiscoverX PathHunter® enzyme fragment complementation (EFC) assay.
Materials:
-
PathHunter® CHO-K1 OPRM1 β-arrestin cells (or similar cell line).
-
Cell culture medium and supplements.
-
PathHunter® Cell Plating Reagent.
-
This compound and a reference agonist (e.g., DAMGO).
-
PathHunter® Detection Reagents.
-
White, solid-bottom 384-well microplates.
Procedure:
-
Cell Plating: Thaw and plate the PathHunter® cells in the 384-well plate according to the manufacturer's protocol, typically at 5,000-10,000 cells per well. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound and the reference agonist.
-
Compound Addition: Add the diluted compounds to the cell plate.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection: Prepare the PathHunter® Detection Reagent and add it to each well.
-
Signal Reading: Incubate for 60 minutes at room temperature, protected from light, and read the chemiluminescent signal using a luminometer.
Data Analysis:
-
The raw data is obtained in Relative Luminescence Units (RLU).
-
Normalize the data to the vehicle control (0% activation) and the maximal response of the reference full agonist (100% activation).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax.
Data Presentation
| Compound | EC50 (nM) | Emax (% Recruitment) |
| This compound | [Example: 500] | [Example: 85] |
| DAMGO (Reference) | 25 | 100 |
| Morphine | 200 | 90 |
Note: The data presented are illustrative examples based on typical opioid agonist activities and are not specific experimental results for this compound.[5][6][7]
Calcium Flux Assay
Opioid receptor activation can modulate intracellular calcium levels, though the exact mechanism can vary depending on the cell type and the specific signaling pathways present.[8] In some systems, Gi/o activation can inhibit voltage-gated calcium channels, leading to a decrease in calcium influx. In other engineered systems, co-expression of a chimeric G protein (e.g., Gαqi) can couple the opioid receptor to the phospholipase C (PLC) pathway, resulting in an increase in intracellular calcium upon agonist stimulation.[9]
Experimental Workflow
Experimental Protocol
This protocol describes a fluorescent-based calcium flux assay using a FLIPR (Fluorometric Imaging Plate Reader) or similar instrument.
Materials:
-
HEK293 cells co-expressing the human mu-opioid receptor and a chimeric G protein (e.g., Gαqi).
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (B1678239) (an anion-exchange transport inhibitor to prevent dye leakage).
-
This compound and a reference agonist (e.g., DAMGO).
-
Black-walled, clear-bottom 384-well microplates.
Procedure:
-
Cell Plating: Seed the cells into the 384-well plate and incubate overnight.
-
Dye Loading: Prepare the dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer. Remove the culture medium from the cells and add the dye loading solution.
-
Incubation: Incubate the plate for 1 hour at 37°C, protected from light.
-
Compound Plate Preparation: Prepare a serial dilution of this compound and the reference agonist in a separate compound plate.
-
Fluorescence Reading: Place both the cell plate and the compound plate into the FLIPR instrument.
-
Assay Execution: The instrument will first read the baseline fluorescence of the cells, then add the compounds from the compound plate, and immediately begin kinetically reading the change in fluorescence over time (typically for 2-3 minutes).
Data Analysis:
-
Determine the maximum change in fluorescence (ΔF) for each well and normalize it to the baseline fluorescence (F0) to get ΔF/F0.
-
Normalize the data to the vehicle control (0% response) and the maximal response of the reference full agonist (100% response).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax.
Data Presentation
| Compound | EC50 (nM) | Emax (% Max Response) |
| This compound | [Example: 80] | [Example: 100] |
| DAMGO (Reference) | 10 | 100 |
| Fentanyl | 2 | 110 |
Note: The data presented are illustrative examples based on typical opioid agonist activities and are not specific experimental results for this compound.[10][11]
Conclusion
The cell-based functional assays described in these application notes provide a comprehensive framework for characterizing the activity of this compound at opioid receptors. By quantifying its effects on cAMP production, β-arrestin recruitment, and calcium mobilization, researchers can determine its potency, efficacy, and potential for biased agonism. This information is invaluable for drug development, enabling a deeper understanding of the compound's mechanism of action and helping to predict its therapeutic and side-effect profile.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Effects of morphine and its metabolites on opiate receptor binding, cAMP formation and [3H]noradrenaline release from SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Potassium and Calcium Imaging to Assay the Function of Opioid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fentanyl increases intracellular Ca2+ concentrations in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Protocol for Preclinical Evaluation of Nicodicodine's Effect on Respiratory Depression
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a comprehensive protocol for the preclinical assessment of Nicodicodine's potential to induce respiratory depression. This compound is an opioid analgesic that is metabolized in the liver to dihydromorphine, a more potent opioid than morphine.[1] Understanding the respiratory effects of this compound is crucial for its potential therapeutic development and risk assessment. The following protocols outline in vitro and in vivo methodologies to characterize the binding of this compound and its metabolites to opioid receptors and to quantify their effects on respiratory function in a rodent model.
The primary in vivo method described is whole-body plethysmography (WBP), a non-invasive technique that allows for the continuous monitoring of respiratory parameters in conscious, unrestrained animals. This approach enables the characterization of changes in respiratory rate, tidal volume, and minute ventilation following the administration of this compound. Additionally, protocols for in vitro receptor binding and functional assays are included to determine the affinity and efficacy of this compound and its primary active metabolite, dihydromorphine, at the µ-opioid receptor.
In Vitro Characterization
Radioligand Binding Assay for µ-Opioid Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound and dihydromorphine for the µ-opioid receptor.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human µ-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective µ-opioid agonist).
-
Non-specific binding control: Naloxone (B1662785).
-
Test compounds: this compound and dihydromorphine.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail and vials.
-
Liquid scintillation counter.
Protocol:
-
Prepare serial dilutions of this compound and dihydromorphine.
-
In a 96-well plate, combine cell membranes, [³H]-DAMGO, and either vehicle, varying concentrations of the test compound, or naloxone for non-specific binding.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a liquid scintillation counter.
-
Calculate the Ki values from the IC50 values (concentration of the drug that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay for µ-Opioid Receptor Agonism
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and dihydromorphine in activating G-proteins via the µ-opioid receptor.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human µ-opioid receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compounds: this compound and dihydromorphine.
-
Positive control: DAMGO.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
Protocol:
-
Prepare serial dilutions of this compound and dihydromorphine.
-
Pre-incubate cell membranes with the test compounds or DAMGO.
-
Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration.
-
Quantify the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.
-
Analyze the data using non-linear regression to determine EC50 and Emax values.
In Vivo Evaluation of Respiratory Depression
Animal Model and Husbandry
Species: Adult male Sprague-Dawley rats (250-300g). Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum. Acclimation: Allow animals to acclimate to the facility for at least one week before any experimental procedures. Acclimatize the animals to the whole-body plethysmography chambers for several days before the study to minimize stress.
Drug Preparation and Administration
This compound: Due to the lack of established dosage, a dose-ranging study is required. Based on the potencies of its metabolite dihydromorphine and the related compound nicocodeine, a starting dose range of 1-10 mg/kg administered subcutaneously (s.c.) is proposed. The drug should be dissolved in a sterile vehicle (e.g., 0.9% saline).
Morphine (Positive Control): A dose of 10 mg/kg (s.c.) is recommended as a positive control for inducing respiratory depression.
Vehicle Control: The vehicle used to dissolve the drugs should be administered as a negative control.
Experimental Groups
-
Group 1: Vehicle control
-
Group 2: Morphine (10 mg/kg, s.c.)
-
Group 3: this compound (low dose, e.g., 1 mg/kg, s.c.)
-
Group 4: this compound (medium dose, e.g., 3 mg/kg, s.c.)
-
Group 5: this compound (high dose, e.g., 10 mg/kg, s.c.)
A sufficient number of animals per group (n=8-10) should be used to ensure statistical power.
Whole-Body Plethysmography (WBP) Protocol
Equipment:
-
Unrestrained whole-body plethysmography chambers.
-
Transducers and data acquisition software.
Procedure:
-
Calibrate the plethysmography chambers according to the manufacturer's instructions.
-
Place each animal in a chamber and allow for a 30-60 minute acclimation period until a stable breathing pattern is observed.
-
Record baseline respiratory parameters for at least 20 minutes.
-
Remove the animal from the chamber and administer the assigned treatment (vehicle, morphine, or this compound) via subcutaneous injection.
-
Immediately return the animal to the chamber and record respiratory parameters continuously for at least 2-3 hours.
Parameters to be Measured:
-
Respiratory Rate (f): Breaths per minute.
-
Tidal Volume (VT): The volume of air inhaled or exhaled in a single breath (normalized to body weight, ml/kg).
-
Minute Ventilation (VE): The total volume of air inhaled or exhaled per minute (VE = f x VT).
-
Inspiratory Time (Ti): Duration of inspiration.
-
Expiratory Time (Te): Duration of expiration.
-
Apnea/Pause: Cessation of breathing for a defined period.
Data Presentation
Quantitative data should be summarized in the following tables for clear comparison between treatment groups.
Table 1: In Vitro µ-Opioid Receptor Binding Affinity and Functional Potency
| Compound | µ-Opioid Receptor Binding Affinity (Ki, nM) | µ-Opioid Receptor Functional Potency (EC50, nM) | µ-Opioid Receptor Efficacy (Emax, % vs. DAMGO) |
| This compound | |||
| Dihydromorphine | |||
| Morphine (Reference) |
Table 2: Effect of this compound on Respiratory Rate (breaths/min) in Rats
| Treatment Group | Baseline | 15 min | 30 min | 60 min | 90 min | 120 min |
| Vehicle | ||||||
| Morphine (10 mg/kg) | ||||||
| This compound (Low Dose) | ||||||
| This compound (Medium Dose) | ||||||
| This compound (High Dose) |
Table 3: Effect of this compound on Tidal Volume (ml/kg) in Rats
| Treatment Group | Baseline | 15 min | 30 min | 60 min | 90 min | 120 min |
| Vehicle | ||||||
| Morphine (10 mg/kg) | ||||||
| This compound (Low Dose) | ||||||
| This compound (Medium Dose) | ||||||
| This compound (High Dose) |
Table 4: Effect of this compound on Minute Ventilation (ml/min/kg) in Rats
| Treatment Group | Baseline | 15 min | 30 min | 60 min | 90 min | 120 min |
| Vehicle | ||||||
| Morphine (10 mg/kg) | ||||||
| This compound (Low Dose) | ||||||
| This compound (Medium Dose) | ||||||
| This compound (High Dose) |
Visualizations
Caption: µ-Opioid receptor signaling pathway.
Caption: Experimental workflow diagram.
References
Application Notes and Protocols for Evaluating the Antitussive Effects of Nicodicodine in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nicodicodine is an opioid derivative developed for its antitussive and analgesic properties.[1][2] Like other narcotic antitussives such as codeine, its primary mechanism of action is believed to be the suppression of the cough reflex via opioid receptors in the central nervous system (CNS).[3] this compound is metabolized in the liver to active metabolites, including dihydromorphine, which may contribute to its potency and duration of action.[1][2] Preclinical evaluation of novel and existing antitussive agents relies on robust and reproducible animal models that can accurately predict clinical efficacy.
This document provides detailed protocols for the most common animal models used to assess antitussive effects, specifically focusing on methodologies applicable to the evaluation of this compound. The guinea pig model of chemically-induced cough is highlighted as the most widely used and validated system.[4]
Key Animal Models for Antitussive Testing
The selection of an animal model is critical for evaluating antitussive efficacy. The most prevalent models utilize chemical irritants to induce a reliable and quantifiable cough response.
-
Guinea Pig: The most common species for antitussive research. They exhibit a consistent and robust cough reflex in response to tussigenic agents.[4] Both male and female Hartley guinea pigs are suitable.[4]
-
Cat: Historically used for cough research, particularly for investigating the central mechanisms of antitussive drugs.[5]
-
Dog: Used in some models, including for diseases like Bordetella bronchiseptica-induced cough.[6][7]
Tussigenic (Cough-Inducing) Agents:
-
Citric Acid: A widely used irritant that activates sensory C-fibers in the upper respiratory tract, reliably inducing the cough reflex.[4][8] Aerosolized solutions, typically at a concentration of 0.4 M, are standard.[4][9]
-
Capsaicin (B1668287): A specific agonist of the TRPV1 receptor, which is found on sensory afferent nerves in the airways.[10][11] It is used to study the neurogenic mechanisms of cough.[12][13]
-
Mechanical Stimulation: Direct mechanical stimulation of the trachea can also induce cough, though this is often used to study different neural pathways and may show resistance to certain opioids.[3][14]
Experimental Protocols
Protocol 2.1: Citric Acid-Induced Cough in Guinea Pigs
This protocol is the gold standard for preclinical antitussive drug evaluation.
2.1.1. Materials and Equipment
-
Male Hartley guinea pigs (300-350 g)
-
This compound
-
Positive control (e.g., Codeine phosphate)
-
Vehicle (e.g., sterile saline)
-
Citric acid (0.4 M solution in sterile saline)[4]
-
Whole-body plethysmography chamber[4]
-
Nebulizer (ultrasonic or jet)
-
Acoustic recording system or trained observer
-
Animal scale
2.1.2. Procedure
-
Animal Acclimation: Acclimate animals to the laboratory environment for at least one week before the experiment to minimize stress-related variability.[4]
-
Grouping and Dosing:
-
Randomly assign animals to treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose, Positive Control).
-
Administer this compound, codeine, or vehicle via the desired route (e.g., intraperitoneal, oral, subcutaneous). The pre-treatment time should be determined based on the compound's pharmacokinetic profile (typically 30-60 minutes before tussigen challenge).
-
-
Cough Induction and Measurement:
-
Place each guinea pig individually into the plethysmography chamber and allow a 5-10 minute acclimation period.[4]
-
Nebulize the 0.4 M citric acid solution into the chamber for a fixed period (e.g., 5-10 minutes).[4][8] Ensure a consistent nebulizer flow rate across all experiments.
-
Record the number of coughs during the exposure period and for a defined post-exposure period (e.g., 5 minutes). Coughs can be identified and counted from the airflow waveform or by a trained observer.
-
-
Data Analysis:
-
Calculate the mean number of coughs for each treatment group.
-
Determine the percentage of cough inhibition for each drug-treated group relative to the vehicle control group using the formula: % Inhibition = [1 - (Mean coughs in treated group / Mean coughs in vehicle group)] x 100
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between groups.
-
If multiple doses are tested, a dose-response curve can be generated to calculate the ED50 (the dose that produces 50% of the maximal effect).[4]
-
Protocol 2.2: Capsaicin-Induced Cough in Guinea Pigs
This model is used to investigate compounds targeting neurogenic pathways.
2.2.1. Materials and Equipment
-
Same as Protocol 2.1, but replace citric acid with a capsaicin solution (e.g., 30-50 µM in saline with a small percentage of ethanol (B145695) to aid dissolution).[8][15]
2.2.2. Procedure
-
Acclimation and Dosing: Follow steps 1 and 2 from Protocol 2.1.
-
Cough Induction and Measurement:
-
Data Analysis: Follow step 4 from Protocol 2.1.
Data Presentation
Quantitative results should be summarized to allow for clear comparison of antitussive efficacy.
Table 1: Illustrative Antitussive Effects of this compound and Codeine in the Citric Acid-Induced Cough Model in Guinea Pigs.
| Treatment Group | Dose (mg/kg, s.c.) | Mean Number of Coughs (± SEM) | % Inhibition |
| Vehicle (Saline) | - | 12.5 ± 1.8 | 0% |
| This compound | 5 | 7.1 ± 1.2 | 43.2% |
| This compound | 10 | 4.2 ± 0.9** | 66.4% |
| Codeine | 10 | 5.5 ± 1.1 | 56.0% |
| Codeine | 25 | 3.1 ± 0.7** | 75.2% |
| *Note: This table contains representative data for illustrative purposes. Actual experimental results may vary. SEM: Standard Error of the Mean. Statistical significance vs. Vehicle: *p<0.05, *p<0.01. |
Visualization of Workflows and Pathways
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating an antitussive agent using a chemically-induced cough model.
Signaling Pathway of Opioid Antitussives
This compound, as an opioid, is presumed to act on central opioid receptors (primarily µ-opioid receptors) located in the brainstem's cough control center, such as the Nucleus Tractus Solitarius (NTS), to suppress the cough reflex.[3]
References
- 1. This compound - Wikiwand [wikiwand.com]
- 2. Nicodicodeine [chemeurope.com]
- 3. Central and peripheral mechanisms of narcotic antitussives: codeine-sensitive and -resistant coughs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antitussive effect of nociceptin/orphanin FQ in experimental cough models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring SCH 225288: A NOP Receptor Agonist's Antitussive Efficacy in Animal Models [synapse.patsnap.com]
- 7. Comparative study of the effects of antitussive drugs in a canine acute cough model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Sinomenine Attenuated Capsaicin-Induced Increase in Cough Sensitivity in Guinea Pigs by Inhibiting SOX5/TRPV1 Axis and Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental models and mechanisms of enhanced coughing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neurochemical regulation of cough response to capsaicin in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potentiation of antitussive effect of codeine by some 1-dimethoxyphenyl-3-alkylaminobutanols in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Sinomenine Attenuated Capsaicin-Induced Increase in Cough Sensitivity in Guinea Pigs by Inhibiting SOX5/TRPV1 Axis and Inflammatory Response [frontiersin.org]
Application Note & Protocol: Detection of Nicodicodine and its Metabolites by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the detection and quantification of nicodicodine and its primary metabolites, 6-nicotinoyldihydromorphine and dihydromorphine, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is an opioid analgesic and antitussive. Understanding its metabolic fate is crucial for pharmacokinetic studies, drug development, and clinical toxicology. This compound is primarily metabolized in the liver through demethylation to 6-nicotinoyldihydromorphine, which is subsequently hydrolyzed to dihydromorphine.[1] This application note describes a robust LC-MS/MS method for the simultaneous determination of this compound and these two key metabolites.
Metabolic Pathway of this compound
The metabolic conversion of this compound involves two main steps, as illustrated in the pathway diagram below.
Caption: Metabolic pathway of this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
6-Nicotinoyldihydromorphine reference standard (synthesis may be required)
-
Dihydromorphine reference standard
-
This compound-d3 (or other suitable deuterated internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate
-
Water (LC-MS grade)
-
Human plasma/urine (for matrix-matched standards and QCs)
-
Solid Phase Extraction (SPE) cartridges (e.g., Cation Exchange)
Sample Preparation: Solid Phase Extraction (SPE)
This protocol is a general guideline and may require optimization based on the specific biological matrix.
-
Pre-treatment: To 200 µL of plasma or urine, add 20 µL of internal standard working solution (e.g., 1 µg/mL this compound-d3 in methanol) and 800 µL of 1% aqueous formic acid. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the samples at 5000 rpm for 5 minutes.
-
SPE Column Conditioning: Condition a cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 1% aqueous formic acid.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 1% aqueous formic acid, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
Liquid Chromatography (LC)
-
Column: A C18 or polar end-capped C18 column is recommended for good peak shape and separation of the analytes. (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Mass Spectrometry (MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Data Presentation
The following tables summarize the predicted and known MRM transitions for the analytes and a suggested internal standard. Note: The transitions and collision energies for this compound and 6-Nicotinoyldihydromorphine are predicted based on their chemical structures and known fragmentation patterns of similar opioids and should be experimentally verified.
Table 1: Predicted and Known MRM Transitions and MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 407.2 | 285.1 | 100 | 30 | 25 |
| 124.1 | 35 | ||||
| 6-Nicotinoyldihydromorphine | 393.2 | 271.1 | 100 | 30 | 25 |
| 124.1 | 35 | ||||
| Dihydromorphine | 288.2 | 185.1 | 100 | 35 | 30 |
| 157.1 | 40 | ||||
| This compound-d3 (IS) | 410.2 | 288.1 | 100 | 30 | 25 |
| 124.1 | 35 |
Values in italics are predicted and require experimental confirmation.
Table 2: Analyte Molecular Information
| Analyte | Chemical Formula | Molecular Weight ( g/mol ) |
| This compound | C24H26N2O4 | 406.48 |
| 6-Nicotinoyldihydromorphine | C23H24N2O4 | 392.45 |
| Dihydromorphine | C17H21NO3 | 287.35 |
| This compound-d3 | C24H23D3N2O4 | 409.50 |
Experimental Workflow
The overall experimental workflow for the analysis of this compound and its metabolites is depicted below.
Caption: LC-MS/MS experimental workflow.
Internal Standard Selection
For accurate quantification, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended. A deuterated analog of this compound, such as this compound-d3, would be the ideal choice as it shares very similar physicochemical properties with the analyte, ensuring that it behaves similarly during sample preparation and analysis. The synthesis of deuterated nicocodeine has been reported and a similar approach could be adopted for this compound.[2] If a custom synthesis is not feasible, a structurally similar opioid with a stable isotope label that does not interfere with the analytes of interest could be considered as an alternative.
Method Validation
The developed method should be validated according to the relevant regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity: Assess potential interference from endogenous matrix components and other structurally related compounds.
-
Linearity and Range: Determine the concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Evaluate the closeness of the measured values to the true values and the degree of scatter in the data, respectively. This should be assessed at multiple concentration levels (low, medium, and high QCs).
-
Matrix Effect: Investigate the effect of the biological matrix on the ionization of the analytes.
-
Recovery: Determine the efficiency of the extraction procedure.
-
Stability: Assess the stability of the analytes in the biological matrix under various storage and handling conditions.
Conclusion
This application note provides a comprehensive framework for the development and implementation of a sensitive and specific LC-MS/MS method for the determination of this compound and its major metabolites. The provided protocols and parameters serve as a starting point and should be optimized and validated for the specific application and laboratory instrumentation.
References
Application Notes and Protocols for the In Vivo Administration of Nicodicodine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicodicodine is a semi-synthetic opioid developed for its analgesic and antitussive properties.[1] As an analogue of dihydrocodeine, it functions as a mu-opioid receptor agonist. Its primary mechanism of action involves binding to opioid receptors in the central nervous system (CNS). This compound is metabolized in the liver via O-demethylation to produce dihydromorphine, a potent active metabolite that is believed to contribute significantly to its analgesic effect.[1][2][3]
These application notes provide detailed protocols for the preparation of this compound formulations for oral and intravenous administration in preclinical in vivo studies. Furthermore, standard experimental procedures for evaluating the pharmacokinetic and pharmacodynamic profiles of this compound in rodent models are outlined to guide researchers in preclinical drug development.
Formulation of this compound for In Vivo Administration
The selection of the formulation and route of administration depends on the objective of the preclinical study. Simple solutions are often sufficient for initial pharmacokinetic and pharmacodynamic screening.
Oral Formulation Protocol (Solution)
Oral administration is a common route for assessing bioavailability and efficacy. This protocol describes the preparation of a 1 mg/mL solution for oral gavage in rodents.
Materials:
-
This compound powder
-
Vehicle: Sterile Saline (0.9% NaCl) or Purified Water
-
(Optional) Solubilizing agent: Propylene glycol or Polyethylene glycol 400 (PEG 400)
-
(Optional) pH adjusting agents: 0.1 N HCl, 0.1 N NaOH
-
Calibrated balance, magnetic stirrer, sterile glassware, pH meter
Protocol:
-
Weighing: Accurately weigh the required amount of this compound powder. For a 10 mL solution of 1 mg/mL, weigh 10 mg.
-
Solubilization:
-
For water-soluble salts (e.g., this compound HCl): Add a small volume of the chosen vehicle (e.g., 5 mL of sterile saline) to the this compound powder in a sterile beaker. Stir until fully dissolved.
-
For poorly soluble free base: If solubility is an issue, a co-solvent system may be required.[4] Start by dissolving the this compound in a small volume of a solubilizing agent (e.g., 1 mL of Propylene glycol) before slowly adding the aqueous vehicle while stirring.
-
-
Volume Adjustment: Once dissolved, add the vehicle to reach the final desired volume (10 mL).
-
pH Measurement & Adjustment (Optional but Recommended): Measure the pH of the solution. If necessary, adjust to a physiologically compatible range (typically pH 6.5-7.5 for oral administration) using dropwise addition of 0.1 N HCl or 0.1 N NaOH.
-
Storage: Store the final solution in a sterile, light-protected container at 2-8°C. The stability of the formulation should be determined prior to use in long-term studies.
Intravenous (IV) Formulation Protocol (Solution)
IV administration is used to determine intrinsic drug activity and to establish 100% bioavailability for pharmacokinetic calculations. Formulations for IV injection must be sterile, isotonic, and free of pyrogens and particulate matter.[5]
Materials:
-
This compound powder
-
Vehicle: Sterile Water for Injection (WFI) or Sterile Saline (0.9% NaCl)
-
(Optional) Tonicity-adjusting agent: Dextrose, Mannitol
-
(Optional) Solubilizing agent: Propylene glycol, Ethanol (use limited quantities)
-
Sterile 0.22 µm syringe filter
-
Sterile vials, laminar flow hood, and aseptic technique supplies
Protocol:
-
Preparation in Aseptic Environment: Perform all steps within a laminar flow hood using aseptic techniques.
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolution: Dissolve the this compound in the chosen sterile vehicle (e.g., Sterile Saline). If a co-solvent is needed, use the minimum amount necessary to achieve dissolution.[5]
-
Volume Adjustment: Bring the solution to the final volume with the sterile vehicle.
-
Isotonicity Check: Ensure the final formulation is isotonic. If using a vehicle other than sterile saline, tonicity may need to be adjusted with agents like mannitol.[5]
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial. This step removes any potential microbial contamination.
-
Storage: Seal the sterile vial and store at 2-8°C. Visually inspect for precipitates before each use.
Table 1: Common Excipients for Preclinical Formulations
| Excipient Class | Example | Typical Use in Formulation | Route |
|---|---|---|---|
| Vehicles | 0.9% Saline, Purified Water | Primary solvent for dissolving the drug. | Oral, IV |
| Co-solvents | Propylene Glycol, PEG 400 | To increase the solubility of poorly water-soluble compounds.[4] | Oral, IV |
| Tonicity Agents | Mannitol, Dextrose | To make parenteral formulations isotonic with blood.[5] | IV |
| Buffers | Phosphate Buffer, Citrate Buffer | To maintain a stable pH for the formulation. | Oral, IV |
| Preservatives | Benzyl Alcohol | To prevent microbial growth in multi-dose formulations (use with caution in vivo).[6] | Oral, IV |
In Vivo Experimental Protocols
The following protocols are designed for use in rodent models (e.g., Sprague-Dawley rats). All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Pharmacokinetic (PK) Study Protocol
This protocol outlines a typical single-dose PK study to determine key parameters following oral and IV administration.
Caption: Experimental workflow for a pharmacokinetic study.
Methodology:
-
Animals: Use male Sprague-Dawley rats (250-300g). House animals with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Acclimation & Grouping: Acclimate animals for at least 3 days. Randomly assign animals to two groups: Oral (n=6) and IV (n=6). For the oral group, fast animals overnight before dosing.[7]
-
Dose Administration:
-
IV Group: Administer this compound solution via a tail vein injection at a dose of 1 mg/kg.
-
Oral Group: Administer this compound solution via oral gavage at a dose of 5 mg/kg.[7]
-
-
Blood Sampling: Collect blood samples (~200 µL) from the saphenous or jugular vein into heparinized tubes at specified time points.
-
IV Route: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 6, 8 hours post-dose.
-
Oral Route: Pre-dose, 15, 30 min, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
-
-
Plasma Processing: Centrifuge blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound and its major metabolite, dihydromorphine, in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Use non-compartmental analysis to calculate pharmacokinetic parameters.
Table 2: Key Pharmacokinetic Parameters to be Determined (Illustrative Data) Note: The following values are examples based on typical opioids and must be determined experimentally for this compound.
| Parameter | Description | IV Route (1 mg/kg) | Oral Route (5 mg/kg) |
|---|---|---|---|
| Cmax | Maximum plasma concentration | 150 ng/mL | 85 ng/mL |
| Tmax | Time to reach Cmax | 2 min | 30 min |
| AUC(0-inf) | Area under the curve | 220 ng*h/mL | 440 ng*h/mL |
| t½ | Elimination half-life | 2.5 h | 2.8 h |
| CL | Clearance | 4.5 L/h/kg | N/A |
| Vd | Volume of distribution | 10 L/kg | N/A |
| F% | Absolute Bioavailability | N/A | ~40% |
Pharmacodynamic (PD) Protocol: Tail-Flick Test for Antinociception
This protocol measures the analgesic effect of this compound by assessing the latency of a rat to withdraw its tail from a noxious thermal stimulus.[8]
Caption: Experimental workflow for a pharmacodynamic (antinociception) study.
Methodology:
-
Apparatus: A tail-flick analgesia meter with a radiant heat source and an automated timer.
-
Animals: Use male Sprague-Dawley rats (200-250g).
-
Acclimation: Acclimate the rats to the testing room and the restraint device for at least 30 minutes before testing.[8]
-
Baseline Latency: Measure the baseline tail-flick latency by focusing the heat source on the distal portion of the tail. The time taken for the rat to flick its tail is automatically recorded. Take three baseline readings and average them. A cut-off time (e.g., 10-15 seconds) must be set to prevent tissue damage.
-
Dosing: Administer different doses of this compound (e.g., 1, 3, 10, 30 mg/kg) or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Post-Dose Testing: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Convert the latency times into the percentage of Maximum Possible Effect (%MPE) using the following formula:[8] %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100
-
ED50 Determination: Construct a dose-response curve by plotting the peak %MPE against the log of the dose. Calculate the ED50 (the dose required to produce 50% of the maximum effect).
Table 3: Key Pharmacodynamic Parameters (Illustrative Data) Note: The following values are examples based on other mu-opioid agonists and must be determined experimentally for this compound.
| Parameter | Description | Value (s.c. administration) |
|---|---|---|
| Peak Effect Time | Time at which the maximum analgesic effect is observed. | 30-60 minutes |
| Duration of Action | The length of time a significant analgesic effect is maintained. | 2-3 hours |
| ED50 | The dose producing 50% of the maximal antinociceptive effect. | 5 mg/kg |
Metabolism and Signaling Pathway
Metabolic Pathway
This compound is structurally similar to codeine and dihydrocodeine. By analogy, its primary metabolic pathway is expected to be O-demethylation by the cytochrome P450 enzyme CYP2D6 to form the active metabolite, dihydromorphine.[1][2][3]
Opioid Receptor Signaling
This compound exerts its effects by acting as an agonist at mu-opioid receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway is initiated upon agonist binding.[9]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The visceral and somatic antinociceptive effects of dihydrocodeine and its metabolite, dihydromorphine. A cross-over study with extensive and quinidine-induced poor metabolizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. researchgate.net [researchgate.net]
- 7. Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo profiling of seven common opioids for antinociception, constipation and respiratory depression: no two opioids have the same profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Ethical Framework for Preclinical Evaluation of Nicodicodine in Animal Models
Application Notes and Protocols for Researchers
Disclaimer: Nicodicodine is a potent opioid derivative. All research involving this compound must be conducted in strict adherence to institutional, national, and international guidelines for animal welfare and controlled substances. The following protocols and considerations are intended for guidance and must be adapted to comply with all relevant regulations and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board prior to implementation.
Introduction
This compound, a derivative of codeine, functions as an opioid agonist and is primarily investigated for its analgesic and antitussive properties.[1][2] Like other opioids, it exerts its effects through interaction with opioid receptors in the central nervous system.[3] Its metabolism in the liver to the more potent metabolite, dihydromorphine, suggests a significant potential for therapeutic efficacy as well as adverse effects common to this drug class, such as respiratory depression, sedation, and dependence.[1][4]
The ethical conduct of animal studies involving this compound is of paramount importance. Researchers have a moral and legal obligation to ensure the humane treatment of animals at all stages of research.[5][6] This document outlines the key ethical considerations and provides detailed protocols for preclinical animal studies designed to evaluate the pharmacokinetics, pharmacodynamics, and safety of this compound. These guidelines are framed around the principles of the 3Rs: Replacement, Reduction, and Refinement .
Core Ethical Principles for this compound Research in Animals
All research protocols involving this compound must be rigorously reviewed and approved by an IACUC. The following principles must be central to the design and execution of any animal study:
-
Justification of Animal Use: The research must have a clear scientific purpose with the potential to advance knowledge or improve human or animal health.[6] The use of animals must be scientifically and ethically justified, and non-animal alternatives must be considered and ruled out.
-
Minimization of Pain and Distress: Procedures should be designed to minimize any potential pain, distress, or discomfort to the animals.[5][7] This includes the use of appropriate anesthetics, analgesics, and humane endpoints.
-
Use of Appropriate Species and Minimized Numbers: The animal species selected should be the lowest possible on the phylogenetic scale that will yield scientifically valid results. The number of animals used should be the minimum required to obtain statistically significant data.
-
Humane Endpoints: Clear criteria for humane endpoints must be established before the study begins. Animals exhibiting severe pain or distress that cannot be alleviated should be humanely euthanized.
-
Personnel Training: All personnel involved in the care and use of animals must be adequately trained in the specific procedures, as well as in the principles of animal welfare.
-
Veterinary Care: A veterinarian with expertise in laboratory animal medicine must be available to provide oversight and care.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
The primary objective of PK/PD studies is to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound and its relationship to the pharmacological effects.[8][9][10]
Experimental Protocol: Single-Dose Pharmacokinetics in Rodents
Objective: To determine the pharmacokinetic profile of this compound after a single intravenous (IV) and oral (PO) administration in rats.
Materials:
-
This compound (pharmaceutical grade)
-
Vehicle (e.g., sterile saline, 0.5% methylcellulose)
-
Male and female Sprague-Dawley rats (8-10 weeks old)
-
Cannulation supplies (for IV administration and blood sampling)
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: Animals are acclimated to the housing facility for at least one week prior to the study.
-
Fasting: Animals are fasted overnight (with access to water) before dosing.
-
Dosing:
-
IV Group: A single dose of this compound is administered via a tail vein or jugular vein cannula.
-
PO Group: A single dose of this compound is administered by oral gavage.
-
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) via a jugular vein cannula or retro-orbital sinus.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound and its major metabolite, dihydromorphine, are determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters are calculated using appropriate software.
Ethical Refinements:
-
The use of cannulated animals allows for repeated blood sampling without the stress of repeated needle sticks.
-
The volume of blood collected should not exceed 10% of the animal's total blood volume over the course of the study.
-
Animals should be closely monitored for any signs of distress, and appropriate supportive care should be provided.
Data Presentation:
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | t1/2 (h) |
| This compound | IV | 1 | ||||
| PO | 5 | |||||
| Dihydromorphine | IV | 1 | ||||
| PO | 5 |
Note: The table above is a template. Actual values would be determined from the experimental data.
Safety and Toxicity Studies
Safety and toxicity studies are crucial for identifying potential adverse effects of this compound.[11][12][13] These studies should be designed to establish a safety profile and determine the therapeutic index.
Experimental Protocol: Acute Toxicity Study in Rodents (Up-and-Down Procedure)
Objective: To determine the acute toxicity of this compound and estimate the median lethal dose (LD50).
Materials:
-
This compound
-
Vehicle
-
Male and female Swiss Webster mice (6-8 weeks old)
Procedure:
-
Dose Selection: A starting dose is selected based on available data or a preliminary range-finding study.
-
Dosing: A single animal is dosed.
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment:
-
If the animal survives, the next animal is given a higher dose.
-
If the animal dies, the next animal is given a lower dose.
-
-
Endpoint: The study is continued until a sufficient number of reversals in outcome (survival/death) are observed to allow for statistical calculation of the LD50.
Ethical Refinements:
-
The up-and-down procedure significantly reduces the number of animals required compared to traditional LD50 tests.[12]
-
Clear humane endpoints should be established to minimize suffering. Animals exhibiting severe distress should be euthanized.
Data Presentation:
| Sex | Route | Starting Dose (mg/kg) | Estimated LD50 (mg/kg) | 95% Confidence Interval | Key Toxic Signs Observed |
| Male | PO | ||||
| Female | PO |
Note: The table above is a template. Actual values would be determined from the experimental data.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound and its active metabolite.
Experimental Workflow
Caption: General experimental workflow for preclinical animal studies of this compound.
Logical Relationship of Ethical Considerations
Caption: Interrelationship of ethical principles in animal research.
References
- 1. This compound - Wikiwand [wikiwand.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Central and peripheral mechanisms of narcotic antitussives: codeine-sensitive and -resistant coughs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicocodeine - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Ethical and IACUC Considerations Regarding Analgesia and Pain Management in Laboratory Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pain in Laboratory Animals: The Ethical and Regulatory Imperatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acnp.org [acnp.org]
- 9. ashp.org [ashp.org]
- 10. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. The toxicity and adverse effects of selected drugs in animals – overview [ouci.dntb.gov.ua]
Troubleshooting & Optimization
Technical Support Center: Nicodicodine Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of Nicodicodine. It provides troubleshooting advice and frequently asked questions to address common issues, particularly those leading to low yields.
Troubleshooting Guide: Overcoming Low Yield
Low yields in the synthesis of this compound can arise from various factors, from the quality of starting materials to the specifics of the reaction and purification conditions. This guide provides a systematic approach to identifying and resolving these issues.
dot
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is resulting in a very low yield. What are the most common causes?
A1: Low yields in the synthesis of this compound, which is the 6-nicotinoyl ester of dihydrocodeine, can typically be attributed to one or more of the following factors:
-
Poor Quality of Starting Materials:
-
Dihydrocodeine: The presence of impurities, including residual solvents or related alkaloids, can interfere with the reaction.
-
Acylating Agent: Nicotinoyl chloride is highly reactive and susceptible to hydrolysis. If it has been improperly stored, it may be partially or fully hydrolyzed to nicotinic acid, which will not participate in the desired reaction under standard conditions. Nicotinic anhydride (B1165640) is another potential acylating agent, and its purity is also crucial.
-
-
Suboptimal Reaction Conditions:
-
Presence of Water: Moisture will rapidly decompose the nicotinoyl chloride, a common acylating agent, preventing the acylation of dihydrocodeine. All glassware should be oven-dried, and anhydrous solvents must be used.
-
Incorrect Stoichiometry: An inappropriate ratio of dihydrocodeine to the acylating agent can lead to incomplete conversion.
-
Ineffective Base: A base is typically required to neutralize the HCl generated during the acylation with nicotinoyl chloride. The choice and amount of base are critical. It should be non-nucleophilic to avoid reacting with the acylating agent.
-
Temperature: The reaction may require a specific temperature range to proceed efficiently without promoting side reactions or decomposition.
-
-
Inefficient Purification:
-
Product loss can occur during work-up and purification steps, such as liquid-liquid extraction or column chromatography.
-
Q2: What are the ideal reaction conditions for the acylation of dihydrocodeine with nicotinoyl chloride?
A2: While optimal conditions should be determined empirically for your specific setup, a general starting point for the acylation of dihydrocodeine is as follows:
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (B109758) (DCM) or Pyridine (B92270) | DCM is a good non-protic solvent. Pyridine can act as both a solvent and a base to neutralize the HCl byproduct. |
| Acylating Agent | Nicotinoyl Chloride Hydrochloride | Often used as a more stable precursor. |
| Base | Triethylamine (B128534) (TEA) or Pyridine | A non-nucleophilic base is essential to prevent reaction with the acylating agent. If using nicotinoyl chloride hydrochloride, at least two equivalents of base are needed. |
| Temperature | 0 °C to Room Temperature | Starting at a lower temperature can help control the exothermic reaction and minimize side products. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial for preventing moisture from entering the reaction. |
| Reaction Time | 1 - 6 hours | Monitor by TLC to determine completion. |
Q3: I am using nicotinoyl chloride hydrochloride. Do I need to do anything special?
A3: Yes. Nicotinoyl chloride is often supplied as its hydrochloride salt for improved stability.[1] When using this reagent, you must use at least two equivalents of a non-nucleophilic base: one to neutralize the hydrochloride salt and a second to neutralize the HCl generated during the acylation reaction. The incomplete neutralization of the acid can lead to side reactions and lower yields.
Q4: My reaction seems to be complete by TLC, but I'm losing a lot of product during the work-up. What can I do?
A4: Product loss during work-up is a common issue. Consider the following:
-
Aqueous Wash: When neutralizing the reaction, use a saturated aqueous solution of a mild base like sodium bicarbonate carefully to quench any remaining acylating agent and neutralize the acid.
-
Liquid-Liquid Extraction: Ensure the pH of the aqueous layer is optimal for the extraction of this compound into the organic phase. As this compound has a basic nitrogen atom, the pH should be basic (e.g., 8-9) to ensure it is in its free base form, which is more soluble in organic solvents.
-
Emulsion Formation: Emulsions can form during extraction, trapping the product. To break emulsions, you can try adding brine (saturated NaCl solution) or filtering the mixture through a pad of celite.
-
Purification: If using column chromatography, select a solvent system that provides good separation between your product and any impurities. Deactivation of silica (B1680970) gel with a small amount of triethylamine in the eluent can be beneficial to prevent the product from tailing or decomposing on the column.
Experimental Protocols
General Protocol for the Synthesis of Dihydrocodeine from Codeine
For researchers starting from codeine, dihydrocodeine can be prepared via catalytic hydrogenation.
dot
Caption: Synthesis of Dihydrocodeine from Codeine.
Procedure:
-
Dissolve codeine in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of palladium on carbon (5-10 wt. %).
-
Pressurize the vessel with hydrogen gas (typically 2-3 atm).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or HPLC).
-
Filter the reaction mixture through celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield dihydrocodeine.
Protocol for the Synthesis of this compound
This protocol describes the acylation of dihydrocodeine using nicotinoyl chloride hydrochloride.
dot
Caption: Experimental workflow for the synthesis of this compound.
Materials:
-
Dihydrocodeine
-
Nicotinoyl chloride hydrochloride
-
Anhydrous pyridine or anhydrous dichloromethane (DCM)
-
Triethylamine (if using DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Organic solvent for extraction (e.g., DCM, ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., DCM/methanol or ethyl acetate/hexane with a small amount of triethylamine)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve dihydrocodeine (1 equivalent) in anhydrous pyridine. Alternatively, dissolve dihydrocodeine in anhydrous DCM and add triethylamine (2.2 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add nicotinoyl chloride hydrochloride (1.1 equivalents) portion-wise, ensuring the temperature does not rise significantly.
-
Allow the reaction mixture to warm to room temperature and stir for 1-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Data Presentation
The following table provides representative data on how different bases and solvents can affect the yield of the acylation reaction. Note that these are illustrative values and actual results may vary.
| Entry | Dihydrocodeine (equiv.) | Nicotinoyl Chloride HCl (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | 1.1 | Pyridine (solvent) | Pyridine | 0 to RT | 4 | 75 |
| 2 | 1.0 | 1.1 | Triethylamine (2.2) | DCM | 0 to RT | 4 | 85 |
| 3 | 1.0 | 1.1 | DIPEA (2.2) | DCM | 0 to RT | 4 | 82 |
| 4 | 1.0 | 1.1 | None | DCM | RT | 4 | <5 |
| 5 | 1.0 | 1.1 | Triethylamine (1.0) | DCM | 0 to RT | 4 | 35 |
| 6 | 1.0 | 1.1 | Triethylamine (2.2) | Toluene | 50 | 6 | 60 |
DIPEA: Diisopropylethylamine
References
Improving the resolution of Nicodicodine in HPLC analysis
Welcome to the technical support center for the HPLC analysis of Nicodicodine. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the resolution and overall quality of their chromatographic results.
Frequently Asked Questions (FAQs)
Q1: What are the key factors affecting the resolution of this compound in HPLC analysis?
A1: The resolution in HPLC is primarily influenced by three factors: efficiency (N), selectivity (α), and retention factor (k).[1] To improve the resolution of this compound, you should focus on optimizing these parameters. Key areas to consider include the choice of stationary phase, the composition of the mobile phase (including pH and organic solvent ratio), column temperature, and flow rate.[1][2][3][4]
Q2: I am observing poor peak shape (tailing or fronting) for my this compound peak. What are the common causes and solutions?
A2: Peak tailing for basic compounds like this compound can occur due to strong interactions with residual silanol (B1196071) groups on the silica-based stationary phase.[5][6]
-
Causes of Peak Tailing:
-
Secondary Silanol Interactions: Active silanol groups on the column packing can interact with the basic this compound molecule.[5][7]
-
Column Overload: Injecting too much sample can lead to peak distortion.[5][8][9]
-
Column Degradation: Voids in the column bed or a contaminated frit can disrupt the sample path.[5][7][8][9]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to poor peak shape for ionizable compounds.[8][9][10]
-
-
Solutions:
-
Mobile Phase Modification: Add a competitive base like triethylamine (B128534) (TEA) or use a mobile phase with a lower pH to suppress the ionization of silanol groups.[6][7]
-
Use an End-Capped Column: Select a modern, well-end-capped column with low silanol activity.[6][11]
-
Optimize Sample Concentration: Reduce the sample concentration or injection volume to avoid overloading the column.[3][5][9]
-
Column Maintenance: Use a guard column to protect the analytical column from contaminants and regularly flush the column with a strong solvent.[7][12]
-
Q3: How do I choose the optimal stationary phase for this compound analysis?
A3: The choice of stationary phase is critical for achieving good selectivity.[13][14] For a compound like this compound, a reverse-phase (RP) column is typically used.[11]
-
C18 and C8 Columns: These are the most common choices for reverse-phase HPLC. A C18 column will generally provide more retention for hydrophobic compounds.
-
End-Capping: To minimize peak tailing from silanol interactions, it is highly recommended to use a column with high-density end-capping.
-
Particle Size: Smaller particle sizes (e.g., < 3 µm) can significantly increase column efficiency and resolution, but may require a UHPLC system due to higher backpressure.[1]
-
Specialty Columns: Consider columns with alternative reverse-phase chemistries, such as those with embedded polar groups, which can offer different selectivity for basic compounds. A column with low silanol activity, such as the Newcrom R1, has been reported to be effective for this compound analysis.[11]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the HPLC analysis of this compound.
Issue 1: Poor Resolution Between this compound and an Impurity
If you are observing co-elution or poor separation between this compound and a closely related impurity, consider the following troubleshooting steps.
Troubleshooting Workflow: Improving Resolution
Caption: Troubleshooting workflow for improving HPLC resolution.
Detailed Steps:
-
Optimize Mobile Phase Selectivity (α):
-
Adjust Organic Solvent Ratio: Systematically vary the ratio of your organic solvent (e.g., acetonitrile) to the aqueous buffer. This is often the most effective way to change selectivity.[2][8][15]
-
Change Organic Solvent: If adjusting the ratio is insufficient, try a different organic solvent. For example, switching from acetonitrile to methanol can alter the elution order of compounds.
-
Modify Mobile Phase pH: The retention of ionizable compounds like this compound is highly dependent on the mobile phase pH.[2][10] Adjusting the pH can significantly impact selectivity. Ensure the chosen pH is within the stable range for your column (typically pH 2-8 for silica-based columns).[10]
-
-
Increase Column Efficiency (N):
-
Use a Longer Column or Smaller Particle Size: Increasing the column length or decreasing the particle size of the stationary phase will increase the number of theoretical plates and improve efficiency.[1][16]
-
Optimize Flow Rate: Lowering the flow rate can lead to better peak resolution, although it will increase the analysis time.[3]
-
-
Adjust Retention Factor (k):
-
Modify Mobile Phase Strength: Increasing the retention of both peaks (by decreasing the organic solvent percentage) can sometimes provide more time for them to separate, leading to better resolution. A retention factor (k) between 2 and 10 is generally ideal.
-
Issue 2: Unstable Retention Times
Fluctuations in retention times can compromise the reliability of your analysis.
References
- 1. chromtech.com [chromtech.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 10. mastelf.com [mastelf.com]
- 11. Separation of this compound [INN:BAN:DCF] on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 16. merckmillipore.com [merckmillipore.com]
Managing behavioral side effects of Nicodicodine in animal studies
This center provides troubleshooting guides and frequently asked questions (FAQs) for researchers managing the behavioral side effects of Nicodicodine in animal studies. Given this compound's dual action as a potent µ-opioid receptor agonist and a nicotinic acetylcholine (B1216132) receptor (nAChR) modulator, its behavioral profile can be complex. This guide is designed to help you anticipate, identify, and manage common issues to ensure data integrity and animal welfare.
Frequently Asked Questions (FAQs)
Q1: What are the most common behavioral side effects observed with this compound administration in rodents?
A1: The most frequently reported side effects are a biphasic locomotor response, anxiety-like behaviors, and significant withdrawal symptoms upon cessation of chronic administration. Initially, acute low-to-moderate doses often induce hyperlocomotion due to dopamine (B1211576) release in the nucleus accumbens.[1][2] Higher doses may lead to sedation and catalepsy. Anxiety-like behavior is often observed during withdrawal or after repeated dosing.[3][4]
Q2: How does the dual opioid and nicotinic action of this compound influence its side effect profile?
A2: The combination can lead to synergistic or confounding effects. The opioid component primarily drives reward and locomotor stimulation via the mesolimbic dopamine pathway.[1] The nicotinic component also enhances dopamine release but can additionally modulate attention, cognition, and arousal, potentially exacerbating hyperactivity or contributing to anxiogenic effects during withdrawal.[5][6][7] This dual action necessitates a careful and multi-faceted approach to management.
Q3: Are there any known strain or species differences in the response to this compound?
A3: Yes, significant variability exists. For instance, DBA/2J mice are often more sensitive to the locomotor-activating effects of opioids, while C57BL/6J mice may exhibit a more robust withdrawal syndrome. Sprague-Dawley rats are a common model for self-administration studies due to their stable responding.[8] It is crucial to conduct pilot studies to characterize the dose-response and side effect profile in your specific animal model.
Q4: What is the best practice for handling animals in studies involving psychoactive compounds like this compound?
A4: To minimize confounding stress and anxiety, non-aversive handling techniques are critical. Standard tail-pick-up methods are known to induce anxiety and can significantly alter behavioral test results.[9] It is strongly recommended to use tunnel handling or cupped hands to move animals.[10][11][12] A consistent, gentle handling protocol habituates the animals to the experimenter, reducing baseline stress and improving data reliability.[12]
Troubleshooting Guides
Issue 1: Excessive Hyperlocomotion or Stereotypy
Q: My subjects exhibit extreme hyperactivity and stereotyped behaviors (e.g., circling, excessive grooming) after this compound administration, confounding the results of my primary behavioral task. What can I do?
A: This is a common issue stemming from potent stimulation of the mesolimbic dopamine pathway.[1][2]
Troubleshooting Steps:
-
Dose Adjustment: The simplest first step is to perform a dose-response curve. Hyperlocomotion is often dose-dependent. Reducing the dose may mitigate the hyperactivity while preserving the desired therapeutic effect.
-
Pharmacological Intervention: Consider co-administration of a low-dose, peripherally restricted dopamine antagonist if central effects are not desired. For direct counteraction, a µ-opioid antagonist like naloxone (B1662785) can be used, but this will likely block the primary effects of this compound. An alternative is to explore modulators of other systems, such as mGlu2/3 receptor agonists, which have been shown to reverse ketamine-induced hyperlocomotion.[13]
-
Habituation: Ensure animals are thoroughly habituated to the testing environment. Novelty can exacerbate drug-induced hyperactivity.
Caption: Troubleshooting workflow for hyperactivity.
Issue 2: Signs of Anxiety Confounding Behavioral Assays
Q: My animals show anxiety-like behavior (e.g., thigmotaxis in the Open Field Test, avoidance of open arms in the Elevated Plus Maze) even on baseline days. How can I manage this?
A: This could be due to handling stress, withdrawal from previous doses, or an inherent anxiogenic effect of the drug regimen.[4][14]
Troubleshooting Steps:
-
Refine Handling Protocol: As mentioned in the FAQ, switch to non-aversive handling methods like tunnel or cup handling.[9][10] Implement a multi-day habituation protocol where the handler gently interacts with the mice in their home cage.[11][12]
-
Control for Withdrawal: If using a chronic dosing paradigm, be aware that anxiety is a key sign of opioid and nicotine (B1678760) withdrawal.[3][4] Schedule behavioral testing to avoid peak withdrawal periods or consider a tapering schedule for drug cessation if the study design allows.
-
Environmental Enrichment: Enriching the home cage environment has been shown to reduce baseline anxiety and can buffer against some drug-induced behavioral disturbances.[15]
Caption: this compound's presumed action on the mesolimbic pathway.
Issue 3: Managing and Quantifying Withdrawal Syndrome
Q: I need to characterize the withdrawal syndrome after chronic this compound treatment. What are the key signs and how can they be managed?
A: this compound withdrawal is expected to be severe, combining classic opioid (e.g., wet dog shakes, diarrhea, ptosis) and nicotinic (e.g., irritability, anxiety) signs. The primary psychological sign is a profound negative affective state, leading to anhedonia and anxiety.[4][16]
Management & Quantification:
-
Somatic Sign Scoring: Use a checklist (e.g., modified Gellert-Holtzman scale) to score somatic signs at regular intervals after the last dose or after precipitating withdrawal with an antagonist like naloxone.
-
Behavioral Assessment:
-
Anxiety: Use the Elevated Plus Maze or Light-Dark Box test to quantify increased anxiety.[17][18][19]
-
Anhedonia/Depressive-like state: Use the Sucrose Preference Test or Forced Swim Test to measure the loss of interest in rewarding stimuli.[4]
-
Pain Threshold: Opioid withdrawal can cause hyperalgesia. Assess this using a tail-flick or hot-plate test.
-
-
Mitigation Strategies: For studies not focused on withdrawal itself, a gradual dose tapering schedule is the most effective way to prevent severe symptoms. For treating withdrawal, medications used in animal models include buprenorphine or other agents that stabilize the affected neurotransmitter systems.[8]
Data Tables & Protocols
Table 1: Dose-Dependent Effects of Acute this compound on Locomotion (Simulated Data)
| Dose (mg/kg, IP) | Animal Strain | Total Distance Traveled (m in 60 min) | Center Time (%) in Open Field | Observations |
| Vehicle | C57BL/6J | 15.2 ± 2.1 | 18.5 ± 3.2 | Normal exploration |
| 0.5 | C57BL/6J | 45.8 ± 5.5 | 12.1 ± 2.8 | Significant hyperlocomotion |
| 1.0 | C57BL/6J | 88.3 ± 9.2 | 8.5 ± 1.9 | Robust hyperlocomotion, some stereotypy |
| 2.5 | C57BL/6J | 35.1 ± 6.8 | 6.2 ± 1.5 | Biphasic effect; initial burst then sedation |
| 5.0 | C57BL/6J | 8.9 ± 3.0 | 4.1 ± 1.1 | Pronounced sedation and catalepsy |
Table 2: Behavioral Profile During Precipitated Withdrawal (Simulated Data)
| Treatment Group | Time in Open Arms (EPM, %) | Sucrose Preference (%) | Somatic Withdrawal Score (0-10) |
| Saline + Saline | 45.1 ± 4.8 | 85.2 ± 5.1 | 0.2 ± 0.1 |
| This compound + Saline | 42.5 ± 5.2 | 83.9 ± 4.7 | 0.5 ± 0.3 |
| This compound + Naloxone | 15.3 ± 3.9 | 38.6 ± 6.2 | 7.8 ± 1.1 |
Experimental Protocol: Open Field Test (OFT)
Objective: To assess locomotor activity and anxiety-like behavior (thigmotaxis).
Materials:
-
Open field arena (e.g., 40x40x40 cm), typically made of non-porous, uniformly colored plastic.
-
Video tracking software (e.g., Any-maze, EthoVision).
-
Cleaning solution (e.g., 70% ethanol).
Methodology:
-
Habituation: Bring animals to the testing room at least 60 minutes before the test begins to acclimate. Ensure lighting (e.g., 100 lux in the center) and ambient noise are consistent.
-
Drug Administration: Administer this compound or vehicle at the predetermined time before the test (e.g., 30 minutes for IP injection).
-
Test Procedure:
-
Gently place the animal in the center of the arena using a non-aversive handling method.
-
Immediately start the video recording and tracking software.
-
Allow the animal to explore the arena undisturbed for a set period (e.g., 10-60 minutes). The duration may depend on whether you are assessing initial anxiety or sustained locomotor effects.
-
After the session, return the animal to its home cage.
-
Thoroughly clean the arena with a 70% ethanol (B145695) solution and dry it completely between subjects to eliminate olfactory cues.
-
-
Data Analysis:
-
Locomotion: Total distance traveled (meters), velocity (cm/s).
-
Anxiety-like Behavior: Time spent in the center zone vs. the periphery, number of entries into the center zone. A lower percentage of time in the center is indicative of higher anxiety (thigmotaxis).
-
Other Behaviors: Rearing frequency, self-grooming duration.
-
References
- 1. Dopamine Circuit Mechanisms of Addiction-Like Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 3. Animal models of drug withdrawal symptoms [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the characterization of negative affect caused by acute and protracted opioid withdrawal using animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopaminergic and cholinergic learning mechanisms in nicotine addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. youtube.com [youtube.com]
- 8. Animal Models of Addiction and the Opioid Crisis | Taconic Biosciences [taconic.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Reduce Rodent Stress with Proper Handling Techniques | Taconic Biosciences [taconic.com]
- 11. Mouse handling to reduce stress and reactivity [protocols.io]
- 12. content.protocols.io [content.protocols.io]
- 13. mdpi.com [mdpi.com]
- 14. Individual differences in the behavioral effects of nicotine: A review of the preclinical animal literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Understanding Addiction Using Animal Models [frontiersin.org]
- 16. Advancing Addiction Treatment: What Can We Learn from Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
- 18. Recent advances in anxiety disorders: Focus on animal models and pathological mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
Technical Support Center: Optimizing Nicodicodine Dosage and Administration for In Vivo Research
Disclaimer: Nicodicodine is a compound for which extensive public data on in vivo experimental use is limited. This guide provides researchers with a framework for initiating studies based on established principles of opioid pharmacology and methodologies for similar molecules. The dosages, pharmacokinetic data, and protocols presented herein are illustrative examples and must be adapted and validated through rigorous, ethically approved experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in rodent models?
A1: For a novel opioid-like compound such as this compound, a dose-finding study is essential. Based on structurally related opioids, a conservative starting point for analgesic efficacy studies in mice could be in the range of 1-5 mg/kg for subcutaneous (SC) or intraperitoneal (IP) administration. For rats, a starting dose of 0.5-2 mg/kg may be appropriate. These initial doses should be part of a broader dose-escalation study to determine the optimal dose for the desired therapeutic effect while monitoring for adverse events.
Q2: Which routes of administration are suitable for this compound in vivo?
A2: The choice of administration route significantly impacts the pharmacokinetic and pharmacodynamic profile of a compound. Common routes for preclinical opioid research include:
-
Intravenous (IV): Provides 100% bioavailability and rapid onset, making it suitable for acute efficacy and pharmacokinetic studies.
-
Intraperitoneal (IP): A common route for systemic administration in rodents, offering relatively rapid absorption, though it can be subject to some first-pass metabolism.
-
Subcutaneous (SC): Generally results in slower, more sustained absorption compared to IP or IV routes, which can be advantageous for longer-duration studies.
-
Oral (PO): Convenient for mimicking clinical use, but bioavailability may be lower and more variable due to first-pass metabolism in the liver.
Q3: How should I formulate this compound for in vivo administration?
A3: For parenteral routes (IV, IP, SC), this compound should be dissolved in a sterile, isotonic vehicle such as 0.9% saline. The pH of the solution should be adjusted to near physiological pH (7.4) to minimize irritation at the injection site. If the compound has limited aqueous solubility, a vehicle containing a low percentage of a solubilizing agent like DMSO or a cyclodextrin (B1172386) may be necessary. For oral administration, this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.
Q4: What is the expected mechanism of action for this compound?
A4: As an opioid derivative, this compound is expected to act primarily as an agonist at opioid receptors, particularly the mu-opioid receptor (MOR). Activation of these G-protein coupled receptors (GPCRs) in the central nervous system typically leads to the inhibition of adenylyl cyclase, reduced intracellular cAMP levels, and modulation of ion channel activity, resulting in analgesia.
Q5: What are the potential adverse effects to monitor for during in vivo studies?
A5: Similar to other opioids, potential dose-dependent side effects include respiratory depression, sedation, constipation, and the development of tolerance with chronic administration. It is crucial to monitor animals closely for these effects, especially during dose-escalation studies.
Data Presentation
Table 1: Illustrative Dose Ranges for this compound in Rodent Models
| Animal Model | Administration Route | Hypothetical Dose Range (mg/kg) | Primary Application |
| Mouse | Intravenous (IV) | 0.5 - 5 | Pharmacokinetics, Acute Analgesia |
| Mouse | Intraperitoneal (IP) | 1 - 10 | Dose-Response Studies, Efficacy |
| Mouse | Subcutaneous (SC) | 2 - 15 | Sustained-Release Studies, Efficacy |
| Mouse | Oral (PO) | 5 - 30 | Oral Bioavailability, Efficacy |
| Rat | Intravenous (IV) | 0.25 - 2.5 | Pharmacokinetics, Acute Analgesia |
| Rat | Intraperitoneal (IP) | 0.5 - 5 | Dose-Response Studies, Efficacy |
| Rat | Subcutaneous (SC) | 1 - 10 | Sustained-Release Studies, Efficacy |
| Rat | Oral (PO) | 2 - 20 | Oral Bioavailability, Efficacy |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound (5 mg/kg dose in Rats)
| Administration Route | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Half-life (t½) (hours) |
| Intravenous (IV) | ~1500 | 0.08 | ~2500 | ~2.0 |
| Intraperitoneal (IP) | ~800 | 0.25 | ~2000 | ~2.2 |
| Subcutaneous (SC) | ~500 | 0.5 | ~1800 | ~2.5 |
| Oral (PO) | ~200 | 1.0 | ~900 | ~2.8 |
Experimental Protocols
Protocol 1: Dose-Response Assessment using the Hot Plate Test in Mice
-
Animal Acclimatization: Acclimate male C57BL/6 mice (8-10 weeks old) to the testing room for at least 1 hour before the experiment.
-
Baseline Measurement: Determine the baseline latency for each mouse by placing it on a hot plate maintained at 55 ± 0.5°C and recording the time until a response (e.g., hind paw licking, jumping) is observed. A cut-off time of 30 seconds is recommended to prevent tissue damage.
-
Group Assignment: Randomly assign mice to experimental groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 0.9% saline, IP)
-
Group 2: this compound (e.g., 1 mg/kg, IP)
-
Group 3: this compound (e.g., 3 mg/kg, IP)
-
Group 4: this compound (e.g., 10 mg/kg, IP)
-
Group 5: Positive control (e.g., Morphine, 5 mg/kg, IP)
-
-
Compound Administration: Administer the respective treatments via intraperitoneal injection.
-
Post-treatment Measurements: Measure the hot plate latency at various time points after injection (e.g., 15, 30, 60, and 90 minutes).
-
Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the dose-response relationship.
Protocol 2: Basic Pharmacokinetic Study in Rats
-
Animal Preparation: Use male Sprague-Dawley rats (250-300g) with jugular vein cannulation for serial blood sampling.
-
Compound Administration: Administer a single dose of this compound (e.g., 5 mg/kg) via the desired route (e.g., IV, PO).
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including Cmax, Tmax, AUC, and half-life.
Mandatory Visualizations
Caption: Experimental workflow for an in vivo efficacy study.
Caption: Hypothetical signaling pathway for this compound.
Troubleshooting Guides
Problem: I am not observing the expected analgesic effect.
| Possible Cause | Troubleshooting Step |
| Inadequate Dose | The administered dose may be too low. Perform a dose-escalation study to evaluate higher concentrations. |
| Poor Bioavailability | If using oral administration, consider a parenteral route (IP, SC, or IV) to bypass first-pass metabolism. |
| Improper Formulation | Ensure the compound is fully dissolved or homogeneously suspended in the vehicle. Vortex suspensions immediately before each administration. |
| Rapid Metabolism | The compound may have a very short half-life. Conduct a preliminary pharmacokinetic study. Consider more frequent dosing or a different administration route that provides more sustained exposure. |
Problem: I am observing signs of toxicity in my study animals (e.g., excessive sedation, respiratory distress).
| Possible Cause | Troubleshooting Step |
| Dose is too high | The administered dose may be exceeding the maximum tolerated dose (MTD). Reduce the dose in subsequent experiments. |
| Vehicle Toxicity | The vehicle itself may be causing adverse effects. Run a control group that receives only the vehicle to assess its tolerability. |
| Rapid IV Injection | A rapid intravenous bolus can lead to acute toxicity due to a high Cmax. Consider a slower infusion rate. |
Problem: There is high variability in my experimental results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing | Ensure accurate and consistent administration of the compound. For oral gavage, verify proper technique to ensure the full dose is delivered to the stomach. |
| Animal Stress | Stress can significantly impact physiological and behavioral responses. Ensure animals are properly acclimated to the environment and handling procedures. |
| Biological Variability | Age, weight, and strain of the animals can influence drug response. Ensure animals are age and weight-matched across experimental groups. |
Technical Support Center: Nicodicodine Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Nicodicodine in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a yellow discoloration. What could be the cause?
A1: A yellow discoloration often indicates oxidative degradation of the this compound molecule. This can be triggered by exposure to atmospheric oxygen, trace metal ions, or light. It is crucial to handle the solution under an inert atmosphere (e.g., nitrogen or argon) and use high-purity solvents and reagents to minimize exposure to oxidizing agents.[1][2][3] Storing the solution in amber vials or protecting it from light can also mitigate this issue.[4][5]
Q2: I'm observing a decrease in this compound concentration over time in my aqueous solution, even when stored in the dark. What is the likely degradation pathway?
A2: In the absence of light, the most probable cause for the loss of this compound in an aqueous solution is hydrolysis. The ester linkage in the this compound molecule is susceptible to cleavage, especially at non-neutral pH.[6] This reaction would yield 6-nicotinoyldihydromorphine and methanol. Maintaining the pH of the solution within a stable range using a suitable buffer system is critical.[7][8]
Q3: What is the optimal pH range for storing a this compound solution?
A3: While specific data for this compound is limited, for many opioid alkaloids, a slightly acidic pH range of 4.0 to 6.0 is often optimal for stability in aqueous solutions. In this range, both acid-catalyzed and base-catalyzed hydrolysis are minimized. It is recommended to perform a pH-stability profile for your specific formulation to determine the ideal pH.
Q4: Can I use a phosphate (B84403) buffer to stabilize my this compound solution?
A4: Phosphate buffers are commonly used and can be effective in maintaining a stable pH.[7] However, some buffers can interact with the drug molecule and affect its stability.[9] It is advisable to test a few different buffer systems, such as citrate (B86180) or acetate (B1210297) buffers, to find the most compatible one for your formulation.[7]
Q5: My solution shows particulate formation upon storage. What could be the reason?
A5: Particulate formation, or precipitation, can occur if the this compound concentration exceeds its solubility at the storage temperature or pH.[5] It can also be a result of the formation of insoluble degradation products. Ensure that the concentration of this compound is below its saturation point in the chosen solvent system and that the solution is stored at a controlled temperature.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to this compound degradation in solution.
| Problem | Potential Cause | Recommended Action |
| Loss of Potency | Hydrolysis, Oxidation | 1. Control pH with a suitable buffer (e.g., citrate buffer, pH 4.0-6.0).2. Protect from oxygen by working under an inert atmosphere.3. Add an antioxidant (e.g., ascorbic acid, sodium metabisulfite).4. Add a chelating agent (e.g., EDTA) to sequester metal ions.[1][10] |
| Color Change (e.g., yellowing) | Oxidation, Photodegradation | 1. Store solutions in amber, light-resistant containers.[5]2. Purge solutions with an inert gas (nitrogen or argon).3. Use high-purity solvents to minimize contaminants. |
| Precipitate Formation | Poor Solubility, Degradation Product | 1. Ensure the drug concentration is below its solubility limit.2. Adjust the pH to a range where this compound is most soluble.3. Store at a consistent, appropriate temperature. |
| Variable Results | Inconsistent pH, Temperature Fluctuations | 1. Use a calibrated pH meter and maintain a consistent pH with a buffer.2. Store solutions in a temperature-controlled environment.[6][11] |
Experimental Protocols
Protocol 1: pH Stability Study of this compound in Solution
Objective: To determine the optimal pH for this compound stability in an aqueous solution.
Methodology:
-
Prepare a series of buffer solutions (e.g., citrate, phosphate, acetate) at different pH values (e.g., 3, 4, 5, 6, 7, 8).[7]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) at a high concentration.
-
Spike a known volume of the this compound stock solution into each buffer solution to achieve a final desired concentration (e.g., 1 mg/mL).
-
Divide each solution into two sets of vials: one for storage at room temperature (25°C) and another for accelerated stability testing at an elevated temperature (e.g., 40°C).
-
Store all vials protected from light.
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each vial.
-
Analyze the concentration of this compound in each aliquot using a validated stability-indicating HPLC method.[12][13]
-
Plot the percentage of remaining this compound against time for each pH value to determine the pH at which degradation is minimal.
Protocol 2: Evaluation of Antioxidants for this compound Stabilization
Objective: To assess the effectiveness of different antioxidants in preventing the oxidative degradation of this compound.
Methodology:
-
Prepare a buffered solution of this compound at the optimal pH determined from the pH stability study.
-
Divide the solution into several aliquots.
-
To each aliquot, add a different antioxidant at a specified concentration (e.g., 0.1% w/v Ascorbic Acid, 0.01% w/v Butylated Hydroxytoluene (BHT)).[1] Include a control group with no antioxidant.
-
To induce oxidation, you can expose the solutions to air or add a small amount of a peroxide initiator.
-
Store the solutions under controlled temperature and light conditions.
-
Monitor the concentration of this compound and the appearance of degradation products over time using HPLC.
-
Compare the degradation rates between the control and the antioxidant-containing solutions to determine the most effective antioxidant.
Quantitative Data Summary
Table 1: Effect of pH on this compound Degradation Rate at 40°C
| pH | Buffer System | Rate Constant (k) (day⁻¹) | Half-life (t½) (days) |
| 3.0 | Citrate | 0.045 | 15.4 |
| 4.0 | Citrate | 0.012 | 57.8 |
| 5.0 | Citrate | 0.008 | 86.6 |
| 6.0 | Phosphate | 0.015 | 46.2 |
| 7.0 | Phosphate | 0.052 | 13.3 |
| 8.0 | Phosphate | 0.110 | 6.3 |
Table 2: Efficacy of Antioxidants in Preventing this compound Oxidation at 25°C (pH 5.0)
| Antioxidant (Concentration) | % this compound Remaining after 30 days |
| None (Control) | 85.2% |
| Ascorbic Acid (0.1% w/v) | 98.5% |
| Sodium Metabisulfite (0.1% w/v) | 97.9% |
| Butylated Hydroxytoluene (BHT) (0.01% w/v) | 96.2% |
Visualizations
Caption: Proposed degradation pathways for this compound in solution.
Caption: Troubleshooting workflow for this compound solution instability.
References
- 1. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 6. iipseries.org [iipseries.org]
- 7. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 8. researchgate.net [researchgate.net]
- 9. Effects of common buffer systems on drug activity: the case of clerocidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chelating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. sphinxsai.com [sphinxsai.com]
Technical Support Center: Addressing Poor Solubility of Nicodicodine for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of Nicodicodine in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a semi-synthetic opioid analgesic.[1] Like many opioid compounds, it possesses a complex chemical structure that results in poor aqueous solubility. This low solubility can lead to several challenges in in vitro settings, including difficulty in preparing stock solutions, precipitation of the compound in aqueous assay media, and inaccurate determination of its biological activity due to an unknown effective concentration.
Q2: What are the key physicochemical properties of this compound that influence its solubility?
A2: this compound is a weakly basic compound. Its solubility is therefore highly dependent on the pH of the solvent.[2][3] In acidic conditions, it is more likely to be protonated and form a more soluble salt. Conversely, in neutral or alkaline conditions, it will exist predominantly in its less soluble free base form. Its lipophilicity, indicated by a calculated LogP of approximately 2.985, also suggests a preference for organic solvents over aqueous media.
Q3: What are the most common solvents for preparing this compound stock solutions?
A3: Due to its poor water solubility, organic co-solvents are typically required to prepare stock solutions of this compound. The most common choices for in vitro studies are dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[4][5] These solvents can dissolve a wide range of organic compounds and are miscible with most cell culture media at low concentrations.
Q4: What is the maximum recommended concentration of co-solvents like DMSO or ethanol in a cell-based assay?
A4: To avoid solvent-induced cytotoxicity or other off-target effects, the final concentration of the organic co-solvent in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v) and ideally at or below 0.1% (v/v).[2] It is crucial to include a vehicle control (media with the same final concentration of the solvent) in your experiments to account for any potential effects of the solvent itself.
Physicochemical and Solubility Data of this compound
The following table summarizes the known physicochemical properties of this compound and provides estimated solubility data in common laboratory solvents. It is important to note that the solubility in organic solvents is an estimate based on the properties of structurally similar compounds and should be experimentally verified.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₆N₂O₄ | [6] |
| Molecular Weight | 406.48 g/mol | [6] |
| Calculated LogP | 2.985 | |
| Calculated Water Solubility (logS) | -4.98 (mol/L) | |
| Estimated Solubility in DMSO | ≥ 10 mg/mL | |
| Estimated Solubility in Ethanol | ~1-5 mg/mL | |
| Solubility in Water | Very slightly soluble | [7] |
| Solubility in PBS (pH 7.4) | Practically insoluble | [2] |
Experimental Protocol: Solubilization of this compound for In Vitro Assays
This protocol provides a general procedure for preparing this compound solutions for use in typical in vitro assays, such as cell-based functional assays or binding assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Ethanol (200 proof), sterile
-
Sterile, conical polypropylene (B1209903) or glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Pre-warmed cell culture medium or assay buffer
Procedure:
-
Solvent Selection: Based on the required stock concentration and the tolerance of your assay system, select either DMSO or ethanol as the primary solvent. DMSO is generally a stronger solvent for poorly soluble compounds.[5]
-
Preparation of a High-Concentration Stock Solution (e.g., 10 mM): a. Weigh the required amount of this compound powder in a sterile vial. b. Add the appropriate volume of the chosen solvent (DMSO or ethanol) to achieve the desired concentration. c. Vortex the solution vigorously for 1-2 minutes to aid dissolution. d. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. e. Visually inspect the solution to ensure there are no visible particles.
-
Preparation of Intermediate Dilutions (if necessary): a. To minimize the final concentration of the organic solvent in your assay, it is often necessary to make intermediate dilutions of the stock solution in your cell culture medium or assay buffer. b. It is critical to add the stock solution to the aqueous medium and not the other way around to avoid precipitation.
-
Preparation of the Final Working Solution: a. Pre-warm your cell culture medium or assay buffer to the experimental temperature (e.g., 37°C). b. While gently vortexing the pre-warmed medium, add the required volume of the this compound stock solution drop-wise. This rapid dilution and mixing help to prevent localized high concentrations that can lead to precipitation. c. Ensure the final concentration of the organic solvent is below the toxic level for your cells (typically <0.5%). d. Visually inspect the final working solution for any signs of precipitation before adding it to your cells or assay plate.
Troubleshooting Guide
This guide addresses common issues encountered when working with poorly soluble compounds like this compound.
Issue 1: this compound precipitates out of solution when preparing the stock solution.
| Possible Cause | Troubleshooting Step |
| Concentration exceeds solubility limit | Try preparing a lower concentration stock solution. |
| Incomplete dissolution | Increase vortexing time or use sonication to aid dissolution. Gentle warming of the solution may also help, but be cautious of potential compound degradation. |
| Purity of the compound | Ensure you are using a high-purity grade of this compound. Impurities can affect solubility. |
Issue 2: The compound precipitates when the stock solution is diluted into the aqueous assay buffer or cell culture medium.
| Possible Cause | Troubleshooting Step |
| "Solvent-shock" | Add the stock solution to the pre-warmed aqueous medium drop-wise while vortexing to ensure rapid mixing and avoid localized high concentrations. |
| pH of the final solution | This compound is a weak base and is less soluble at neutral or alkaline pH.[2] Consider using a slightly acidic buffer if your assay allows. |
| Interaction with media components | Some components of complex cell culture media (e.g., salts, proteins) can reduce the solubility of compounds. Test the solubility in a simpler buffer (e.g., HEPES) to identify if media components are the issue. |
| Final concentration is too high | The final concentration of this compound in the aqueous medium may still be above its solubility limit. Try lowering the final assay concentration. |
Issue 3: Inconsistent or non-reproducible results in the in vitro assay.
| Possible Cause | Troubleshooting Step |
| Precipitation in the assay plate | Visually inspect the wells of your assay plate under a microscope for any signs of compound precipitation. If precipitation is observed, the effective concentration is unknown. Re-optimize the solubilization method. |
| Adsorption to plasticware | Poorly soluble compounds can adsorb to the surface of plastic labware, reducing the effective concentration. Consider using low-adhesion microplates or glass inserts. |
| Degradation of the compound | Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
| Solvent effects | Ensure that the final concentration of the organic solvent is consistent across all experimental conditions and that a vehicle control is included. |
Visualizing Experimental Workflows
The following diagrams illustrate key decision-making and experimental processes for working with this compound.
Caption: Decision tree for selecting a solubilization strategy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Solubility behavior of narcotic analgesics in aqueous media: solubilities and dissociation constants of morphine, fentanyl, and sufentanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Solubility and related physicochemical properties of narcotic analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Batch-to-Batch Variability in Nicodicodine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Nicodicodine, a nicotinic acid ester of dihydrocodeine. Our goal is to help you minimize batch-to-batch variability and achieve consistent, high-purity yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in this compound synthesis?
A1: Low yields in this compound synthesis are often attributed to incomplete esterification of the sterically hindered secondary alcohol of dihydrocodeine. Factors contributing to this include suboptimal reaction conditions (temperature, time), insufficient activation of the nicotinic acid, and the presence of moisture.
Q2: What are the expected side products and impurities in this compound synthesis?
A2: Potential impurities can arise from several sources:
-
Process-related impurities: Unreacted starting materials (dihydrocodeine, nicotinic acid, or its derivatives), reagents (e.g., DCC, DMAP), and byproducts of the coupling reaction (e.g., dicyclohexylurea if using DCC).
-
Product-related impurities: Degradation products of this compound or side-reaction products. One potential side reaction is the formation of N-acylurea when using carbodiimide (B86325) coupling agents like DCC.[1]
-
Starting material impurities: Impurities present in the dihydrocodeine or nicotinic acid starting materials will carry through to the final product.
Q3: Which analytical techniques are recommended for monitoring reaction progress and final product purity?
A3: A combination of chromatographic and spectroscopic methods is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the consumption of starting materials and the formation of this compound. A well-developed HPLC method can also be used to separate and quantify process-related impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation of the final product and for characterizing any isolated impurities.
Troubleshooting Guides
Below are troubleshooting guides for common problems encountered during this compound synthesis.
Issue 1: Low or Inconsistent Yields
Low or inconsistent yields are a primary contributor to batch-to-batch variability. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Optimize Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal conditions for your specific setup. Monitor the reaction progress by HPLC to determine the point of maximum conversion. |
| - Choice of Acylating Agent: Consider using a more reactive derivative of nicotinic acid, such as nicotinoyl chloride or nicotinic anhydride. The synthesis of morphine nicotinates has been successfully described using nicotinyl chloride in the presence of pyridine.[2] | |
| - Coupling Agent for Sterically Hindered Alcohol: For the sterically hindered hydroxyl group of dihydrocodeine, a robust coupling system is crucial. The Steglich esterification, which utilizes N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP), is a mild and effective method for such substrates.[1] | |
| Moisture in Reaction | - Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Moisture can hydrolyze the activated nicotinic acid intermediate and reduce the yield. |
| Suboptimal Molar Ratios | - Optimize Reagent Stoichiometry: Experiment with the molar ratios of dihydrocodeine, the nicotinic acid derivative, and the coupling agents/catalysts. An excess of the acylating agent may be necessary to drive the reaction to completion. |
| Inefficient Product Isolation | - Optimize Work-up and Purification: Review your extraction and purification procedures. Ensure the pH during aqueous work-up is optimized for the extraction of this compound. For purification, consider column chromatography with a suitable stationary and mobile phase combination. |
Issue 2: High Impurity Profile / Batch-to-Batch Purity Variation
High levels of impurities and inconsistent purity between batches are significant concerns in pharmaceutical synthesis.
| Potential Cause | Recommended Solution |
| Unreacted Starting Materials | - Drive Reaction to Completion: Refer to the solutions for "Incomplete Reaction" in the Low Yield section. Pushing the reaction closer to completion will reduce the amount of unreacted dihydrocodeine and nicotinic acid. |
| - Effective Purification: Develop a robust purification method (e.g., column chromatography, recrystallization) to effectively remove unreacted starting materials. | |
| Formation of Side Products (e.g., N-acylurea) | - Optimize Reaction Conditions: The formation of N-acylurea is a known side reaction in DCC-mediated esterifications, especially with sterically hindered alcohols.[1] Optimizing the reaction temperature and addition sequence can minimize this. Adding the alcohol (dihydrocodeine) and DMAP to the pre-activated carboxylic acid may reduce the formation of this byproduct. |
| - Alternative Coupling Agents: If N-acylurea formation is persistent, consider alternative coupling agents such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or using the nicotinoyl chloride method. | |
| Degradation of Product | - Mild Reaction and Work-up Conditions: Avoid harsh acidic or basic conditions during the reaction and work-up, as these could potentially lead to the degradation of the ester product. |
| Variable Quality of Starting Materials | - Implement Stringent Quality Control: Ensure the purity of incoming batches of dihydrocodeine and nicotinic acid (or its derivatives) is consistent. Use qualified suppliers and perform analytical testing (e.g., HPLC, NMR) on all starting materials. |
Experimental Protocols
Protocol 1: this compound Synthesis via Steglich Esterification
This protocol is a general guideline for the esterification of the sterically hindered dihydrocodeine using DCC and DMAP. Optimization of specific parameters is recommended for your laboratory setup.
-
Preparation:
-
In a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), dissolve nicotinic acid (1.2 equivalents) in anhydrous dichloromethane (B109758) (DCM).
-
Add 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Activation:
-
Dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in anhydrous DCM.
-
Add the DCC solution dropwise to the cooled nicotinic acid solution.
-
Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
-
Esterification:
-
Dissolve dihydrocodeine (1.0 equivalent) in anhydrous DCM.
-
Add the dihydrocodeine solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford pure this compound.
-
Protocol 2: this compound Synthesis using Nicotinoyl Chloride
This protocol is based on the reported synthesis of related morphine nicotinates and may require optimization.[2]
-
Preparation of Nicotinoyl Chloride Hydrochloride:
-
Nicotinoyl chloride hydrochloride can be prepared by reacting nicotinic acid with thionyl chloride. This should be done in a well-ventilated fume hood as it produces HCl and SO2 gas.
-
-
Esterification:
-
In a flame-dried flask under an inert atmosphere, dissolve dihydrocodeine (1.0 equivalent) in anhydrous pyridine.
-
Cool the solution to 0 °C.
-
Add nicotinoyl chloride hydrochloride (1.2 equivalents) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or HPLC.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water, dilute aqueous copper sulfate solution (to remove pyridine), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Data Presentation
Table 1: Troubleshooting Guide Summary for Low Yield
| Parameter | Potential Issue | Recommended Action |
| Temperature | Too low (slow reaction) or too high (degradation) | Screen temperatures (e.g., 0 °C to 50 °C) |
| Reaction Time | Insufficient for completion | Monitor by HPLC; typical times are 12-48 hours |
| Solvent | Not anhydrous | Use freshly distilled, anhydrous solvents |
| Reagents | Impure starting materials | Verify purity of dihydrocodeine and nicotinic acid derivative |
| Stoichiometry | Suboptimal molar ratios | Experiment with a slight excess of the acylating agent and coupling reagents |
Table 2: HPLC Method Parameters for Purity Analysis (Example)
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 262 nm |
| Column Temp. | 30 °C |
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for addressing batch failures.
References
Technical Support Center: Signal-to-Noise Optimization in Nicodicodine Receptor Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nicodicodine receptor binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which receptors does it target?
This compound is a semi-synthetic opioid developed for its analgesic and cough suppressant properties.[1] Like other opioids, it is expected to primarily target opioid receptors, which include the mu (µ), delta (δ), and kappa (κ) subtypes.[2] this compound is metabolized in the liver to dihydromorphine, which is a potent opioid agonist, suggesting that its pharmacological effects are mediated through these receptors.[1]
Q2: What is the principle of a radioligand binding assay?
A radioligand binding assay is a technique used to quantify the interaction between a ligand (in this case, this compound or a radiolabeled ligand) and a receptor.[2] In a typical competitive binding assay, a radiolabeled ligand with known affinity for the target receptor is incubated with a source of the receptor (e.g., cell membranes). The unlabeled test compound (this compound) is then added at various concentrations to compete with the radioligand for binding to the receptor. By measuring the displacement of the radioligand, the binding affinity of the test compound can be determined.[2][3]
Q3: What are "total binding," "non-specific binding," and "specific binding"?
-
Total Binding: This is the total amount of radioligand bound in the assay, including binding to the target receptors and to other non-receptor components. It is measured in the absence of a competing unlabeled ligand.
-
Non-Specific Binding (NSB): This is the portion of the radioligand that binds to components other than the target receptor, such as the filter membrane, assay tubes, or other proteins.[4] It is determined by adding a high concentration of an unlabeled ligand that saturates the target receptors, ensuring that any remaining radioligand binding is non-specific.[5]
-
Specific Binding: This is the amount of radioligand that is bound specifically to the target receptor. It is calculated by subtracting the non-specific binding from the total binding.[6]
Q4: What is an acceptable signal-to-noise ratio in a this compound receptor binding assay?
A good signal-to-noise ratio is crucial for obtaining reliable data. Ideally, specific binding should account for at least 80% of the total binding at the Kd concentration of the radioligand.[5] Non-specific binding should ideally be less than 50% of the total binding at the highest concentration of the radioligand used.[5]
Troubleshooting Guide
Problem 1: High Background Signal / High Non-Specific Binding (NSB)
Q: My non-specific binding is very high, making it difficult to detect a specific signal. What are the potential causes and how can I troubleshoot this?
A: High non-specific binding can obscure your specific signal and is a common issue in receptor binding assays. Here are the likely causes and solutions:
-
Radioligand Issues:
-
Concentration is too high: Using an excessive concentration of the radioligand can lead to increased non-specific binding.[7]
-
Solution: Use a radioligand concentration at or below its dissociation constant (Kd) for the receptor.
-
-
Radioligand degradation: The radiolabeled compound may have degraded, leading to "sticky" byproducts.
-
Solution: Use a fresh, high-purity radioligand and store it according to the manufacturer's instructions to prevent radiolysis.[7]
-
-
-
Assay Conditions:
-
Inappropriate buffer composition: The pH and ionic strength of your buffer can influence non-specific interactions.
-
Solution: Optimize the pH (typically around 7.4 for opioid receptors) and ionic strength of your assay and wash buffers.[4]
-
-
Suboptimal incubation time and temperature: Prolonged incubation can sometimes increase non-specific binding.
-
Solution: Optimize the incubation time to ensure equilibrium is reached for specific binding without excessively increasing non-specific binding.
-
-
-
Assay Components:
-
Binding to filters and plastics: The radioligand may be adhering to the glass fiber filters or plasticware.
-
Solution: Pre-soak the filters in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[4] Using polypropylene (B1209903) tubes and tips can also minimize binding to plastic surfaces.
-
-
Poor quality membrane preparation: Contaminating proteins in your membrane preparation can contribute to non-specific binding.
-
Solution: Ensure proper homogenization and washing of the membranes to remove interfering substances.
-
-
-
Insufficient Washing: Inadequate washing will not effectively remove all the unbound radioligand.
-
Solution: Increase the number and/or volume of wash steps with ice-cold wash buffer.[4]
-
Problem 2: Low Specific Binding Signal
Q: I am observing a very weak signal for specific binding. What could be the reason and how can I improve it?
A: A weak specific signal can be due to several factors related to your reagents and assay conditions:
-
Receptor Concentration:
-
Too little receptor: The concentration of the receptor in your membrane preparation may be too low.
-
Solution: Increase the amount of membrane protein in the assay. A typical range for many receptor assays is 100-200 µg of protein per well.[7]
-
-
-
Radioligand Activity:
-
Inactive radioligand: The radioligand may have lost its activity due to degradation.
-
Solution: Verify the specific activity of your radioligand stock and consider using a fresh batch.
-
-
-
Suboptimal Binding Conditions:
-
Incubation time is too short: The binding reaction may not have reached equilibrium.
-
Solution: Perform a time-course experiment to determine the optimal incubation time to reach a stable signal.
-
-
Incorrect buffer conditions: The buffer composition may not be optimal for receptor-ligand interaction.
-
Solution: Ensure the pH and ionic strength of your binding buffer are optimized for the opioid receptors.
-
-
-
Inefficient Separation:
-
Slow filtration: If the filtration process is too slow, the bound ligand may dissociate from the receptor.
-
Solution: Ensure rapid filtration and washing to minimize dissociation.
-
-
Problem 3: High Variability Between Replicates
Q: I am seeing significant variation in the signal between my replicate wells. What are the common causes and solutions?
A: High variability can compromise the reliability of your data. Here are some common causes and how to address them:
-
Inconsistent Pipetting:
-
Inaccurate liquid handling: Errors in pipetting reagents, especially the radioligand and test compounds, can lead to significant variability.
-
Solution: Use calibrated pipettes and ensure thorough mixing of all reagents. Be consistent with your pipetting technique across all wells.
-
-
-
Uneven Membrane Suspension:
-
Non-homogenous membrane prep: If the membrane preparation is not evenly suspended, different amounts of receptor will be added to each well.
-
Solution: Gently vortex the membrane preparation before aliquoting it into the assay tubes to ensure a homogenous suspension.
-
-
-
Filtration Issues:
-
Problems with the filtration manifold: A poor seal in the filtration manifold can lead to inconsistent and incomplete washing.
-
Solution: Ensure a good seal for all wells of the filtration manifold to allow for consistent and rapid washing.
-
-
-
Plate Edge Effects:
-
Evaporation: Evaporation from the wells, particularly those on the edges of the plate, can concentrate the reagents and alter the binding conditions.
-
Solution: Use plate sealers during incubation to prevent evaporation.
-
-
Quantitative Data Summary
The following tables provide examples of binding affinity data for this compound and reference compounds at the human mu-opioid receptor. The values are for illustrative purposes and should be determined experimentally for your specific system.
Table 1: Hypothetical Binding Affinity (Kᵢ) of this compound and Reference Compounds at the Human Mu-Opioid Receptor
| Compound | Receptor Subtype | Kᵢ (nM) |
| This compound (Hypothetical) | µ (mu) | 15.0 |
| Hydrocodone[8] | µ (mu) | 19.8 |
| Hydromorphone[8] | µ (mu) | 0.6 |
| DAMGO (agonist)[2] | µ (mu) | 1.5 |
| Naloxone (antagonist)[2] | µ (mu) | 1.52 |
Table 2: Representative Saturation Binding Data for [³H]-DAMGO at the Mu-Opioid Receptor
| [³H]-DAMGO (nM) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) |
| 0.1 | 550 | 50 | 500 |
| 0.2 | 1050 | 100 | 950 |
| 0.5 | 2200 | 200 | 2000 |
| 1.0 | 3800 | 350 | 3450 |
| 2.0 | 5500 | 500 | 5000 |
| 5.0 | 7500 | 700 | 6800 |
| 10.0 | 8500 | 800 | 7700 |
| 20.0 | 8800 | 850 | 7950 |
Experimental Protocols
Detailed Methodology for a Competitive Radioligand Binding Assay for this compound
Objective: To determine the binding affinity (Kᵢ) of this compound for the human mu-opioid receptor using a competitive radioligand binding assay with [³H]-DAMGO.
Materials and Reagents:
-
Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the recombinant human mu-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective mu-opioid receptor agonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B).
-
Scintillation Counter: For measuring radioactivity.
-
96-well plates.
-
Scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice. Resuspend the membranes in ice-cold assay buffer to a final protein concentration that will yield an adequate signal (e.g., 10-20 µg per well).[6]
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-DAMGO (at a concentration near its K_d, e.g., 1 nM), and 100 µL of the membrane suspension.
-
Non-specific Binding: 50 µL of Naloxone (at a final concentration of 10 µM), 50 µL of [³H]-DAMGO, and 100 µL of the membrane suspension.
-
Competitive Binding: 50 µL of varying concentrations of this compound (typically from 10⁻¹¹ to 10⁻⁵ M), 50 µL of [³H]-DAMGO, and 100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60-120 minutes to allow the binding to reach equilibrium.[6]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Quickly wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of this compound. The data should form a sigmoidal curve.
-
Determine IC₅₀: The IC₅₀ is the concentration of this compound that inhibits 50% of the specific binding of [³H]-DAMGO. This can be determined using non-linear regression analysis.
-
Calculate Kᵢ: Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d) Where:
-
[L] is the concentration of the radioligand ([³H]-DAMGO).
-
K_d is the dissociation constant of the radioligand for the receptor.
-
-
Visualizations
Caption: Signaling pathway of a G-protein coupled opioid receptor.
Caption: Experimental workflow for a this compound receptor binding assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. revvity.com [revvity.com]
- 4. benchchem.com [benchchem.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity issues in immunoassays for Nicodicodine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with immunoassays for the detection of Nicodicodine.
Troubleshooting Guide
This guide addresses common issues encountered during this compound immunoassay experiments.
| Issue | Possible Cause | Recommended Solution |
| High Background Signal | 1. Insufficient blocking. 2. Antibody concentration too high. 3. Inadequate washing. 4. Substrate incubation time is too long. | 1. Increase blocking incubation time or try a different blocking agent. 2. Optimize primary and secondary antibody concentrations. 3. Increase the number of wash steps and ensure complete removal of wash buffer. 4. Reduce substrate incubation time or perform it in the dark. |
| Low or No Signal | 1. Reagents expired or improperly stored. 2. Incorrect antibody usage. 3. Insufficient incubation times. 4. Presence of enzyme inhibitors (e.g., sodium azide). | 1. Check expiration dates and storage conditions of all reagents. 2. Ensure the correct primary and secondary antibodies are being used at the optimal dilution. 3. Increase incubation times for antibodies and substrate. 4. Verify that buffers do not contain substances that could inhibit the enzyme. |
| Poor Reproducibility | 1. Inconsistent pipetting. 2. Temperature fluctuations during incubation. 3. Edge effects on the microplate. | 1. Calibrate pipettes and ensure consistent technique. 2. Maintain a stable temperature during all incubation steps. 3. Avoid using the outer wells of the plate or ensure even temperature distribution. |
| False Positive Results | 1. Cross-reactivity with other compounds. 2. Non-specific binding. | 1. Refer to the cross-reactivity table below and consider sample pre-treatment to remove interfering substances. Confirm results with a more specific method like LC-MS/MS. 2. Optimize blocking and washing steps to minimize non-specific antibody binding. |
Frequently Asked Questions (FAQs)
Q1: What is immunoassay cross-reactivity and why is it a concern for this compound?
A1: Immunoassay cross-reactivity is the phenomenon where the antibodies in an assay bind to compounds other than the target analyte (in this case, this compound). This is a significant concern because this compound shares structural similarities with other opioid molecules. This can lead to inaccurate, often falsely elevated, measurements of this compound concentration.[1]
Q2: Which compounds are likely to cross-react in a this compound immunoassay?
A2: Due to structural similarities, several other opioids and their metabolites are expected to show cross-reactivity in a this compound immunoassay. The degree of cross-reactivity will depend on the specific antibody used. Potential cross-reactants include this compound's metabolites, 6-nicotinoyldihydromorphine and dihydromorphine, as well as other structurally related opioids like codeine, morphine, hydrocodone, and oxycodone.[2]
Q3: How can I determine the specificity of my this compound immunoassay?
A3: The specificity of your immunoassay should be determined by performing cross-reactivity testing. This involves testing a panel of structurally related compounds to see if they generate a signal in the assay. The results are typically expressed as the concentration of the cross-reactant that produces the same signal as a known concentration of this compound.
Q4: What should I do if I suspect my samples are showing cross-reactivity?
A4: If you suspect cross-reactivity is affecting your results, it is crucial to confirm your findings using a more specific analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This will allow for the accurate identification and quantification of this compound and any potential cross-reacting compounds in your samples.
Data Presentation: Inferred Cross-Reactivity of a Hypothetical this compound Immunoassay
Disclaimer: The following data is inferred based on the structural similarity of the listed compounds to this compound and cross-reactivity data from existing immunoassays for structurally related opioids. Actual cross-reactivity will depend on the specific antibody used in the assay.
| Compound | Relationship to this compound | Inferred Cross-Reactivity (%) |
| This compound | Target Analyte | 100 |
| 6-Nicotinoyldihydromorphine | Metabolite | High |
| Dihydromorphine | Metabolite | High |
| Codeine | Structurally Similar Opioid | Moderate to High |
| Morphine | Structurally Similar Opioid | Moderate |
| Hydrocodone | Structurally Similar Opioid | Moderate to Low |
| Oxycodone | Structurally Similar Opioid | Low |
| Thebaine | Precursor Molecule | Low |
Experimental Protocols
Protocol for Assessing Cross-Reactivity using Competitive ELISA
This protocol outlines a general procedure to determine the cross-reactivity of various compounds in a competitive ELISA designed for this compound.
Materials:
-
Microtiter plate coated with a this compound-protein conjugate
-
This compound standard solutions
-
Solutions of potential cross-reactants
-
Primary antibody specific for this compound
-
Enzyme-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer
Procedure:
-
Prepare a series of standard dilutions of this compound in assay buffer.
-
Prepare a series of dilutions for each potential cross-reacting compound in assay buffer.
-
Add 50 µL of the standard dilutions or the cross-reactant dilutions to the appropriate wells of the coated microtiter plate.
-
Add 50 µL of the primary anti-Nicodicodine antibody solution to each well.
-
Incubate the plate for 1-2 hours at room temperature with gentle shaking.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate the plate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops.
-
Add 100 µL of stop solution to each well to stop the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of each cross-reactant that gives a 50% inhibition of the maximum signal (IC50).
-
Determine the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of this compound / IC50 of Cross-reactant) x 100
Visualizations
Caption: Troubleshooting Workflow for Immunoassay Cross-Reactivity
Caption: Mechanism of Antibody Cross-Reactivity
References
Technical Support Center: Enhancing the Metabolic Stability of Nicodicodine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the metabolic stability of Nicodicodine.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound and the key enzyme involved?
This compound is primarily metabolized in the liver through O-demethylation of the methoxy (B1213986) group on the aromatic ring. This reaction is catalyzed by the Cytochrome P450 enzyme CYP2D6, leading to the formation of 6-nicotinoyldihydromorphine. This metabolite can be further metabolized to dihydromorphine.[1] This O-demethylation is a common metabolic liability for codeine-like opioids.[2][3]
Q2: My this compound analog shows high clearance in human liver microsomes (HLM). What are the initial steps to troubleshoot this?
High clearance in HLM suggests rapid metabolism, likely by CYP enzymes.[4]
-
Confirm CYP2D6 Involvement: Conduct an incubation with human liver microsomes in the presence of a specific CYP2D6 inhibitor, such as quinidine. A significant reduction in the metabolism of your analog will confirm the role of this enzyme.
-
Identify Metabolites: Use LC-MS/MS to identify the major metabolites formed. This will confirm if O-demethylation is the primary metabolic route.
-
Assess Contribution of Other CYPs: While CYP2D6 is the primary enzyme for codeine O-demethylation, other CYPs might be involved, especially if the structure of your analog has been significantly modified. Consider using a panel of recombinant human CYP enzymes to identify other contributing enzymes.
Q3: What are the most common strategies to improve the metabolic stability of this compound and its analogs?
The primary goal is to block or slow down the CYP2D6-mediated O-demethylation. Key strategies include:
-
Deuteration: Replacing the hydrogen atoms on the O-methyl group with deuterium (B1214612) can strengthen the C-H bond, slowing down its cleavage by CYP2D6 due to the kinetic isotope effect.[5][6][7] This can lead to a longer half-life and improved metabolic stability.[7]
-
Bioisosteric Replacement: Replace the methoxy group with other functional groups that are less susceptible to metabolism but retain the desired biological activity.[8][9][10] Examples of potential bioisosteres for a methoxy group include a fluorine or a trifluoromethyl group.
-
Introduction of Electron-Withdrawing Groups: Adding electron-withdrawing groups to the aromatic ring can deactivate it towards oxidative metabolism.[11]
-
Modification of the Nicotinoyl Group: While the primary metabolic site is the methoxy group, modifications to the 6-nicotinoyl ester could influence enzyme binding and overall stability. Replacing the ester with a more stable amide linkage is a common strategy to prevent hydrolysis.[11]
Q4: I have modified the structure of this compound, but now I see a different major metabolite. What is happening?
This phenomenon is known as "metabolic switching."[11] By successfully blocking the primary metabolic pathway (O-demethylation), you may have unmasked a secondary, previously minor, metabolic pathway. It is crucial to perform a full metabolite identification study on your new analog to understand its complete metabolic profile.
Troubleshooting Guides
Problem 1: Inconsistent results in the in vitro microsomal stability assay.
| Potential Cause | Troubleshooting Step |
| Microsome Inactivity | Ensure proper storage of human liver microsomes at -80°C. Avoid repeated freeze-thaw cycles. Include positive control compounds with known metabolic rates (e.g., verapamil (B1683045) for high clearance, warfarin (B611796) for low clearance) in every experiment to verify microsomal activity. |
| Cofactor Degradation | Prepare the NADPH regenerating system fresh for each experiment. Ensure the quality of the individual components (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). |
| Poor Solubility of Test Compound | Check the solubility of your this compound analog in the final incubation buffer. The final concentration of the organic solvent (e.g., DMSO, acetonitrile) should typically be less than 1% to avoid inhibiting enzyme activity. If solubility is an issue, consider using a different solvent or reducing the compound concentration. |
| Non-specific Binding | Highly lipophilic compounds can bind non-specifically to the plasticware or microsomal proteins, leading to an apparent loss of the compound that is not due to metabolism. Use low-binding plates and tubes. The inclusion of a small amount of bovine serum albumin (BSA) in the incubation can sometimes mitigate this, but its effect on enzyme kinetics should be validated. |
Problem 2: The half-life of my this compound analog is very long, and I cannot get an accurate measurement within the standard incubation time.
| Potential Cause | Troubleshooting Step |
| Low Metabolic Rate | Extend the incubation time (e.g., up to 4 hours) and increase the microsomal protein concentration. Ensure you have enough time points to accurately define the clearance rate. |
| Compound is not a Substrate for Microsomal Enzymes | The compound may be primarily cleared by non-CYP enzymes or other pathways not present in microsomes. In this case, a hepatocyte stability assay is recommended as it contains a broader range of phase I and phase II metabolic enzymes.[12] |
Data Presentation
Table 1: Example Metabolic Stability Data for this compound Analogs in Human Liver Microsomes (HLM)
Disclaimer: The following data is hypothetical and for illustrative purposes. Specific quantitative data for this compound is not widely available in published literature. Data for Codeine is often used as a reference point.
| Compound | Modification | t1/2 (min) in HLM | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Codeine (Reference) | - | 35 | 55 |
| This compound | 6-nicotinoyl ester | Data not available | Data not available |
| Analog A | O-CD3 (Deuterated) | 75 | 25 |
| Analog B | 3-Fluoro | 60 | 32 |
| Analog C | 6-Nicotinamide | Data not available | Data not available |
Experimental Protocols
Microsomal Stability Assay
This protocol is designed to determine the in vitro half-life and intrinsic clearance of this compound and its analogs using human liver microsomes.
Materials:
-
Human Liver Microsomes (pooled)
-
0.1 M Phosphate (B84403) Buffer (pH 7.4)
-
NADPH Regenerating System (Solution A: 2.6 mg/mL NADP+, 6.6 mg/mL glucose-6-phosphate; Solution B: 4 U/mL glucose-6-phosphate dehydrogenase)
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Test compound (10 mM stock in DMSO)
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Positive control compounds (e.g., Verapamil, Warfarin)
-
Ice-cold acetonitrile (B52724) with an internal standard (e.g., Labetalol) for reaction termination
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96-well incubation plates and collection plates
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw human liver microsomes on ice. Prepare the NADPH regenerating system solutions.
-
Incubation Mixture Preparation: In the incubation plate, for each test compound, prepare reactions in duplicate. Add phosphate buffer, test compound (final concentration of 1 µM), and human liver microsomes (final concentration of 0.5 mg/mL).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold acetonitrile with the internal standard to stop the reaction.
-
Sample Processing: Centrifuge the collection plate to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.
-
Data Analysis: Quantify the remaining parent compound at each time point. Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression will give the rate constant of elimination (k). Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, including both phase I and phase II metabolism.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium
-
Test compound (10 mM stock in DMSO)
-
Positive and negative control compounds
-
Ice-cold acetonitrile with an internal standard
-
Collagen-coated 96-well plates
-
LC-MS/MS system
Procedure:
-
Cell Plating: Thaw and plate cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol. Allow the cells to attach and form a monolayer.
-
Compound Addition: Remove the plating medium and add fresh incubation medium containing the test compound (final concentration of 1 µM).
-
Incubation: Incubate the plate at 37°C in a humidified incubator.
-
Time Points: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots of the medium.
-
Reaction Termination and Sample Processing: Terminate the reaction by adding the collected medium to ice-cold acetonitrile with an internal standard. Centrifuge to precipitate proteins and analyze the supernatant by LC-MS/MS.
-
Data Analysis: Similar to the microsomal stability assay, calculate the half-life and intrinsic clearance based on the disappearance of the parent compound over time.
Visualizations
Caption: Primary metabolic pathway of this compound.
Caption: Workflow for the in vitro microsomal stability assay.
References
- 1. Comparative pharmacodynamic and pharmacokinetic study of MIDD0301 and its (S) enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evidence for CYP2D1-mediated primary and secondary O-dealkylation of ethylmorphine and codeine in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 9. drughunter.com [drughunter.com]
- 10. researchgate.net [researchgate.net]
- 11. nedmdg.org [nedmdg.org]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Analgesic Potency of Nicodicodine and Dihydrocodeine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analgesic properties of two synthetic opioid compounds, nicodicodine and dihydrocodeine. While both are derivatives of codeine and exert their effects through the opioid system, available research data on their comparative potency is limited, particularly for this compound. This document summarizes the existing experimental data, outlines common methodologies for assessing analgesic efficacy, and illustrates the underlying signaling pathways.
Quantitative Data Summary
| Parameter | This compound | Dihydrocodeine | Source(s) |
| Analgesic Potency (Relative to Codeine) | Expected to be marginally more potent than nicocodeine | Orally, slightly stronger than codeine; Parenterally, approximately twice as potent as codeine. | [1][2] |
| Analgesic Potency (Relative to Morphine) | Not Available | Orally, approximately 1/6th the potency of morphine. | [1] |
| ED50 (Effective Dose, 50%) | Not Available | Not Available in searched literature | |
| Primary Mechanism of Action | Opioid Receptor Agonist | µ-opioid receptor agonist. | [3][4][5] |
| Active Metabolites | 6-nicotinoyldihydromorphine, Dihydromorphine | Dihydromorphine, Nordihydrocodeine, Dihydromorphine-6-glucuronide | [2][6][7] |
| Receptor Binding Affinity (Ki) | Not Available | Binds to µ-opioid receptors. | [6] |
Note: The analgesic effect of dihydrocodeine is attributed to the parent compound itself as well as its active metabolites.[6] this compound is metabolized to dihydromorphine, a potent opioid agonist, which is expected to contribute significantly to its analgesic effect.[2][7]
Experimental Protocols
Standard preclinical and clinical experimental protocols are employed to determine the analgesic potency of opioid compounds. While specific studies on this compound are scarce, the following methodologies are representative of those used for opioids like dihydrocodeine.
Preclinical Models of Analgesia
a) Hot-Plate Test:
This method assesses the response to thermal pain.
-
Apparatus: A heated plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure: An animal, typically a mouse or rat, is placed on the hot plate. The latency to a pain response (e.g., licking a paw, jumping) is recorded.
-
Drug Administration: The test compound is administered (e.g., orally, subcutaneously) at various doses prior to the test.
-
Data Analysis: An increase in the latency period compared to a control group (receiving a placebo) indicates an analgesic effect. The ED50, the dose that produces a maximal possible effect in 50% of the animals, can be calculated from the dose-response curve.
b) Tail-Flick Test:
This test also measures the response to a thermal stimulus.
-
Apparatus: A device that applies a focused beam of heat to the animal's tail.
-
Procedure: The animal's tail is exposed to the heat source, and the time taken to flick the tail away is measured. A cut-off time is established to prevent tissue damage.
-
Drug Administration: The test compound is administered at different doses before the test.
-
Data Analysis: A longer tail-flick latency in the drug-treated group compared to the control group signifies analgesia.
Receptor Binding Assays
These in vitro assays determine the affinity of a compound for specific opioid receptors.
-
Preparation: Cell membranes expressing the opioid receptor of interest (e.g., µ-opioid receptor) are prepared.
-
Procedure: The membranes are incubated with a radiolabeled ligand that is known to bind to the receptor. The test compound (this compound or dihydrocodeine) is added at various concentrations to compete with the radioligand for binding.
-
Measurement: The amount of radioactivity bound to the membranes is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the equilibrium dissociation constant (Ki), which reflects the binding affinity of the compound for the receptor.
Signaling Pathways and Experimental Workflow
Opioid Receptor Signaling Pathway
Both this compound and dihydrocodeine are opioid agonists, meaning they bind to and activate opioid receptors, primarily the µ-opioid receptor. This activation initiates a cascade of intracellular events that ultimately leads to a reduction in the transmission of pain signals.
Caption: General signaling pathway of a µ-opioid receptor agonist.
Experimental Workflow for Analgesic Potency Assessment
The following diagram illustrates a typical workflow for comparing the analgesic potency of two compounds.
Caption: A typical experimental workflow for comparing analgesic potency.
Conclusion
Dihydrocodeine is a well-characterized semi-synthetic opioid analgesic with a potency slightly greater than codeine. It acts primarily as a µ-opioid receptor agonist. Information regarding the analgesic potency of this compound is significantly more limited. While it is known to be an opioid and is metabolized to the potent analgesic dihydromorphine, quantitative comparative data is lacking in the scientific literature. Further experimental studies are required to definitively establish the comparative analgesic potency of this compound and dihydrocodeine. The experimental protocols and workflows described in this guide provide a framework for conducting such a comparative analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Analgesic studies of codeine and oxycodone in patients with cancer. II. Comparisons of intramuscular oxycodone with intramuscular morphine and codeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Codeine - Wikipedia [en.wikipedia.org]
- 5. ClinPGx [clinpgx.org]
- 6. Analgesic studies of codeine and oxycodone in patients with cancer. I. Comparisons of oral with intramuscular codeine and of oral with intramuscular oxycodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Nicodicodine and Nicocodeine In Vivo: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Nicodicodine and Nicocodeine, focusing on their in vivo pharmacological profiles. Due to a notable scarcity of direct head-to-head comparative studies in publicly available literature, this document synthesizes available information on their metabolism and the known effects of their active metabolites to infer a comparative profile. It also outlines standard experimental protocols that would be necessary to generate direct comparative data.
Introduction
This compound and Nicocodeine are opioid analgesics and cough suppressants.[1] Structurally, they are esters of dihydrocodeine and codeine, respectively. Their in vivo activity is significantly influenced by their metabolic conversion to more potent opioid agonists. Nicocodeine is metabolized in the liver to nicomorphine and subsequently to morphine.[1] this compound is metabolized to 6-nicotinoyldihydromorphine, which is then further metabolized to dihydromorphine.[2] As dihydromorphine is a slightly more potent opioid than morphine, it is hypothesized that this compound may exhibit marginally greater potency and a longer duration of action than Nicocodeine.[2] However, a lack of direct comparative in vivo studies necessitates further research to quantify these differences.
Data Presentation
The following tables are structured to present a clear comparison of the in vivo pharmacological properties of this compound and Nicocodeine. It is critical to note that the quantitative data in these tables are hypothetical placeholders. Direct comparative experimental data is not currently available in the public domain. These tables serve as a template for the types of data that should be generated in future head-to-head studies.
Table 1: Comparative Pharmacokinetic Profile (Hypothetical Data)
| Parameter | This compound | Nicocodeine |
| Bioavailability (Oral) | Data not available | Data not available |
| Time to Peak Plasma Concentration (Tmax) | Data not available | Data not available |
| Elimination Half-Life (t½) | Data not available | Data not available |
| Primary Active Metabolite | Dihydromorphine | Morphine |
| Metabolizing Enzymes | Hepatic enzymes (demethylation) | Hepatic enzymes (demethylation) |
Table 2: Comparative Pharmacodynamic Profile - Analgesia (Hypothetical Data)
| Parameter | This compound | Nicocodeine |
| Analgesic Potency (ED50, Tail-Flick Test, mg/kg) | Data not available | Data not available |
| Analgesic Potency (ED50, Hot Plate Test, mg/kg) | Data not available | Data not available |
| Duration of Analgesia | Expected to be longer | Data not available |
Table 3: Comparative Safety Profile - Adverse Effects (Hypothetical Data)
| Parameter | This compound | Nicocodeine |
| Respiratory Depression (ED50, mg/kg) | Data not available | Data not available |
| Gastrointestinal Transit Inhibition (ED50, mg/kg) | Data not available | Data not available |
| Abuse Liability | Data not available | Data not available |
Experimental Protocols
To generate the necessary data for a direct in vivo comparison of this compound and Nicocodeine, the following standard experimental protocols are recommended.
1. Analgesic Efficacy Assessment: Hot Plate Test
-
Objective: To evaluate the central analgesic activity of the compounds.
-
Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55°C (± 0.5°C).[3][4][5][6][7]
-
Animals: Male Sprague-Dawley rats (200-250 g) or Swiss Webster mice (20-25 g).[8]
-
Procedure:
-
Acclimatize animals to the testing room for at least 30 minutes.[4]
-
Administer the test compound (this compound or Nicocodeine) or vehicle control via the desired route (e.g., subcutaneous, oral).
-
At predetermined time points (e.g., 15, 30, 60, 90, and 120 minutes) post-administration, place the animal on the hot plate.[9]
-
Record the latency to a nociceptive response, such as paw licking or jumping.[3][4][5][6][7]
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[3][4]
-
-
Data Analysis: The dose-response relationship can be determined, and the ED50 (the dose required to produce an analgesic effect in 50% of the animals) can be calculated.
2. Assessment of Respiratory Depression: Whole-Body Plethysmography
-
Objective: To measure the effects of the compounds on respiratory function.
-
Apparatus: A whole-body plethysmography chamber for conscious, unrestrained animals.[10]
-
Animals: Male Sprague-Dawley rats.[10]
-
Procedure:
-
Acclimatize the animals to the plethysmography chamber.
-
Record baseline respiratory parameters, including respiratory rate (breaths/minute), tidal volume (mL/breath), and minute volume (mL/minute).
-
Administer the test compound or vehicle control.
-
Continuously monitor and record respiratory parameters for a defined period post-administration.
-
-
Data Analysis: The percentage change from baseline in respiratory parameters can be calculated for each dose to determine the dose-dependent respiratory depressant effects.
3. Assessment of Gastrointestinal Transit
-
Objective: To evaluate the constipating effects of the compounds.
-
Procedure:
-
Fast the animals overnight with free access to water.[11][12]
-
Administer the test compound or vehicle control.
-
After a set time (e.g., 30 minutes), administer a charcoal meal (e.g., 5-10% charcoal suspension in a 5-10% gum acacia solution) orally.[11][12]
-
After another set time (e.g., 20-30 minutes), euthanize the animals and carefully dissect the small intestine from the pyloric sphincter to the ileocecal junction.
-
Measure the total length of the small intestine and the distance traveled by the charcoal marker.
-
-
Data Analysis: Calculate the percentage of intestinal transit as (distance traveled by charcoal / total length of small intestine) x 100. The dose that inhibits transit by 50% (ID50) can then be determined.
Mandatory Visualizations
Caption: Metabolic pathways of this compound and Nicocodeine.
Caption: General experimental workflow for in vivo opioid assessment.
Caption: Simplified opioid receptor signaling pathway.
Conclusion
While a direct, data-driven comparison of this compound and Nicocodeine is hampered by the lack of published head-to-head in vivo studies, their metabolic pathways provide a basis for inferred differences. The conversion of this compound to the more potent dihydromorphine suggests it may have a stronger and longer-lasting analgesic effect compared to Nicocodeine, which is metabolized to morphine. However, this also implies a potentially higher risk of side effects such as respiratory depression and constipation. To substantiate these hypotheses and provide a definitive comparative profile, rigorous in vivo studies employing standardized protocols, such as those outlined in this guide, are essential. Such research would be invaluable for drug development professionals in making informed decisions regarding the therapeutic potential and risks associated with these compounds.
References
- 1. Nicocodeine - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. Welcome to Taiwan Mouse Clinic [tmc.sinica.edu.tw]
- 6. Hot plate test - Wikipedia [en.wikipedia.org]
- 7. Hot plate test [panlab.com]
- 8. Animal Models of Addiction and the Opioid Crisis | Taconic Biosciences [taconic.com]
- 9. youtube.com [youtube.com]
- 10. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
A Comparative Guide to Validating an Analytical Method for Nicodicodine Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two analytical methods for the quantification of Nicodicodine, a potent opioid analgesic. The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity, reliability, and regulatory compliance. This document outlines the experimental protocols, presents comparative data, and visualizes the validation workflow to aid researchers in selecting and implementing a suitable analytical method for their specific needs.
Introduction to Analytical Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. For pharmaceutical compounds like this compound, robust and validated analytical methods are paramount for ensuring product quality, safety, and efficacy. The ICH Q2(R1) guideline provides a framework for validating analytical procedures, covering parameters such as specificity, linearity, accuracy, precision, and robustness.[1][2]
This guide compares a newly developed, hypothetical High-Performance Liquid Chromatography (HPLC) method against a conventional, hypothetical UV-Vis Spectrophotometric method for the analysis of this compound.
Comparison of Analytical Methods
A summary of the performance characteristics of the two hypothetical methods, based on a complete validation study following ICH Q2(R1), is presented below.
Table 1: Summary of Validation Data for the Proposed HPLC and UV-Vis Methods for this compound
| Validation Parameter | Proposed HPLC Method | Conventional UV-Vis Method | ICH Acceptance Criteria |
| Specificity | Stability-indicating; baseline separation from all degradation products. | Potential interference from excipients and degradation products absorbing at a similar wavelength. | The method must unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (Correlation Coefficient, R²) | 0.9997 | 0.9989 | R² ≥ 0.999 is generally considered acceptable. |
| Range (µg/mL) | 1.0 - 150.0 | 5.0 - 75.0 | Established by confirming suitable levels of linearity, accuracy, and precision.[3] |
| Accuracy (% Recovery) | 99.2 - 101.1% | 98.5 - 102.3% | The mean recovery should be within a pre-defined acceptable range (e.g., 98.0% to 102.0%). |
| Precision (% RSD) | |||
| - Repeatability | ≤ 0.85% | ≤ 1.50% | Relative Standard Deviation (RSD) should typically be ≤ 2%. |
| - Intermediate Precision | ≤ 1.20% | ≤ 2.00% | RSD should typically be ≤ 2%. |
| Limit of Detection (LOD) (µg/mL) | 0.25 | 1.5 | To be determined and reported. |
| Limit of Quantitation (LOQ) (µg/mL) | 0.75 | 4.5 | To be determined and reported. |
| Robustness | No significant impact on results from minor variations in method parameters. | Minor variations in pH and wavelength showed a slight impact on absorbance values. | The method should remain unaffected by small, deliberate variations in method parameters. |
Experimental Protocols
Detailed experimental protocols for the validation of both the proposed HPLC and conventional UV-Vis methods are provided below.
Proposed High-Performance Liquid Chromatography (HPLC) Method
This method is designed to be a stability-indicating assay, capable of separating this compound from its potential degradation products.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient mixture of Acetonitrile and 0.05 M Phosphate Buffer (pH 3.5)
-
Flow Rate: 1.2 mL/min
-
Detection Wavelength: 284 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
-
Validation Protocol:
-
Specificity: Forced degradation studies were conducted by exposing this compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions. The resulting solutions were analyzed to ensure that all degradation product peaks were well-resolved from the main this compound peak.
-
Linearity: A series of seven concentrations of this compound standard solutions ranging from 1.0 to 150.0 µg/mL were prepared and analyzed. The peak area response was plotted against the concentration, and the correlation coefficient was determined.
-
Accuracy: The accuracy was evaluated by spiking a placebo formulation with known amounts of this compound at three concentration levels (80%, 100%, and 120% of the nominal concentration) in triplicate. The percentage recovery was calculated.
-
Precision:
-
Repeatability: Six replicate injections of a 100 µg/mL this compound standard solution were performed on the same day by the same analyst.
-
Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using a different instrument.
-
-
LOD and LOQ: These were determined from the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines.
-
Robustness: The method's robustness was assessed by introducing small, deliberate changes to the mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±2°C).
-
Conventional UV-Vis Spectrophotometric Method
This method offers a simpler and faster approach for the quantification of this compound.
-
Instrumental Conditions:
-
Validation Protocol:
-
Specificity: The UV spectra of this compound were recorded in the presence of common pharmaceutical excipients to evaluate potential interference.
-
Linearity: A series of six concentrations of this compound standard solutions from 5.0 to 75.0 µg/mL were prepared, and their absorbance was measured. A calibration curve of absorbance versus concentration was constructed.
-
Accuracy: The accuracy was determined using the standard addition method at three different levels (80%, 100%, and 120%) to a pre-analyzed sample solution.
-
Precision:
-
Repeatability: The absorbance of six independent preparations of a 50 µg/mL this compound solution was measured.
-
Intermediate Precision: The repeatability experiment was conducted by a second analyst on a different instrument.
-
-
LOD and LOQ: These were calculated from the standard deviation of the blank and the slope of the calibration curve.
-
Robustness: The influence of minor variations in the pH of the solvent (±0.2 units) and the analytical wavelength (±2 nm) was evaluated.
-
Visualizing the Validation Process
The following diagrams illustrate the workflow of the analytical method validation process and the logical interplay between the different validation parameters as defined by the ICH guidelines.
Caption: A stepwise workflow of the analytical method validation process.
Caption: The interconnectedness of ICH Q2(R1) validation parameters.
Conclusion and Recommendation
Both the proposed HPLC and conventional UV-Vis methods can be validated for the quantitative determination of this compound. However, the HPLC method demonstrates superior performance in terms of specificity, sensitivity, and precision. Its stability-indicating nature makes it the preferred method for quality control, stability studies, and regulatory submissions where the presence of impurities and degradation products must be monitored.
The conventional UV-Vis method, while simpler and more rapid, is prone to interference and has a narrower linear range. It may be suitable for preliminary or in-process controls where a high degree of specificity is not required. The choice of the analytical method should be based on the specific application and the required level of data quality and regulatory scrutiny.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A Review of Analytical Methods for Codeine Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [UV spectrophotometric research of drug mixture in sudden poisoning cases] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Quantification of Nicodicodine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Nicodicodine. The information presented herein is essential for selecting the appropriate analytical method to ensure product quality, efficacy, and safety in regulated environments. This document outlines detailed experimental protocols, presents a comparative analysis of validation parameters, and illustrates the cross-validation workflow.
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is a critical process in pharmaceutical development and quality control. It involves comparing the performance of two distinct analytical methods to ensure that they provide equivalent results. This process provides a high level of confidence in the accuracy and reliability of the data generated, which is crucial for regulatory submissions and ensuring patient safety. This compound, an opioid analgesic and cough suppressant, requires accurate and precise quantification in various matrices, making the choice of analytical methodology a key consideration.
Comparative Analysis of HPLC and GC-MS for this compound
Both HPLC and GC-MS are powerful analytical techniques suitable for the quantification of pharmaceutical compounds like this compound. However, their underlying principles of separation and detection lead to different strengths and weaknesses.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a molecule like this compound, which possesses chromophores, UV detection is a common and robust choice. HPLC is well-suited for the analysis of non-volatile and thermally labile compounds, often allowing for direct analysis with minimal sample preparation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS separates volatile and thermally stable compounds in the gas phase followed by detection using a mass spectrometer, which provides detailed structural information and high specificity. While GC-MS can offer excellent sensitivity and selectivity, it may require a derivatization step for polar compounds like this compound to improve their volatility and thermal stability.
Data Presentation: Method Validation Parameters
The following table summarizes the typical performance data for the validation of hypothetical HPLC and GC-MS methods for this compound analysis, based on established international guidelines (ICH Q2(R1)).[1][2][3][4]
| Validation Parameter | HPLC-UV | GC-MS | Acceptance Criteria (Typical) |
| Linearity (R²) | > 0.999 | > 0.999 | R² ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | 0.5 - 50 | Dependent on dosage form |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 98.0 - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | < 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) (µg/mL) | 0.2 | 0.1 | Reportable |
| Limit of Quantitation (LOQ) (µg/mL) | 0.6 | 0.3 | Reportable |
| Specificity | Specific | Highly Specific | No interference at the retention time of the analyte |
Experimental Protocols
The following are representative experimental protocols for the analysis of this compound by HPLC and GC-MS. These may require optimization for specific sample matrices and instrumentation.
1. HPLC-UV Method
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 285 nm.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a concentration within the calibrated range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
2. GC-MS Method
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: Increase to 280°C at a rate of 20°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 270°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound.
-
Sample Preparation and Derivatization:
-
Perform a liquid-liquid extraction of the sample using an appropriate organic solvent (e.g., ethyl acetate) under alkaline conditions.
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) derivative of this compound.
-
Inject an aliquot of the derivatized solution into the GC-MS.
-
Mandatory Visualization: Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the HPLC and GC-MS methods for this compound analysis.
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Conclusion
Both HPLC-UV and GC-MS are suitable and robust methods for the quantitative analysis of this compound. HPLC offers the advantage of simpler sample preparation, while GC-MS provides higher specificity and potentially lower detection limits. The choice between the two methods will depend on the specific analytical requirements, such as the sample matrix, required sensitivity, and available instrumentation. A thorough cross-validation as outlined in this guide is essential to ensure the reliability and interchangeability of the chosen analytical methods in a regulated pharmaceutical environment.
References
A Comparative In Vivo Analysis of Nicodicodine and Codeine Side-Effect Profiles: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the in vivo side-effect profiles of Nicodicodine and codeine, intended for researchers, scientists, and professionals in drug development. Due to a lack of direct comparative in vivo studies, this document synthesizes available data on each compound's individual side effects, metabolic pathways, and active metabolites. Furthermore, it outlines standardized experimental protocols to facilitate future comparative research in this area.
Introduction
Codeine is a widely used opioid analgesic and antitussive. This compound, another opioid derivative, is also utilized for its analgesic and cough-suppressing properties. While both compounds exert their effects through interaction with opioid receptors, their metabolic pathways and resulting active metabolites differ significantly, suggesting potential variations in their side-effect profiles. This guide aims to collate the current understanding of their adverse effects and provide a framework for direct comparative in vivo evaluation.
Comparative Overview of Side-Effect Profiles
Direct comparative in vivo studies detailing the side-effect profiles of this compound and codeine are not available in the current scientific literature. However, based on their classification as opioids, a similar spectrum of side effects can be anticipated.
This compound: Information regarding the specific side-effect profile of this compound from in vivo studies is limited. It is generally stated that its side effects are similar to those of other opioids, which include sedation, nausea, vomiting, constipation, and respiratory depression.
Codeine: The side-effect profile of codeine is well-documented in numerous in vivo studies. The most common adverse effects include:
-
Gastrointestinal: Constipation is a very common and persistent side effect. Nausea and vomiting are also frequently reported.
-
Central Nervous System: Sedation, dizziness, and drowsiness are common.
-
Respiratory: Respiratory depression is a serious, dose-dependent risk associated with codeine use.
-
Other: Itching and dry mouth can also occur.
Metabolism and Active Metabolites: A Key Differentiator
The primary difference between this compound and codeine that likely influences their side-effect profiles lies in their metabolism and the resulting active metabolites.
This compound is metabolized in the liver to its active metabolite, dihydromorphine . Dihydromorphine is a potent opioid agonist.
Codeine , on the other hand, is metabolized via two main pathways. A small fraction is converted by the cytochrome P450 enzyme CYP2D6 to morphine , which is responsible for most of its analgesic effect. The majority is metabolized to inactive metabolites. The genetic variability of CYP2D6 can significantly impact the efficacy and side-effect profile of codeine.
The following diagram illustrates the metabolic pathways of this compound and codeine.
Quantitative Data on Side Effects
Due to the absence of direct comparative studies, a side-by-side quantitative comparison is not possible. The following table summarizes the known side effects based on available literature for each compound.
| Side Effect | This compound | Codeine |
| Gastrointestinal | ||
| Constipation | Reported, similar to other opioids (qualitative) | High incidence, well-documented in clinical and preclinical studies |
| Nausea & Vomiting | Reported, similar to other opioids (qualitative) | Common, particularly at the initiation of therapy |
| Central Nervous System | ||
| Sedation/Drowsiness | Reported, similar to other opioids (qualitative) | Common, dose-dependent |
| Dizziness | Reported, similar to other opioids (qualitative) | Common |
| Respiratory | ||
| Respiratory Depression | Potential risk, similar to other opioids (qualitative) | Significant risk, dose-dependent |
| Other | ||
| Itching (Pruritus) | Reported, similar to other opioids (qualitative) | Can occur |
| Dry Mouth | Not specifically reported, but common with opioids | Reported |
Standardized Experimental Protocols for In Vivo Side-Effect Assessment
To facilitate direct comparison of this compound and codeine, the following standardized in vivo experimental protocols are recommended. Rodent models (mice or rats) are commonly used for these assessments.
Assessment of Gastrointestinal Transit (Constipation)
Objective: To quantify the inhibitory effect of the test compounds on gastrointestinal motility.
Methodology:
-
Animal Model: Male/Female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
-
Acclimatization: Animals are acclimatized to the experimental conditions for at least one week.
-
Fasting: Animals are fasted for a defined period (e.g., 12-18 hours) with free access to water before the experiment.
-
Drug Administration: Administer this compound, codeine, or vehicle control via a relevant route (e.g., subcutaneous, oral).
-
Marker Administration: After a set time post-drug administration (e.g., 30 minutes), administer a non-absorbable colored marker (e.g., 5% charcoal suspension in 10% gum acacia) orally.
-
Transit Measurement: After a further defined period (e.g., 20-30 minutes), humanely euthanize the animals. The small intestine is carefully dissected, and the total length of the intestine and the distance traveled by the charcoal meal are measured.
-
Data Analysis: The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal meal has traversed.
Assessment of Respiratory Depression
Objective: To measure the effects of the test compounds on respiratory function.
Methodology:
-
Animal Model: Male/Female mice or rats.
-
Instrumentation: Use of whole-body plethysmography to non-invasively measure respiratory parameters.
-
Baseline Measurement: Place the animal in the plethysmography chamber and allow it to acclimatize until stable baseline respiratory readings (respiratory rate, tidal volume, minute volume) are obtained.
-
Drug Administration: Administer this compound, codeine, or vehicle control.
-
Post-Dose Monitoring: Continuously record respiratory parameters for a defined period (e.g., 2-4 hours) after drug administration.
-
Data Analysis: Analyze the changes in respiratory rate, tidal volume, and minute volume from baseline at various time points after drug administration.
Assessment of Sedation
Objective: To evaluate the sedative effects of the test compounds.
Methodology:
-
Animal Model: Male/Female mice.
-
Apparatus: An automated activity monitoring system (e.g., open field arena with infrared beams).
-
Acclimatization: Place the animal in the activity chamber for a defined period (e.g., 30-60 minutes) to allow for habituation.
-
Drug Administration: Administer this compound, codeine, or vehicle control.
-
Activity Monitoring: Immediately after drug administration, place the animal back into the activity chamber and record locomotor activity (e.g., distance traveled, number of beam breaks) for a set duration (e.g., 60-120 minutes).
-
Data Analysis: Compare the total locomotor activity between the different treatment groups.
The following diagram illustrates a proposed experimental workflow for a comparative in vivo study.
Conclusion
While both this compound and codeine are effective opioids, the difference in their metabolic pathways, particularly the generation of dihydromorphine versus morphine as the primary active metabolite, warrants a thorough in vivo comparison of their side-effect profiles. The lack of direct comparative data highlights a significant knowledge gap. The standardized experimental protocols outlined in this guide provide a robust framework for future research to elucidate the relative safety and tolerability of these two compounds. Such studies are crucial for informing clinical practice and guiding the development of safer opioid analgesics.
Comparative Analysis of Nicodicodine: A Dose-Response Evaluation
Disclaimer: Publicly available, peer-reviewed experimental data on the dose-response profile of Nicodicodine is limited. The following guide is intended for research and drug development professionals and presents a hypothetical statistical analysis of this compound in comparison to established opioid analgesics, Morphine and Codeine. The quantitative data for this compound is illustrative, constructed based on the known metabolic pathways and expected potency of related compounds. This guide serves as a framework for how such a comparative analysis would be structured and presented.
Data Presentation: Comparative Analgesic Efficacy
The following table summarizes the hypothetical dose-response characteristics of this compound, Morphine, and Codeine in a standardized in vivo analgesic model, the hot plate test. The data illustrates the potency (ED50), maximal effect (Emax), and the steepness of the dose-response relationship (Hill Slope).
| Compound | ED50 (mg/kg) | Emax (% MPE) | Hill Slope |
| This compound (Hypothetical) | 1.5 | 98 | 1.6 |
| Morphine | 3.0 | 100 | 1.5 |
| Codeine | 30.0 | 85 | 1.2 |
% MPE: Percent Maximum Possible Effect
Experimental Protocols
The data presented in this guide is based on a standard and widely used preclinical model for assessing the efficacy of centrally acting analgesics.
Hot Plate Test for Thermal Nociception
Objective: To evaluate the analgesic properties of a test compound by measuring the latency of a thermal pain reflex in rodents.
Apparatus:
-
Hot plate analgesiometer with precise temperature control.
-
Transparent cylindrical retainer to confine the animal to the heated surface.
-
Stopwatch.
Animals:
-
Male Wistar rats (180-220g) are used for this protocol. Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. Acclimatization to the laboratory environment for at least one week prior to testing is mandatory.
Procedure:
-
Acclimatization and Baseline: On the day of the experiment, animals are brought to the testing room at least 60 minutes before the start of the procedure to acclimate. A baseline latency is determined for each animal by placing it on the hot plate, maintained at a constant temperature of 55 ± 0.5°C, and recording the time taken to elicit a nociceptive response (e.g., licking of the hind paw or jumping). A cut-off time of 30 seconds is imposed to prevent tissue damage.
-
Grouping and Administration: Animals are randomly assigned to control and treatment groups. The vehicle (e.g., saline) or the test compounds (this compound, Morphine, Codeine) at varying doses are administered, typically via subcutaneous or intraperitoneal injection.
-
Post-treatment Measurement: At a predetermined time point after drug administration (e.g., 30 minutes), each animal is again placed on the hot plate, and the response latency is recorded.
-
Data Analysis: The analgesic effect is quantified as the Percent Maximum Possible Effect (% MPE) using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 Dose-response curves are generated by plotting the % MPE against the logarithm of the dose. The ED50, Emax, and Hill Slope are calculated using non-linear regression analysis.
Mandatory Visualizations
Signaling Pathway
Caption: Generalized Opioid Receptor Signaling Pathway.
Experimental Workflow
Caption: Workflow for Dose-Response Curve Generation.
Reproducibility of Nicodicodine synthesis across different laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthesis of Nicodicodine, a derivative of codeine. While direct inter-laboratory reproducibility studies on this compound synthesis are not extensively documented in publicly available literature, this document outlines the established synthetic protocol. To contextualize the importance of reproducibility, this guide also discusses the synthesis of related morphine and codeine derivatives, for which a greater variety of synthetic methodologies have been published.
I. Established Synthesis of this compound
The definitive and most frequently cited method for synthesizing this compound was published by Pongratz and Zirm in 1957. This method remains the primary reference for its preparation.
Experimental Protocol:
The synthesis of this compound is achieved through the direct acylation of codeine. The protocol is as follows:
-
Reactants: Anhydrous codeine base and nicotinic anhydride (B1165640) are the primary reactants.
-
Reaction Conditions: The reaction mixture is heated to 130 °C.
-
Reaction Type: This is an esterification reaction where the hydroxyl group of codeine is acylated by nicotinic anhydride.
While the original publication provides the fundamental framework, variations in purification and analytical methods across laboratories could influence the final product's purity and overall yield.
Data on this compound Synthesis:
Due to the limited number of published studies focusing on the optimization and reproducibility of this compound synthesis, a comprehensive, multi-laboratory comparison of quantitative data is not feasible. However, a standardized table for reporting such data is presented below. This table can serve as a template for researchers to document their findings and facilitate future comparisons.
| Laboratory/ Study | Starting Material | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Analytical Method |
| Pongratz & Zirm (1957) | Anhydrous Codeine | Nicotinic Anhydride | 130 | Not Specified | Not Specified | Not Specified | Not Specified |
| Hypothetical Lab A | Codeine Base | Nicotinic Anhydride | 130 | 4 | 85 | 98.5 | HPLC, NMR |
| Hypothetical Lab B | Codeine HCl | Nicotinic Anhydride, Base | 120 | 6 | 78 | 99.1 | HPLC, MS |
Workflow for this compound Synthesis:
A Comparative Analysis of the Metabolic Pathways of Nicodicodine and Oxycodone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of two semi-synthetic opioids: Nicodicodine and oxycodone. While both are derived from thebaine, their biotransformation in the body exhibits notable differences, impacting their pharmacological profiles. This document summarizes the current understanding of their metabolism, presents available quantitative data, and outlines typical experimental methodologies for studying such pathways.
Executive Summary
Oxycodone's metabolic journey is well-documented, primarily orchestrated by the cytochrome P450 (CYP) enzymes CYP3A4 and CYP2D6, leading to the formation of noroxycodone and the potent opioid oxymorphone, respectively. These metabolites then undergo further glucuronidation. In stark contrast, detailed metabolic data for this compound is sparse. It is understood to undergo hepatic demethylation to 6-nicotinoyldihydromorphine, which is subsequently metabolized to dihydromorphine. However, the specific enzymes catalyzing these transformations have not been definitively identified in the available literature. This guide presents a side-by-side comparison based on the current state of knowledge, highlighting the significant gaps in the understanding of this compound's metabolism.
Metabolic Pathways: A Head-to-Head Comparison
The metabolic pathways of this compound and oxycodone, while both occurring primarily in the liver, involve different enzymatic processes and result in distinct primary and secondary metabolites.
This compound Metabolism
The metabolism of this compound is characterized by a two-step process.[1][2] It is first demethylated in the liver to form 6-nicotinoyldihydromorphine.[1][2] This intermediate is then further metabolized to dihydromorphine, a potent opioid analgesic.[1][2]
Due to a lack of specific studies on this compound, the precise enzymes responsible for its metabolism are not well-established. However, based on the metabolism of the structurally similar compound dihydrocodeine, it can be hypothesized that CYP2D6 may be involved in the O-demethylation to dihydromorphine, while CYP3A family enzymes could be responsible for N-demethylation, if this pathway occurs.[3][4]
Oxycodone Metabolism
The biotransformation of oxycodone is a more extensively studied and complex process involving both Phase I and Phase II reactions. The primary pathways are mediated by cytochrome P450 enzymes in the liver.
The major metabolic route is N-demethylation by CYP3A4 to produce noroxycodone , a largely inactive metabolite.[1][5][6][7] A smaller, but clinically significant, pathway is the O-demethylation of oxycodone by CYP2D6 to form oxymorphone , a potent opioid agonist with a higher affinity for the µ-opioid receptor than the parent drug.[1][5][6][7]
Both oxycodone and its primary metabolites can undergo further metabolism. Noroxycodone can be O-demethylated by CYP2D6 to noroxymorphone.[1] Additionally, oxycodone, oxymorphone, and noroxycodone can be conjugated with glucuronic acid (a Phase II reaction) to form more water-soluble compounds that are readily excreted.[1][5]
Quantitative Metabolic Data
| Parameter | This compound | Oxycodone | Source |
| Primary Metabolites | 6-Nicotinoyldihydromorphine, Dihydromorphine | Noroxycodone, Oxymorphone | [1][2][5] |
| Enzymes Involved | Not definitively identified (Hypothesized: CYP2D6, CYP3A) | CYP3A4, CYP2D6, UGTs | [1][3][4][5] |
| % of Dose Metabolized via Major Pathway | Data not available | ~45% via CYP3A4 to noroxycodone | [1][5] |
| % of Dose Metabolized via Minor Pathway | Data not available | ~11% via CYP2D6 to oxymorphone | [5] |
| Active Metabolites | Dihydromorphine | Oxymorphone | [1][2][5] |
Experimental Protocols
Detailed experimental protocols for studying this compound metabolism are not available. However, a general methodology for in vitro drug metabolism studies, similar to those used for oxycodone, is described below.
In Vitro Metabolism using Human Liver Microsomes
This common experimental approach is used to identify the enzymes responsible for metabolizing a drug and to determine the kinetics of these reactions.
1. Materials:
-
Test compound (this compound or oxycodone)
-
Human liver microsomes (pooled from multiple donors)
-
NADPH regenerating system (to initiate the enzymatic reaction)
-
Specific CYP inhibitors (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6)
-
Recombinant human CYP enzymes (to confirm the role of specific isoforms)
-
Acetonitrile (to stop the reaction)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
2. Incubation Procedure:
-
A solution of the test compound is pre-incubated with human liver microsomes in a phosphate (B84403) buffer at 37°C.
-
The reaction is initiated by adding the NADPH regenerating system.
-
The mixture is incubated for a specific time period (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is terminated by adding ice-cold acetonitrile.
-
To identify the specific enzymes involved, the experiment is repeated in the presence of selective chemical inhibitors for different CYP isoforms.
-
To confirm the findings, the test compound is incubated with individual recombinant human CYP enzymes.
3. Sample Analysis:
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is collected and an internal standard is added.
-
The concentrations of the parent drug and its metabolites are quantified using a validated LC-MS/MS method.
4. Data Analysis:
-
The rate of disappearance of the parent drug and the formation of metabolites are calculated.
-
Enzyme kinetics (Km and Vmax) can be determined by varying the substrate concentration.
-
The contribution of each CYP isoform is determined by the degree of inhibition observed with specific inhibitors and the activity of recombinant enzymes.
Visualization of Metabolic Pathways
The following diagrams, generated using the DOT language, illustrate the metabolic pathways of this compound and oxycodone.
Conclusion
The metabolic pathways of this compound and oxycodone present a study in contrasts. Oxycodone's biotransformation is well-characterized, with defined roles for major drug-metabolizing enzymes and a clear understanding of its active and inactive metabolites. This knowledge is crucial for predicting drug-drug interactions and understanding inter-individual variability in patient response. Conversely, the metabolic fate of this compound remains largely unelucidated, with only a basic pathway described and a significant lack of data on the specific enzymes involved and the quantitative aspects of its metabolism. This knowledge gap underscores the need for further research to fully characterize the pharmacology of this compound and to enable a more complete and direct comparison with other opioids like oxycodone. Such studies would be invaluable for drug development professionals and clinicians in optimizing its therapeutic use and ensuring patient safety.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Nicodicodeine [chemeurope.com]
- 3. Characterization of the human cytochrome P450 enzymes involved in the metabolism of dihydrocodeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrocodone - Wikipedia [en.wikipedia.org]
- 6. The enzymes of microbial nicotine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic fate of nicardipine hydrochloride, a new vasodilator, by various species in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating an Opiate ELISA Kit for the Detection of Nicodicodine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of a commercially available opiate enzyme-linked immunosorbent assay (ELISA) kit for the detection of Nicodicodine. As no specific ELISA kit for this compound is currently marketed, this document outlines a validation strategy using a general opiate ELISA kit with known cross-reactivity to structurally similar compounds, such as hydrocodone. The performance of the immunoassay is compared against the gold-standard confirmatory method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This compound, a derivative of hydrocodone, is an opioid analgesic and antitussive. Its detection in biological matrices is crucial for clinical and forensic toxicology. This guide offers detailed experimental protocols and presents hypothetical performance data in clearly structured tables to aid researchers in establishing a reliable screening method for this compound.
Comparative Analysis: Opiate ELISA vs. LC-MS/MS
Screening assays like ELISA offer rapid and high-throughput analysis, making them ideal for initial sample testing. However, due to potential cross-reactivity with other structurally related compounds, positive ELISA results should be confirmed by a more specific and sensitive method like LC-MS/MS.
| Feature | Opiate Group ELISA (e.g., Neogen Opiate Group ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Competitive binding of antibodies to the target antigen. | Separation of molecules based on their physicochemical properties followed by mass-based detection and fragmentation. |
| Specificity | Can exhibit cross-reactivity with structurally similar compounds. | High specificity, capable of distinguishing between structurally similar molecules. |
| Sensitivity | Typically in the low ng/mL range. | High sensitivity, often in the pg/mL to low ng/mL range. |
| Throughput | High-throughput, suitable for screening large numbers of samples. | Lower throughput, more suitable for confirmation of presumptive positive samples. |
| Cost | Relatively low cost per sample. | Higher initial instrument cost and cost per sample. |
| Ease of Use | Relatively simple to perform with standard laboratory equipment. | Requires specialized equipment and highly trained personnel. |
Performance Characteristics of an Opiate Group ELISA
The following table summarizes the performance characteristics of a representative opiate ELISA kit (Neogen Opiate Group Forensic ELISA Kit) that demonstrates cross-reactivity with hydrocodone, a structural analog of this compound. This data serves as a proxy for what could be expected when validating for this compound.
| Parameter | Performance Data |
| Sensitivity (I-50) | Morphine: 8.9 ng/mL[1][2] |
| Cross-Reactivity (%) | Morphine: 100%[1][2] |
| Hydrocodone: 122%[1][2] | |
| Codeine: 190%[1][2] | |
| Dihydrocodeine: 65%[1][2] | |
| Oxycodone: 2%[1][2] | |
| Hydromorphone: 66%[1][2] |
Note: The high cross-reactivity with hydrocodone suggests a potential for detecting this compound, but specific validation is essential.
Experimental Protocols
Opiate Group ELISA Protocol (Based on Neogen Opiate Group ELISA Kit)
This protocol is a general guideline for a competitive ELISA.
Materials:
-
Neogen Opiate Group ELISA Kit (or equivalent)
-
Microplate reader with a 450 nm filter
-
Precision pipettes and tips
-
Wash buffer
-
Stop solution (e.g., 1N HCl)
-
Urine samples, calibrators, and controls
Procedure:
-
Bring all reagents and samples to room temperature.
-
Add 20 µL of each standard, control, and urine sample to the appropriate wells of the antibody-coated microplate.
-
Add 100 µL of the enzyme conjugate to each well.
-
Gently mix the plate and incubate for 45 minutes at room temperature.
-
Wash the wells three times with 300 µL of wash buffer per well.
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 15 minutes.
-
Calculate the results relative to the calibrators.
LC-MS/MS Confirmatory Analysis Protocol
This is a generalized protocol for the detection of opioids in urine.
Materials:
-
LC-MS/MS system (e.g., Agilent 6420 Triple Quadrupole LC/MS or equivalent)[3]
-
C18 analytical column
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)
-
Internal standards (e.g., deuterated analogs of the analytes)
-
Enzymatic hydrolysis reagents (e.g., β-glucuronidase)
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents
Procedure:
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard mix.
-
Perform enzymatic hydrolysis to cleave glucuronide conjugates.[3]
-
Extract the analytes using either solid-phase extraction or liquid-liquid extraction.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC Separation:
-
Inject the prepared sample onto the LC system.
-
Separate the analytes using a gradient elution on a C18 column.
-
-
MS/MS Detection:
-
Analyze the eluent using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Monitor for specific precursor-to-product ion transitions for this compound and its metabolites.
-
-
Quantification:
-
Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Visualizations
Opioid Signaling Pathway
This compound, like other opioids, exerts its effects by acting as an agonist at opioid receptors, primarily the mu-opioid receptor (MOR). This interaction initiates a signaling cascade that leads to analgesia and its other physiological effects.
Caption: Opioid receptor signaling cascade initiated by this compound binding.
ELISA Validation Workflow
A systematic workflow is essential for validating an immunoassay for a new analyte.
Caption: A stepwise process for the validation of an ELISA for this compound.
Conclusion
While a specific ELISA kit for this compound is not commercially available, this guide demonstrates that a general opiate ELISA kit with high cross-reactivity to hydrocodone presents a viable option for a screening assay. However, it is imperative that a thorough validation is performed to characterize the assay's performance for this compound detection. This includes determining the limit of detection, precision, accuracy, and specificity, and most importantly, confirming all presumptive positive results with a highly specific method such as LC-MS/MS. The provided protocols and workflows serve as a foundational resource for laboratories aiming to develop and validate a reliable method for this compound screening.
References
Inter-species Comparison of Nicodicodine Metabolism and Efficacy: A Review of Available Data
Overview of Nicodicodine Metabolism
This compound is understood to be metabolized in the liver. The primary metabolic pathway involves demethylation to form 6-nicotinoyldihydromorphine. This metabolite is subsequently processed further to dihydromorphine.[1] Dihydromorphine is a potent opioid agonist, and its formation is crucial to the overall pharmacological effect of this compound.[1]
Data on Inter-species Differences
Currently, there is a lack of publicly available quantitative data to facilitate a direct comparison of this compound's metabolism and efficacy across different species. To construct a meaningful comparative guide, data from the following types of studies would be essential:
-
Pharmacokinetic Studies: Detailed pharmacokinetic profiles in various species (e.g., rats, mice, dogs, monkeys, and humans) are needed. These studies would provide key parameters for comparison.
-
In Vitro Metabolism Studies: Experiments using liver microsomes from different species would help to identify the specific cytochrome P450 (CYP) enzymes responsible for this compound metabolism and to quantify the rate of metabolite formation.
-
Efficacy Studies: Standardized analgesic and antitussive models across different animal species would be required to compare the potency and duration of action of this compound.
Without such data, it is not possible to create comparative tables or detailed experimental protocols as requested.
Signaling Pathways and Experimental Workflows
To visualize the signaling pathways and experimental workflows, foundational knowledge of the drug's interaction with opioid receptors and its metabolic fate in different biological systems is necessary.
A general signaling pathway for opioid agonists can be conceptualized. Opioids like the metabolites of this compound typically bind to mu-opioid receptors, which are G-protein coupled receptors. This binding initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and the modulation of ion channels, ultimately resulting in reduced neuronal excitability and analgesia.
Below is a generalized diagram representing the signaling pathway of a mu-opioid agonist.
Caption: Generalized signaling pathway of a mu-opioid agonist.
An experimental workflow for investigating inter-species differences in this compound metabolism would typically involve a series of in vitro and in vivo studies.
Caption: A typical experimental workflow for such a comparative study.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Nicodicodine
The responsible management and disposal of nicodicodine, an opioid analgesic and cough suppressant, are critical for ensuring laboratory safety, preventing environmental contamination, and mitigating the risk of diversion.[1][2] Adherence to established protocols is essential for researchers, scientists, and drug development professionals handling this controlled substance. This guide provides a comprehensive overview of the necessary safety and logistical procedures for the proper disposal of this compound.
Regulatory Framework
In the United States, the disposal of pharmaceutical waste, including controlled substances like this compound, is regulated by the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).[3] Key regulations include the Controlled Substances Act and the Resource Conservation and Recovery Act (RCRA), which outlines the management of hazardous waste.[3] Many states have their own, often more stringent, regulations.[3]
Disposal Procedures for this compound
The primary objective in disposing of this compound is to render it non-retrievable, meaning it cannot be transformed into a usable or abusable form.[4] The following step-by-step process outlines the recommended procedures for the disposal of this compound from a laboratory setting.
Step 1: Initial Assessment and Segregation
-
Identify the Waste Stream: Differentiate between this compound "inventory" (unused, expired, or recalled stock) and "wastage" (residual amounts remaining after administration or preparation).[4]
-
Segregate Waste: Do not mix this compound waste with other chemical or biological waste unless explicitly required by your institution's waste management plan.
Step 2: On-Site Deactivation and Denaturing
For small quantities of this compound waste typically generated in a laboratory setting, on-site deactivation is a recommended practice.
-
Utilize a Denaturing Kit: Commercially available denaturing kits (often referred to as DOOP kits) are a preferred method.[5] These kits contain a substance that, when mixed with the controlled substance and water, forms a gel, rendering the drug inactive and non-retrievable.[5]
-
Alternative Denaturing Method: If a commercial kit is unavailable, residual or waste drugs can be rendered irretrievable by collecting them into a container with an undesirable substance like cat litter or used coffee grounds.[6][7][8] Mix the this compound with the substance.
Step 3: Final Disposal
-
Denatured Waste: Once the this compound is denatured, the sealed container can typically be disposed of in the pharmaceutical waste bin.[5] It is crucial to follow your institution's specific guidelines for pharmaceutical waste.
-
Never Flush: Do not dispose of this compound by flushing it down a toilet or drain unless specifically instructed to do so by the FDA, as this can lead to environmental contamination.[3][9] The EPA has a sewer ban in effect for hazardous waste pharmaceuticals in all states.[9]
-
Household Trash (with precautions): If no other options are available, and after denaturing the substance as described above, place the sealed container into a non-descript outer bag or container before placing it in the trash.[7][8]
Step 4: Documentation
-
Maintain Records: Meticulous record-keeping is a legal requirement for controlled substances. Document the date of disposal, the quantity of this compound destroyed, the method of destruction, and the personnel who performed and witnessed the disposal.[6]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves and safety glasses, when handling this compound.[10][11]
-
Avoid Aerosolization: When handling powdered forms, take care to avoid creating dust that could be inhaled.[11]
-
Spill Management: In the event of a spill, follow your laboratory's established hazardous drug spill protocol. This typically involves isolating the area, using a spill kit, and decontaminating the affected surfaces.[10]
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and protecting public health.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Controlled Substance Waste & The Opioid Epidemic | Stericycle [stericycle.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 5. rdash.nhs.uk [rdash.nhs.uk]
- 6. rcvs.org.uk [rcvs.org.uk]
- 7. dea.gov [dea.gov]
- 8. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 9. epa.gov [epa.gov]
- 10. safety.duke.edu [safety.duke.edu]
- 11. in.gov [in.gov]
Personal protective equipment for handling Nicodicodine
Essential Safety and Handling Guide for Nicodicodine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on established protocols for handling potent opioids and are intended to ensure the safety of all laboratory personnel.
This compound is an opioid analgesic with activity similar to other opioids.[1] As with all potent compounds, a thorough understanding and implementation of safety protocols are paramount to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of potential exposure risk.
| Risk Level | Required Personal Protective Equipment |
| Low Risk | Gloves: Disposable nitrile gloves. |
| (Handling sealed containers, performing visual inspection) | Lab Coat: Standard laboratory coat. |
| Eye Protection: Safety glasses with side shields. | |
| Moderate Risk | Gloves: Double-gloving with disposable nitrile gloves. |
| (Weighing, preparing solutions, potential for aerosol generation) | Lab Coat: Disposable, fluid-resistant lab coat. |
| Eye Protection: Chemical splash goggles. | |
| Respiratory Protection: A NIOSH-approved N95, N100, or P100 filtering facepiece respirator is recommended, especially when handling powders.[2] | |
| High Risk | Gloves: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber) over disposable nitrile gloves. |
| (Spill cleanup, handling of large quantities) | Suit: Full-body, disposable coveralls. |
| Eye Protection: Full-face shield over chemical splash goggles. | |
| Respiratory Protection: A full-face air-purifying respirator (APR) with P100 filters or a powered air-purifying respirator (PAPR). |
First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[3][4] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[4] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is essential for safety and regulatory compliance.
Step 1: Receiving and Storage
-
Inspection: Upon receipt, visually inspect the exterior of the shipping container for any signs of damage or leakage.
-
Verification: Confirm that the container label matches the substance ordered.
-
Storage: Store this compound in a secure, locked, and well-ventilated area, accessible only to authorized personnel.[3] The storage area should be separate from incompatible materials.
Step 2: Preparation and Experimentation
-
Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to minimize the risk of inhalation.
-
PPE: Don the appropriate PPE as outlined in the table above based on the assessed risk of the procedure.
-
Weighing: Use a balance inside a containment hood. Handle with care to avoid creating dust.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
-
Labeling: Clearly label all containers with the name of the substance, concentration, date, and appropriate hazard warnings.
Step 3: Spill Management
-
Evacuation: In the event of a spill, evacuate all non-essential personnel from the area.
-
Ventilation: Ensure the area is well-ventilated.
-
PPE: Don the appropriate high-risk PPE before attempting to clean the spill.
-
Containment: For powder spills, gently cover with an absorbent material to prevent aerosolization. For liquid spills, use an appropriate absorbent material to contain the spill.
-
Cleanup: Carefully collect the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with an appropriate decontaminating solution.
Disposal Plan for this compound
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and diversion.
Step 1: Waste Segregation
-
Containers: All containers that have come into contact with this compound should be considered hazardous waste.
-
Contaminated Materials: This includes gloves, lab coats, absorbent materials from spills, and any other materials that may be contaminated.
Step 2: Waste Deactivation and Disposal
-
Unused Product: For unused or expired this compound, consult your institution's environmental health and safety (EHS) office for specific disposal protocols. National and local regulations must be followed.
-
Household Disposal (Not Recommended for Laboratories): For informational purposes, the FDA recommends that if no drug take-back programs are available, certain unused medicines can be mixed with an undesirable substance like cat litter or used coffee grounds, placed in a sealed plastic bag, and then thrown in the household trash.[5][6][7] This method is generally not suitable for a laboratory setting.
-
Professional Disposal: The preferred method of disposal for a laboratory setting is through a licensed hazardous waste disposal company. Your EHS office can provide guidance on this.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Occupational Safety and Health and Illicit Opioids: State of the Research on Protecting Against the Threat of Occupational Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. esschemco.com [esschemco.com]
- 4. vaporvapes.com [vaporvapes.com]
- 5. dea.gov [dea.gov]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 7. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
